Product packaging for 9H,9'H-3,3'-Bicarbazole(Cat. No.:CAS No. 1984-49-2)

9H,9'H-3,3'-Bicarbazole

Cat. No.: B167390
CAS No.: 1984-49-2
M. Wt: 332.4 g/mol
InChI Key: PUMOFXXLEABBTC-UHFFFAOYSA-N
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Description

9H,9'H-3,3'-Bicarbazole is a useful research compound. Its molecular formula is C24H16N2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H16N2 B167390 9H,9'H-3,3'-Bicarbazole CAS No. 1984-49-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(9H-carbazol-3-yl)-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c1-3-7-21-17(5-1)19-13-15(9-11-23(19)25-21)16-10-12-24-20(14-16)18-6-2-4-8-22(18)26-24/h1-14,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMOFXXLEABBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C4=CC5=C(C=C4)NC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499226
Record name 9H,9'H-3,3'-Bicarbazole
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Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1984-49-2
Record name 9H,9'H-3,3'-Bicarbazole
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Record name 3,3'-Bicarbazole
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Foundational & Exploratory

An In-depth Technical Guide to 9H,9'H-3,3'-bicarbazole: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 9H,9'H-3,3'-bicarbazole is a heterocyclic aromatic compound composed of two carbazole units linked at the 3 and 3' positions. This linkage extends the π-conjugation, leading to unique electronic and photophysical properties that make it a valuable building block in materials science.[1][2] Its rigid, planar structure facilitates π-π stacking, which is crucial for charge transport.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound and its key derivatives, targeting researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Identification

This compound is the core structure from which a wide range of functional materials are derived. The nitrogen atoms of the carbazole units can be substituted with various groups to tune the molecule's properties for specific applications. The linkage at the 3 and 3' positions enhances molecular stability by partially blocking these electronically active sites.[2]

Diagram of this compound Structure

Table 1: General Properties of this compound

PropertyValueReferences
CAS Number 1984-49-2[1][2]
Molecular Formula C24H16N2[1][2]
Molecular Weight 332.41 g/mol [2]
IUPAC Name 3-(9H-carbazol-3-yl)-9H-carbazole[1]
Synonyms 3,3'-Bicarbazole, 3,3'-Bi-9H-carbazole, 9H,9H-[3][3]Bicarbazolyl[2][4]
Appearance White to light yellow solid/powder[3][5]
Purity Typically >95% or >98%[1][6]

Physicochemical and Electronic Properties

The properties of bicarbazole derivatives are highly tunable through strategic substitution. For instance, adding phenyl groups at the 9 and 9' positions (to form 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole, or BCzPh) enhances solubility and thermal stability.[7][8] These derivatives are studied extensively for their charge-transporting capabilities.[1]

Table 2: Properties of Key this compound Derivatives

DerivativePropertyValueReferences
9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole Molecular FormulaC36H24N2[3]
Molecular Weight484.60 g/mol [3]
CAS Number57102-62-2[3]
Melting Point200-202 °C, 206 °C[3][9]
AppearanceWhite Solid[3]
9,9'-Diethyl-9H,9'H-3,3'-bicarbazole Molecular FormulaC28H24N2[10]
Molecular Weight388.5 g/mol [10]
CAS Number20466-00-6[10]

Table 3: Electrochemical Properties of Bicarbazole Derivatives

DerivativeHOMO (eV)LUMO (eV)Ionization Potential (eV)MethodReferences
9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole -5.55-2.105.55Cyclic Voltammetry (CV)[7][9]
BCz-nBuPh -5.55-5.55Cyclic Voltammetry (CV)[7]
BCz-tBuPh -5.55-5.55Cyclic Voltammetry (CV)[7]
Note: BCz-nBuPh is 9,9'-Di-4-n-butylphenyl-9H,9'H-3,3'-bicarbazole and BCz-tBuPh is 9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole.[7]

Table 4: Spectroscopic Data for 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole

SpectroscopyWavenumber/ShiftAssignmentReferences
IR (KBr, cm⁻¹) 3050, 2929, 2851, 1596, 1499, 1453, 1359C-H stretch, aromatic C=C stretch, C-N stretch[9]
¹H NMR (400 MHz, CDCl₃, δ ppm) 8.47 (d), 8.25 (d), 7.79 (dd), 7.67-7.61 (m), 7.52 (d), 7.52-7.41 (m), 7.33 (dt)Aromatic protons[9]
¹³C NMR (100 MHz, CDCl₃, δ ppm) 141.5, 140.2, 137.9, 134.5, 130.0, 127.5, 127.2, 126.2, 126.0, 124.1, 123.7, 120.6, 120.1, 119.0, 110.1, 110.0Aromatic carbons[9]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is most commonly achieved through oxidative coupling of carbazole monomers. This method is straightforward and cost-effective for producing the core structure.[1] Other methods include the Ullmann coupling reaction, which is versatile for creating symmetrical biaryls.[1]

The oxidative coupling reaction uses an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or iron(III) chloride (FeCl₃), to directly couple two carbazole molecules.[1][9]

G Workflow: Oxidative Coupling Synthesis start Start: Carbazole Monomer dissolve Dissolve in Dichloromethane (DCM) start->dissolve cool Cool to 0 °C dissolve->cool add_msa Add Methanesulfonic Acid (MSA) cool->add_msa add_ddq Add Oxidizing Agent (DDQ) add_msa->add_ddq stir Stir at Room Temperature (1 min) add_ddq->stir quench Quench Reaction (e.g., with NaHCO₃ soln) stir->quench extract Extract with Chloroform quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry purify Purify by Column Chromatography dry->purify end_node End: Pure 3,3'-Bicarbazole Derivative purify->end_node

General workflow for the synthesis of bicarbazole.

Experimental Protocol: Oxidative Coupling for 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole [9]

  • Preparation : Dissolve the carbazole monomer (e.g., 9-phenyl-9H-carbazole, 1.0 equivalent) in dry dichloromethane (DCM) in an oven-dried flask under a nitrogen atmosphere.

  • Reaction Initiation : Cool the solution to 0 °C in an ice bath. Slowly introduce methanesulfonic acid (MSA).

  • Oxidation : After stirring for 5 minutes, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the mixture.

  • Reaction : Allow the mixture to stir at room temperature for approximately one minute.

  • Quenching : Quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extraction : Transfer the mixture to a separating funnel and extract the organic contents into chloroform. Wash the combined organic layer with brine solution.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent using a rotary evaporator.

  • Purification : Purify the crude product by silica-gel column chromatography using a hexane-ethyl acetate mixture as the mobile phase to yield the pure product.

Electrochemical properties, such as HOMO and LUMO energy levels, are determined using cyclic voltammetry (CV). These values are critical for designing materials for electronic devices.

G Workflow: Electrochemical Characterization cluster_setup Experimental Setup cluster_analysis Data Analysis solution Prepare Solution: - Bicarbazole Derivative (~1.0 mM) - Supporting Electrolyte (0.1 M TBAPF₆) - Solvent (DCM) cv_instrument Perform Cyclic Voltammetry (CV) Scan solution->cv_instrument calibrate Calibrate with Ferrocene (Fc/Fc⁺) Standard cv_instrument->calibrate voltammogram Obtain Cyclic Voltammogram calibrate->voltammogram e_ox Determine Onset Oxidation Potential (E_ox) voltammogram->e_ox calc_homo Calculate HOMO Energy Level: EHOMO = -e(E_ox + 4.8) [eV] e_ox->calc_homo calc_lumo Calculate LUMO Energy Level: ELUMO = EHOMO + Eg calc_homo->calc_lumo Input for LUMO calculation uv_vis Measure UV-Vis Absorption Spectrum e_g Determine Optical Band Gap (Eg) from absorption onset uv_vis->e_g e_g->calc_lumo

Workflow for determining HOMO/LUMO levels.

Experimental Protocol: Cyclic Voltammetry [9]

  • Setup : Conduct experiments in a dichloromethane solution containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

  • Analyte Concentration : Maintain the concentration of the bicarbazole derivative at approximately 1.0 mM.

  • Measurement : Record cyclic voltammograms at a scan rate of 50-100 mV/s.

  • Calibration : Calibrate all measurements using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard. The HOMO energy level for Fc/Fc⁺ is assumed to be -4.8 eV relative to the zero vacuum level.[9]

  • HOMO Calculation : Calculate the HOMO energy level from the onset of the first oxidation potential using the equation: EHOMO = -[Eoxonset vs Fc/Fc⁺ + 4.8] eV.

  • LUMO Calculation : Determine the optical energy gap (Eg) from the onset of the UV-visible absorption spectrum. Calculate the LUMO energy level using the equation: ELUMO = EHOMO + Eg.[9]

Applications

The versatile electronic properties of this compound and its derivatives have led to their use in a variety of advanced applications, particularly in organic electronics.

  • Organic Light-Emitting Diodes (OLEDs) : Bicarbazole derivatives are widely used as host materials for phosphorescent OLEDs due to their high triplet energy and good charge-transporting properties.[7][11] They are also employed as hole-transporting materials and as emitters, particularly for thermally activated delayed fluorescence (TADF) devices.[1][7]

  • Perovskite Solar Cells (PSCs) : As hole-transporting materials (HTMs), bicarbazole derivatives like 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole have been used to create highly efficient and stable p-i-n perovskite solar cells, achieving power conversion efficiencies of nearly 20%.[2][9]

  • Organic Photovoltaics (OPVs) : The ability to tune the electronic properties of bicarbazoles makes them suitable for use in organic photovoltaic devices, where they can facilitate charge separation and transport.[4]

Conclusion

This compound is a foundational molecule in the field of organic electronics and materials science. Its robust structure, extended π-conjugation, and the tunability of its derivatives allow for the rational design of materials with specific optoelectronic properties. The synthetic accessibility via methods like oxidative coupling further enhances its appeal. Continued research into novel bicarbazole derivatives promises to yield further advancements in OLEDs, solar cells, and other next-generation electronic devices.

References

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of Bicarbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicarbazole derivatives have emerged as a pivotal class of organic materials, garnering significant attention in the fields of materials science, organic electronics, and medicinal chemistry. Their rigid, planar, and electron-rich structure imparts exceptional thermal stability and efficient hole-transporting capabilities. These properties make them highly sought-after for applications in organic light-emitting diodes (OLEDs), organic solar cells, and as fluorescent probes. The ability to functionalize the bicarbazole core at various positions allows for precise tuning of their photophysical and electrochemical characteristics, enabling the design of materials with tailored properties for specific applications. This guide provides a comprehensive overview of the synthesis, photophysical and electrochemical properties, and experimental characterization of bicarbazole derivatives.

Core Concepts: Structure-Property Relationships

The photophysical and electrochemical properties of bicarbazole derivatives are intricately linked to their molecular structure. Key structural modifications and their effects are outlined below.

General Structure of Bicarbazole Derivatives

Bicarbazole consists of two carbazole units linked together. The linkage positions (e.g., 3,3'-bicarbazole, 9,9'-bicarbazole) and the nature of substituents at the 9 and 9' positions, as well as on the carbazole rings, significantly influence the molecule's electronic properties.

Bicarbazole Core Bicarbazole Core Substituents (R1, R2) Substituents (R1, R2) Bicarbazole Core->Substituents (R1, R2) Modifies electronic nature Linkage Position Linkage Position Bicarbazole Core->Linkage Position Determines conjugation Photophysical Properties Photophysical Properties Substituents (R1, R2)->Photophysical Properties Tune λ_abs, λ_em, Φ_PL Electrochemical Properties Electrochemical Properties Substituents (R1, R2)->Electrochemical Properties Shifts redox potentials Linkage Position->Photophysical Properties Affects energy levels Linkage Position->Electrochemical Properties Influences HOMO/LUMO

Caption: Relationship between bicarbazole structure and properties.

Photophysical Properties

The photophysical properties of bicarbazole derivatives, including their absorption and emission characteristics, are fundamental to their application in optoelectronic devices.

UV-Visible Absorption and Photoluminescence

Bicarbazole derivatives typically exhibit strong absorption in the UV region, corresponding to π-π* transitions of the conjugated aromatic system.[1] The position of the absorption maximum (λabs) and the emission maximum (λem) can be tuned by modifying the substitution pattern. For instance, extending the π-conjugation by introducing aromatic substituents generally leads to a bathochromic (red) shift in both absorption and emission spectra.[2]

Many bicarbazole derivatives are highly fluorescent, with their emission color and quantum yield (ΦPL) being highly dependent on their molecular structure and environment.[3] Donor-acceptor (D-A) type structures, where an electron-donating bicarbazole unit is linked to an electron-accepting moiety, often exhibit intramolecular charge transfer (ICT) characteristics, leading to solvatochromism (a shift in emission color with solvent polarity).[3]

Table 1: Photophysical Properties of Selected Bicarbazole Derivatives

Compoundλabs (nm)λem (nm)Quantum Yield (ΦPL)SolventReference
BCz-nBuPh350405-Chloroform[1]
BCz-tBuPh350405-Chloroform[1]
DB13-->60%-[3]
DB24-->60%-[3]
DB34-->60%-[3]
DB43-->60%-[3]

Electrochemical Properties

The electrochemical behavior of bicarbazole derivatives determines their suitability as charge-transporting materials in electronic devices. Cyclic voltammetry is the primary technique used to investigate their redox properties.

Redox Potentials and Frontier Molecular Orbitals

Bicarbazole derivatives are generally characterized by their reversible oxidation processes, corresponding to the removal of electrons from the highest occupied molecular orbital (HOMO). The oxidation potential is a crucial parameter as it relates to the HOMO energy level, which governs the efficiency of hole injection from the anode in an OLED. The introduction of electron-donating groups tends to lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect.

The lowest unoccupied molecular orbital (LUMO) energy level can be estimated from the reduction potential or calculated from the optical band gap (derived from the absorption edge) and the HOMO level. The HOMO-LUMO gap is a critical factor that determines the emission color in OLEDs.

Table 2: Electrochemical Properties of Selected Bicarbazole Derivatives

CompoundOxidation Potential (V vs. Fc/Fc+)HOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)Reference
BCz-nBuPh0.85-5.55-2.233.32[1]
BCz-tBuPh0.85-5.55-2.233.32[1]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the synthesis and characterization of bicarbazole derivatives.

Synthesis of 3,3'-Bicarbazole

A common method for the synthesis of the 3,3'-bicarbazole core involves the oxidative coupling of carbazole.[1]

Procedure:

  • Dissolve carbazole (12.0 g, 72.0 mmol) and anhydrous FeCl3 (47.0 g, 288 mmol) in 240 mL of chloroform.

  • Stir the solution for 30 minutes under a nitrogen atmosphere.

  • Pour the solution into a large volume of methanol to precipitate the crude product.

  • Collect the green powder and dissolve it with zinc powder (18.7 g, 288 mmol) in a 1:1 solution of acetic acid and ethyl acetate (180 mL) under nitrogen.

  • Heat the mixture at 50 °C overnight.

  • Filter the reaction mixture and wash the solid with hot ethyl acetate.

  • Pour the filtrate into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,3'-bicarbazole.

Photophysical Characterization

UV-Visible Absorption Spectroscopy:

  • Prepare a dilute solution of the bicarbazole derivative (typically 10-5 to 10-6 M) in a spectroscopic grade solvent (e.g., chloroform, THF, or cyclohexane).

  • Use a dual-beam UV-Vis spectrophotometer.

  • Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).

  • Use the pure solvent as a reference.

Fluorescence Spectroscopy:

  • Use the same solution prepared for UV-Vis absorption measurements.

  • Use a spectrofluorometer.

  • Excite the sample at its absorption maximum (λabs).

  • Record the emission spectrum over a suitable wavelength range.

  • The fluorescence quantum yield (ΦPL) can be determined using a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).

Electrochemical Characterization

Cyclic Voltammetry (CV):

  • Prepare a solution of the bicarbazole derivative (typically 1 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

  • Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).

  • Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes prior to the measurement.

  • Record the cyclic voltammogram by scanning the potential in the desired range.

  • Calibrate the potential scale using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal or external standard.

Experimental Workflow

The development of novel bicarbazole derivatives for applications such as OLEDs follows a systematic workflow from molecular design and synthesis to device fabrication and testing.

cluster_0 Material Development cluster_1 Device Fabrication & Testing Molecular Design Molecular Design Synthesis Synthesis Molecular Design->Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Device Fabrication Device Fabrication Characterization->Device Fabrication Electroluminescence Testing Electroluminescence Testing Device Fabrication->Electroluminescence Testing Performance Analysis Performance Analysis Electroluminescence Testing->Performance Analysis

Caption: Typical experimental workflow for OLED material development.

Conclusion

Bicarbazole derivatives represent a versatile and highly tunable class of organic materials with significant potential in a range of applications, particularly in organic electronics. A thorough understanding of their structure-property relationships, coupled with robust synthetic and characterization protocols, is essential for the continued development of high-performance materials. This guide has provided a foundational overview of the key photophysical and electrochemical properties of bicarbazole derivatives, along with detailed experimental methodologies, to aid researchers and scientists in this exciting field.

References

An In-depth Technical Guide to 9H,9'H-3,3'-Bicarbazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9H,9'H-3,3'-bicarbazole, a heterocyclic aromatic compound that has garnered significant interest for its unique electronic and photophysical properties. This document details its chemical identity, synthesis methodologies, key quantitative data, and applications in both materials science and drug development.

Nomenclature and Chemical Identity

CAS Number: 1984-49-2[1]

IUPAC Name: 3-(9H-carbazol-3-yl)-9H-carbazole[1]

Synonyms: 3,3'-Bicarbazole, 3,3'-Bi-9H-carbazole[1]

Molecular Formula: C₂₄H₁₆N₂[1]

Molecular Weight: 332.41 g/mol [1]

This compound is a dimeric carbazole, where two carbazole units are linked at the 3 and 3' positions. This linkage extends the π-conjugation of the individual carbazole units, which is a key factor in its electronic properties, and enhances the molecule's stability by partially blocking the electronically active sites at these positions. The rigid and planar structure of this compound is conducive to π-π stacking, which facilitates charge transport.

Data Presentation

The following tables summarize key quantitative data for this compound and some of its notable derivatives, highlighting their photophysical properties and performance in organic light-emitting diodes (OLEDs).

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number1984-49-2[1]
Molecular FormulaC₂₄H₁₆N₂[1]
Molecular Weight332.41 g/mol [1]
AppearanceWhite to off-white powder
PurityTypically >98%

Table 2: Photophysical Properties of Selected 3,3'-Bicarbazole Derivatives

CompoundΔEST (eV)Delayed Fluorescence Lifetime (τdf)Photoluminescence Quantum Yield (PLQY) (%)Reference
CzT0.07-~40[1]
CC2TA0.0522 µs62[1]
BCzT--95.6[1]
pCNBCzoCF₃---[2]

ΔEST: Singlet-triplet energy gap. A smaller value is desirable for applications in Thermally Activated Delayed Fluorescence (TADF) OLEDs.

Table 3: Performance of OLEDs Utilizing 3,3'-Bicarbazole Derivatives as Host Materials

Host MaterialDopantMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (%)
BCz-tBuPhIr(mppy)₃43.140.0-
BCz-SiBlue Phosphorescent Emitter46.545.821.0[3]
CzCzPh-mAdBlue TADF Emitter-->13

Experimental Protocols

Synthesis of this compound via Oxidative Coupling

This protocol describes a common method for synthesizing the core this compound structure.

Materials:

  • 9H-Carbazole

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Chloroform

  • Methanol

  • Zinc powder

  • Acetic acid

  • Ethyl acetate

Procedure:

  • Dissolve 9H-carbazole and anhydrous FeCl₃ in chloroform and stir under a nitrogen atmosphere for 30 minutes.

  • Pour the solution into methanol to precipitate the crude product.

  • Collect the green powder and dissolve it in a 1:1 solution of acetic acid and ethyl acetate with zinc powder.

  • Heat the mixture at 50°C overnight under a nitrogen atmosphere.

  • Filter the reaction mixture and wash the residue with hot ethyl acetate.

  • Pour the filtrate into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Fabrication of a Solution-Processed Organic Light-Emitting Diode (OLED)

This protocol outlines the fabrication of a phosphorescent OLED using a 3,3'-bicarbazole derivative as a host material.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)

  • Host material: 9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-tBuPh)

  • Dopant: Tris[2-(p-tolyl)pyridine]iridium(III) (Ir(mppy)₃)

  • Electron transport material: 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD)

  • Hole transport material: N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine (TPD)

  • Organic solvents (e.g., chloroform, toluene)

  • Metal for cathode (e.g., LiF/Al)

Procedure:

  • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven.

  • Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Prepare the emissive layer solution by dissolving the host (BCz-tBuPh), dopant (Ir(mppy)₃), electron transport material (PBD), and hole transport material (TPD) in an appropriate organic solvent.

  • Spin-coat the emissive layer solution onto the PEDOT:PSS layer and anneal at 80°C for 30 minutes inside the glovebox.

  • Thermally evaporate the electron transport layer, followed by the cathode (e.g., LiF/Al), under high vacuum (< 10⁻⁶ Torr).

  • Encapsulate the device using a glass lid and UV-curable epoxy resin to protect it from oxygen and moisture.

Signaling Pathways and Biological Applications

While the primary application of this compound and its derivatives has been in materials science, the broader class of carbazole compounds has shown significant potential in drug development, exhibiting neuroprotective and anticancer activities.[4][5][6] The biological activities of this compound itself are an emerging area of research. The following information is based on the known mechanisms of related carbazole derivatives.

Neuroprotective Effects

Carbazole derivatives have been shown to exert neuroprotective effects through various mechanisms, including the modulation of antioxidant and anti-inflammatory pathways. A key pathway implicated is the Nrf2/HO-1 signaling cascade.

G cluster_stress Cellular Stress Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 activates Carbazole Derivative Carbazole Derivative Nrf2 Nrf2 Carbazole Derivative->Nrf2 stabilizes Nrf2->Keap1 dissociates from ARE ARE Nrf2->ARE translocates to nucleus and binds HO-1 HO-1 ARE->HO-1 upregulates Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes upregulates Neuroprotection Neuroprotection HO-1->Neuroprotection promotes Antioxidant Enzymes->Neuroprotection promotes

Caption: Hypothetical Neuroprotective Signaling Pathway of Carbazole Derivatives.

Anticancer Activity

Several carbazole derivatives have demonstrated potent anticancer activity by inducing apoptosis (programmed cell death) in cancer cells.[7][8] This is often achieved through the activation of caspase signaling cascades.

G cluster_drug Drug Action Carbazole Derivative Carbazole Derivative Pro-apoptotic Proteins (e.g., Bax) Pro-apoptotic Proteins (e.g., Bax) Carbazole Derivative->Pro-apoptotic Proteins (e.g., Bax) activates Mitochondrion Mitochondrion Pro-apoptotic Proteins (e.g., Bax)->Mitochondrion induces release of Cytochrome c Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Apoptosis Apoptosis

Caption: Simplified Apoptosis Induction Pathway by Carbazole Derivatives.

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a this compound derivative.

G Starting Materials Starting Materials Synthesis Reaction Synthesis Reaction Starting Materials->Synthesis Reaction Purification Purification Synthesis Reaction->Purification e.g., Column Chromatography Structural Characterization Structural Characterization Purification->Structural Characterization NMR, Mass Spec Property Measurement Property Measurement Structural Characterization->Property Measurement UV-Vis, PL, CV Application Application Property Measurement->Application e.g., OLED Fabrication

Caption: Experimental Workflow for Bicarbazole Derivative Synthesis.

Conclusion

This compound and its derivatives are a versatile class of compounds with significant potential in both materials science and medicinal chemistry. Their robust thermal and electrochemical stability, coupled with tunable photophysical properties, make them excellent candidates for next-generation organic electronics. Furthermore, the emerging evidence of the biological activities of the broader carbazole family suggests that this compound-based structures may serve as a promising scaffold for the development of novel therapeutics for a range of diseases, including neurodegenerative disorders and cancer. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of these compounds in biological systems.

References

A Comprehensive Technical Guide to the Solubility and Thermal Stability of 9H,9'H-3,3'-bicarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and thermal stability of 9H,9'H-3,3'-bicarbazole, a key heterocyclic aromatic compound. Given the limited availability of specific quantitative data for the parent compound, this guide also includes extensive data on its derivatives to provide a comparative context for researchers.

Executive Summary

This compound is a rigid, planar molecule known for its excellent hole-transporting characteristics and high thermal stability, making it a valuable component in the development of organic electronics.[1] Its extended π-conjugation, resulting from the linking of two carbazole units, is a key factor in its electronic properties.[1] However, the parent compound exhibits limited solubility in common organic solvents, a factor that has led to the extensive development of more soluble derivatives. This guide summarizes the available solubility and thermal stability data, outlines relevant experimental protocols, and provides a visual workflow for the characterization of these properties.

Solubility Profile

Qualitative Solubility of this compound

This compound is described as a white crystalline powder.[2] It is generally characterized by its poor solubility in many common organic solvents, which can present challenges in solution-based processing and formulation. However, it is reported to be soluble in some high-boiling point organic solvents.

Known Solvents:

  • Dimethyl Sulfoxide (DMSO) [2]

  • Dimethylformamide (DMF) [2]

It is noted to be almost insoluble in water.[2] The limited solubility of the bare this compound has been a primary motivation for the synthesis of its derivatives with improved solubility in more common organic solvents like chloroform.

Enhanced Solubility of this compound Derivatives

To overcome the solubility limitations of the parent compound, various derivatives have been synthesized, primarily by attaching alkyl or aryl groups to the nitrogen atoms of the carbazole units. These modifications disrupt the crystal packing and enhance the interaction with solvent molecules, leading to significantly improved solubility.

Derivative NameChemical StructureImprovement in SolubilityReference
9,9'-Diphenyl-9H,9'H-3,3'-bicarbazoleC₃₆H₂₄N₂Improved solubility for use as a hole transporting material.
Alkyl-substituted bicarbazolesVariesEnhanced solubility and improved film-forming properties.[1]
Copolymers of 3,3'-bicarbazolylVariesGood solubility in common organic solvents.[1]

Thermal Stability Analysis

High thermal stability is a critical property for materials used in organic electronics, ensuring the longevity and reliability of devices.[1] Thermal analysis of this compound and its derivatives is typically performed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermal Properties of this compound Derivatives
Derivative NameDecomposition Temp. (Td) at 5% weight lossGlass Transition Temp. (Tg)Melting Point (Tm)Reference
4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile)~400 °C141 °CNot specified[3]
4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(3-(trifluoromethyl)benzonitrile)~447 °C165 °CNot specified[3]
4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-(trifluoromethyl)benzonitrile)~400 °C134 °CNot specified[3]
9,9''-(6-phenyl-1,3,5-triazine-2,4-diyl)bis((9H-3,9'-bicarbazole))Not specifiedNot specifiedNot specified[4]
Dibenzofuran–carbazole-donor-based derivativesNot specifiedNot specifiedNot specified[4]
Bicarbazole-benzophenone derivativesup to 400 °C57 to 102 °CNot specified[5]

Experimental Protocols

Determination of Qualitative Solubility

A standardized method for determining the solubility class of an organic compound involves testing its solubility in a sequence of solvents.

Materials:

  • Test tubes

  • Vortex mixer

  • Compound to be tested (e.g., this compound)

  • Solvents: Water, Diethyl Ether, 5% NaOH, 5% NaHCO₃, 5% HCl

Procedure:

  • Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of water in a test tube.

  • Vigorously shake the test tube.

  • Observe if the compound dissolves completely.

  • If soluble, proceed to test with litmus paper to determine acidic or basic properties.

  • If insoluble, proceed to the next solvent in the sequence (e.g., 5% NaOH).

  • Repeat the process for each solvent to classify the compound's solubility.

Thermogravimetric Analysis (TGA)

TGA is used to measure the thermal stability and decomposition temperature of a material.

Instrumentation:

  • Thermogravimetric Analyzer

Procedure:

  • Sample Preparation: A small, precisely weighed amount of the compound is placed in an inert sample pan (e.g., alumina or platinum).

  • Instrument Setup: The sample is placed in the TGA furnace. The furnace is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Collection: The mass of the sample is continuously monitored as the temperature increases.

  • Data Analysis: The decomposition temperature (Td) is typically determined as the temperature at which a 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

DSC is employed to identify phase transitions, such as melting and glass transitions.

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: A small amount of the sample is hermetically sealed in an aluminum pan.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Temperature Program: The sample is subjected to a controlled temperature program, often including a heating, cooling, and a second heating cycle to observe the glass transition more clearly. A typical heating rate is 10 °C/min under a nitrogen atmosphere.

  • Data Collection: The heat flow to the sample is measured relative to the reference pan.

  • Data Analysis: Endothermic and exothermic events appear as peaks, while the glass transition is observed as a step-like change in the baseline of the thermogram.

Visualized Workflows

The following diagrams illustrate the logical workflows for solubility and thermal stability characterization.

Solubility_Characterization_Workflow cluster_0 Qualitative Solubility Assessment cluster_1 Quantitative Solubility Measurement start Start with Compound water Test Solubility in Water start->water acid_base Test in Acidic/Basic Solutions (5% HCl, 5% NaOH) water->acid_base If Insoluble organic Test in Organic Solvents (DMSO, DMF, Chloroform, etc.) acid_base->organic classify Classify Solubility Profile organic->classify prepare Prepare Saturated Solution equilibrate Equilibrate at Constant Temperature prepare->equilibrate separate Separate Solid from Supernatant equilibrate->separate analyze Analyze Supernatant Concentration (e.g., UV-Vis, HPLC) separate->analyze quantify Quantify Solubility (e.g., g/L) analyze->quantify

Caption: Workflow for Solubility Characterization.

Thermal_Stability_Analysis_Workflow cluster_0 Thermogravimetric Analysis (TGA) cluster_1 Differential Scanning Calorimetry (DSC) start_tga Weigh Sample run_tga Heat in TGA under N2 Atmosphere start_tga->run_tga analyze_tga Analyze Weight Loss vs. Temperature run_tga->analyze_tga determine_td Determine Decomposition Temperature (Td) analyze_tga->determine_td start_dsc Seal Sample in Pan run_dsc Heat/Cool/Heat Cycle in DSC start_dsc->run_dsc analyze_dsc Analyze Heat Flow vs. Temperature run_dsc->analyze_dsc determine_tg_tm Determine Glass Transition (Tg) & Melting Point (Tm) analyze_dsc->determine_tg_tm

Caption: Workflow for Thermal Stability Analysis.

Conclusion

This compound is a material of significant interest in organic electronics due to its inherent thermal stability and favorable electronic properties. While the parent compound's utility can be hampered by its limited solubility, the development of various derivatives has successfully addressed this issue, paving the way for their application in solution-processed devices. This guide provides a foundational understanding of the solubility and thermal characteristics of the this compound core, supported by data from its more soluble derivatives and standardized experimental protocols for their evaluation. Further research to quantify the solubility and thermal properties of the parent compound would be highly beneficial to the field.

References

Theoretical and Experimental Determination of 9H,9'H-3,3'-bicarbazole Energy Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to determine the frontier molecular orbital (HOMO and LUMO) energy levels of 9H,9'H-3,3'-bicarbazole. This bicarbazole derivative is a significant building block in the development of organic electronics, particularly in the design of host materials for organic light-emitting diodes (OLEDs). A thorough understanding of its electronic properties is paramount for the rational design of novel materials with tailored functionalities.

Core Concepts: Frontier Molecular Orbitals

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The HOMO energy level is associated with the electron-donating ability, while the LUMO energy level relates to the electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and the color of emitted light in optoelectronic devices. In this compound and its derivatives, the HOMO is typically delocalized over the entire bicarbazole core, making it the primary electron-donating unit[1].

Data Presentation: Energy Levels of this compound and a Key Derivative

The following table summarizes the reported theoretical and experimental energy levels for this compound and its N,N'-diphenyl derivative, 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole. While data for the parent compound is limited in the reviewed literature, the diphenyl derivative provides a valuable point of reference.

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
9,9'-diphenyl-9H,9'H-3,3'-bicarbazoleExperimental (CV)-5.67-2.303.37[2]
9,9'-diphenyl-9H,9'H-3,3'-bicarbazoleTheoretical (DFT)-5.12-1.213.91[3]

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is a widely used electrochemical technique to determine the HOMO and LUMO energy levels of organic materials experimentally.[4] The method involves measuring the current response of a sample to a linearly cycled potential sweep.

Materials and Equipment:
  • Working Electrode: Glassy carbon electrode or platinum electrode.

  • Reference Electrode: Saturated Ag/AgCl electrode.

  • Counter Electrode: Platinum wire.

  • Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6) in an anhydrous solvent (e.g., acetonitrile or dichloromethane).

  • Analyte: The bicarbazole compound of interest (typically ~1 mM concentration).

  • Potentiostat: An instrument to control the potential and measure the current.

  • Inert Atmosphere: Nitrogen or argon gas to degas the solution and prevent oxidation.

Step-by-Step Procedure:
  • Preparation:

    • Thoroughly clean all electrodes.

    • Prepare the electrolyte solution and the analyte solution under an inert atmosphere.

    • Assemble the three-electrode cell with the prepared solutions.

    • Degas the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen.

  • Measurement:

    • Connect the electrodes to the potentiostat.

    • Perform a background scan of the electrolyte solution to ensure no interfering redox peaks are present.

    • Add the analyte to the cell and record the cyclic voltammogram. The potential is scanned from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 20-100 mV/s).[5]

  • Data Analysis and Calculation:

    • From the resulting voltammogram, determine the onset oxidation potential (E_onset_ox) and, if observable, the onset reduction potential (E_onset_red).

    • Calibrate the potentials against a known standard, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is assumed to have an absolute energy level of -4.8 eV relative to the vacuum level.[5][6]

    • Calculate the HOMO energy level using the following empirical formula: E_HOMO = -[E_onset_ox (vs Fc/Fc+) + 4.8] eV [6]

    • The LUMO energy level can be estimated from the onset reduction potential or, more commonly, from the HOMO energy and the optical band gap (E_g_opt) obtained from the onset of the UV-visible absorption spectrum: E_LUMO = E_HOMO + E_g_opt [5]

Theoretical Protocol: Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.[1] The B3LYP functional with the 6-31G(d) basis set is a commonly employed level of theory for such calculations on carbazole-based materials.[1]

Software:
  • Gaussian, ORCA, or other quantum chemistry software packages.

Step-by-Step Procedure:
  • Molecular Structure Input:

    • Build the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Perform a geometry optimization calculation to find the lowest energy structure of the molecule.

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-31G(d)

    • This step ensures that the calculated properties correspond to a stable molecular conformation.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry.

    • This step is crucial to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation and Orbital Analysis:

    • Using the optimized geometry, perform a single-point energy calculation.

    • From the output of this calculation, the energies of the molecular orbitals, including the HOMO and LUMO, can be extracted.

    • The software will also allow for the visualization of the electron density distribution of these frontier orbitals.

Mandatory Visualizations

Theoretical_Calculation_Workflow A 1. Molecular Structure Input (e.g., GaussView, Avogadro) B 2. Geometry Optimization (DFT: B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirm Minimum Energy Structure) B->C D 4. Single-Point Energy Calculation & Orbital Analysis C->D E Output: HOMO/LUMO Energies & Orbital Visualization D->E

Workflow for Theoretical Calculation of Energy Levels.

Energy Level Diagram for 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole.

References

The Rise of Bicarbazoles: A Technical Guide to Their Discovery, Synthesis, and Application in Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and burgeoning applications of bicarbazole compounds for researchers, scientists, and drug development professionals.

Bicarbazole compounds, characterized by the covalent linkage of two carbazole moieties, have emerged from relative obscurity to become a focal point of intensive research across diverse scientific disciplines. Their unique electronic, photophysical, and biological properties have positioned them as promising candidates for innovations in organic electronics, materials science, and medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and history of bicarbazole compounds, details key experimental protocols for their synthesis, presents their applications with supporting quantitative data, and visualizes the intricate signaling pathways they modulate.

A Historical Perspective: From Coal Tar to Cutting-Edge Research

The journey of bicarbazole research is intrinsically linked to its parent compound, carbazole, which was first isolated from coal tar in 1872. For decades, research primarily focused on the functionalization of the single carbazole unit. The deliberate synthesis and exploration of bicarbazole structures represent a more recent and sophisticated chapter in heterocyclic chemistry.

The initial impetus for bicarbazole synthesis was largely driven by the desire to create novel dyes and pigments. However, the 20th century witnessed a paradigm shift as the unique photophysical properties of conjugated aromatic systems gained recognition. The discovery of the first carbazole natural product, murrayafoline A, in 1965, further catalyzed interest in the biological activities of carbazole-containing molecules, paving the way for the investigation of their dimeric counterparts.[1] The development of advanced synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century, proved to be a watershed moment, enabling the controlled and efficient synthesis of various bicarbazole isomers and derivatives. This has unlocked the door to a systematic investigation of their structure-property relationships and their subsequent application in modern technologies and medicine.

Synthetic Strategies: Building the Bicarbazole Core

The synthesis of bicarbazole compounds has evolved significantly, with modern methods offering high yields and regioselectivity. The most prevalent strategies involve the coupling of carbazole precursors.

Ullmann-Type Coupling Reactions

One of the foundational methods for constructing bicarbazole frameworks is the Ullmann condensation, a copper-catalyzed reaction. This typically involves the coupling of a 3-halocarbazole with a carbazole derivative.[2] While traditional Ullmann reactions required harsh conditions, modern protocols often utilize catalytic amounts of copper(I) salts with ligands to facilitate the reaction under milder conditions.[3]

Experimental Protocol: Ullmann N-Arylation of Carbazole

This protocol outlines a general procedure for the copper-catalyzed N-arylation of carbazole, a common step in the synthesis of certain bicarbazole derivatives.

  • Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar, combine carbazole (1.0 mmol), the desired aryl halide (1.2 mmol), copper(I) iodide (5 mol%), and a suitable ligand such as 1,10-phenanthroline (10 mol%).

  • Addition of Base and Solvent: Add a base, for example, potassium carbonate (2.0 mmol), to the reaction vessel, followed by the addition of a solvent like dimethylformamide (DMF).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas, such as nitrogen or argon, for a minimum of three cycles to create an oxygen-free environment.

  • Reaction: Place the reaction vessel in a preheated oil bath at a temperature of approximately 110°C and stir the mixture vigorously for 24 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with the organic solvent.

  • Purification: The crude product is then purified using silica gel column chromatography with an appropriate eluent system, such as a hexane/ethyl acetate mixture, to yield the pure N-arylcarbazole.

  • Characterization: The final product is characterized using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[3]

Experimental_Workflow_Ullmann_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Carbazole, Aryl Halide, CuI, Ligand Inert_Atmosphere Purge with N2/Ar Reagents->Inert_Atmosphere Base_Solvent Base (e.g., K2CO3), Solvent (e.g., DMF) Base_Solvent->Inert_Atmosphere Heating_Stirring Heat (110°C) & Stir (24h) Inert_Atmosphere->Heating_Stirring Cooling Cool to RT Heating_Stirring->Cooling Dilution_Washing Dilute & Wash Cooling->Dilution_Washing Extraction Extract Dilution_Washing->Extraction Purification Column Chromatography Extraction->Purification Characterization NMR, MS Purification->Characterization

Experimental workflow for the Ullmann N-arylation of carbazole.
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the synthesis of bicarbazoles. These reactions offer high efficiency and tolerance to a wide range of functional groups. The Suzuki-Miyaura coupling typically involves the reaction of a carbazole-boronic acid or ester with a halocarbazole in the presence of a palladium catalyst and a base.

Suzuki_Coupling_Workflow Start Carbazole-boronic acid/ester + Halocarbazole Reaction Reaction Mixture Start->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., XPhos) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene/H2O) Solvent->Reaction Heating Heating under Inert Atmosphere Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Bicarbazole Product Purification->Product

General workflow for Suzuki-Miyaura cross-coupling synthesis of bicarbazoles.

Applications in Organic Electronics

Bicarbazole derivatives have garnered significant attention as materials for organic light-emitting diodes (OLEDs) due to their excellent hole-transporting properties, high thermal stability, and wide energy gaps.[4][5] They are frequently employed as host materials in the emissive layer of phosphorescent OLEDs (PHOLEDs).

Table 1: Performance of Bicarbazole-Based Organic Light-Emitting Diodes

CompoundRoleDopantMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (%)
BCz-tBuPhHostGreen Phosphorescent43.140.012.5
BCz-nBuPhHostGreen Phosphorescent30.828.18.8
o-BPyBCzHostFIrpic (Sky-Blue)-52.623.7
3-BPyBCzHostFIrpic (Sky-Blue)---
pCNBCzoCF3TADF Emitter----
BCzDPMBlue EmitterNon-doped15.4-7.05

Data compiled from multiple sources.[1][4][6]

Bicarbazoles in Drug Discovery and Development

The carbazole scaffold is a privileged structure in medicinal chemistry, and bicarbazole derivatives are increasingly being investigated for their therapeutic potential. They have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.[7][8]

Anticancer Activity

Several studies have demonstrated the potent anticancer activity of bicarbazole compounds. Their mechanisms of action are often multifaceted, including the inhibition of protein kinases and the induction of apoptosis.

Table 2: Anticancer Activity of Selected Bicarbazole and Related Derivatives

CompoundCancer Cell LineIC₅₀ (µM)
Compound 4 MDA-MB-231 (Breast)0.73 ± 0.74
Compound 3 MDA-MB-231 (Breast)1.44 ± 0.97
DMCMU87 MG (Glioblastoma)13.34
Carbazole Carbamate 27 U87MG (Glioblastoma)15.25
Carbazole Carbamate 28 U87MG (Glioblastoma)17.25
Carbazole Carbamate 26 U87MG (Glioblastoma)141.8

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Data compiled from multiple sources.[9][10]

Mechanism of Action: Protein Kinase Inhibition

Many carbazole and bicarbazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[11] For instance, some derivatives have been shown to target the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion Bicarbazole Bicarbazole Derivative Bicarbazole->PI3K Inhibition Bicarbazole->AKT Inhibition Bicarbazole->mTORC1 Inhibition

Inhibition of the PI3K/AKT/mTOR signaling pathway by bicarbazole derivatives.

Future Outlook

The field of bicarbazole research is poised for significant growth. The continued development of novel synthetic methodologies will enable the creation of increasingly complex and tailored bicarbazole architectures. In materials science, the focus will likely be on enhancing the efficiency and stability of bicarbazole-based OLEDs, particularly for blue light emission, and exploring their potential in other electronic applications such as organic photovoltaics and field-effect transistors. In drug discovery, future research will delve deeper into the mechanisms of action of bioactive bicarbazoles, aiming to identify specific molecular targets and optimize their therapeutic properties through medicinal chemistry efforts. The versatility of the bicarbazole scaffold ensures that it will remain a vibrant and fruitful area of scientific inquiry for years to come.

References

Spectroscopic Profile of 9H,9'H-3,3'-Bicarbazole and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 9H,9'H-3,3'-bicarbazole is a key heterocyclic aromatic compound, forming the core structure for numerous advanced materials. It consists of two carbazole units linked at the 3 and 3' positions, creating an extended π-conjugated system. This structural motif imparts valuable electronic and photophysical properties, making its derivatives prominent in the development of organic light-emitting diodes (OLEDs), perovskite solar cells, and as hole-transporting materials.[1][2] This technical guide provides an in-depth overview of the spectroscopic data, experimental protocols, and synthesis of this compound and its derivatives, aimed at researchers and professionals in materials science and drug development.

While detailed spectroscopic data for the parent, unsubstituted this compound is not extensively detailed in readily available literature, comprehensive data exists for its N-substituted derivatives. This guide will focus on the well-characterized 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole as a representative example to illustrate the spectroscopic features of the bicarbazole core.

Data Presentation: Spectroscopic Analysis of 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole

The following tables summarize the nuclear magnetic resonance (NMR) and photophysical data for 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole.

Table 1: ¹H NMR Spectroscopic Data of 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentReference
8.47d1.62H, Ar-H[3]
8.25d7.62H, Ar-H[3]
7.79dd8.8, 1.62H, Ar-H[3]
7.67-7.61m-8H, Ar-H[3]
7.52d8.42H, Ar-H[3]
7.52-7.41m-6H, Ar-H[3]
7.33dt8.0, 2.42H, Ar-H[3]
Table 2: ¹³C NMR Spectroscopic Data of 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole
Chemical Shift (δ) ppmAssignmentReference
141.5Ar-C[3]
140.2Ar-C[3]
137.9Ar-C[3]
134.5Ar-C[3]
130.0Ar-C[3]
127.5Ar-C[3]
127.2Ar-C[3]
126.2Ar-C[3]
126.0Ar-C[3]
124.1Ar-C[3]
123.7Ar-C[3]
120.6Ar-C[3]
120.1Ar-C[3]
119.0Ar-C[3]
110.1Ar-C[3]
110.0Ar-C[3]
Table 3: UV-Vis Absorption and Photoluminescence (PL) Data of Bicarbazole Derivatives
CompoundSolventλ_abs (nm)λ_em (nm)Reference
9,9'-Diphenyl-9H,9'H-3,3'-bicarbazoleDichloromethane~350-[2]
Bicarbazole-based TADF Emitter--~480-550[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic characterization. The following protocols are representative of the analysis of bicarbazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are fundamental for structural elucidation.

  • Sample Preparation : 5-10 mg of the bicarbazole compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4][5]

  • Instrumentation : Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[3][6]

  • Data Acquisition :

    • ¹H NMR spectra are referenced to the residual solvent peak (e.g., CDCl₃ at δ = 7.26 ppm) or tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3][6]

    • ¹³C NMR spectra are referenced to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).[3][6]

    • Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).[4]

UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy

These techniques are used to investigate the electronic and emissive properties of the compounds.

  • Sample Preparation : For solution-state measurements, the compound is dissolved in a spectroscopic grade solvent (e.g., dichloromethane or THF) to a concentration of approximately 1.0 × 10⁻⁵ M.[3] For solid-state measurements, thin films can be prepared by spin-coating a solution of the material onto a quartz substrate.

  • Instrumentation :

    • UV-Vis absorption spectra are recorded on a diode-array spectrophotometer.[3]

    • Photoluminescence spectra are measured using a spectrofluorometer.[7]

  • Data Acquisition :

    • Absorption and emission spectra are typically recorded at room temperature.

    • For PL measurements, the excitation wavelength is chosen based on the absorption spectrum of the compound.

Mandatory Visualization

The following diagrams illustrate the molecular structure of this compound and a general workflow for its synthesis and characterization.

Caption: Molecular structure of this compound.

workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Output Start 9H-Carbazole Reaction Oxidative Coupling (e.g., FeCl3) Start->Reaction Product This compound Reaction->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structural Elucidation UVVis UV-Vis Spectroscopy Product->UVVis Absorption Properties PL Photoluminescence Spectroscopy Product->PL Emission Properties NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data UV_Data Absorption Maxima (λ_abs) UVVis->UV_Data PL_Data Emission Maxima (λ_em) PL->PL_Data

Caption: Workflow for the synthesis and spectroscopic analysis.

References

Unveiling the Electronic and Optical Landscape of 9H,9'H-3,3'-Bicarbazole Films: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core electronic and optical properties of 9H,9'H-3,3'-bicarbazole (often referred to as bicarbazole) films. A promising material in the field of organic electronics, understanding its fundamental characteristics is crucial for its application in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. This document summarizes key quantitative data, details common experimental methodologies, and presents a visual workflow for the characterization of these films.

Core Electronic and Optical Properties

This compound is a derivative of carbazole, formed by linking two carbazole units at their 3 and 3' positions. This dimerization extends the π-conjugation, which is fundamental to its electronic properties.[1][2] The rigid and planar structure of bicarbazole facilitates π-π stacking, which is conducive to charge transport.[1]

Quantitative Data Summary

The following table summarizes the key electronic and optical parameters for this compound and one of its common derivatives, 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole (BCzPh), in thin film form.

PropertyThis compound9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole (BCzPh)Unit
HOMO Energy Level ~ -5.6-5.67eV
LUMO Energy Level ~ -2.2-2.3eV
Optical Band Gap ~ 3.323.32eV
Absorption Maximum (λmax) Not Specified in Film303 (in DCM), 310, 341 (film)nm
Fluorescence Maximum (λmax) Not Specified in Film391, 408 (in DCM), 397 (film)nm

Note: Data for the unsubstituted this compound film is less commonly reported than for its derivatives. The values presented are typical ranges found in the literature. The HOMO and LUMO energy levels are crucial in determining the electron-donating and electron-accepting capabilities of the molecule.[1]

Experimental Protocols

The characterization of this compound films involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Thin Film Deposition

Spin-Coating: A common method for producing amorphous thin films with good optical quality is spin-coating.[3]

  • Solution Preparation: Dissolve this compound or its derivative in a suitable organic solvent (e.g., dichloromethane, chloroform, or toluene) at a concentration typically around 4 mg/mL.[4]

  • Substrate Preparation: Thoroughly clean the substrate (e.g., quartz glass plate or indium tin oxide (ITO) coated glass) by sonication in a series of solvents such as detergent, deionized water, and isopropanol, followed by drying with nitrogen and treatment with UV-ozone to ensure an uncontaminated surface.[5]

  • Coating: Dispense the solution onto the center of the substrate. Spin the substrate at a specific speed (e.g., 2500 rpm) for a set duration (e.g., 60 seconds) to achieve a uniform film.[4]

  • Annealing: The film is typically air-dried or annealed at a specific temperature to remove residual solvent and improve film morphology.[4]

Vacuum Thermal Evaporation: This technique is used to deposit uniform thin films in a high-vacuum environment, which is particularly important for the fabrication of multi-layered electronic devices.

  • Source Material: Place the purified this compound powder in a crucible within a vacuum chamber.

  • Vacuum: Evacuate the chamber to a high vacuum (e.g., 10⁻⁶ torr).

  • Deposition: Heat the crucible to sublimate the material, which then deposits onto the cooled substrate. The deposition rate and film thickness are monitored in real-time using a quartz crystal microbalance.

Electronic Properties Measurement

Cyclic Voltammetry (CV): CV is employed to determine the electrochemical properties of the material, from which the HOMO and LUMO energy levels can be estimated.

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆) in a suitable solvent (e.g., dichloromethane or acetonitrile).[4][6]

  • Working Electrode: A platinum or glassy carbon electrode is coated with a thin film of the bicarbazole material.

  • Cell Setup: Use a three-electrode setup consisting of the working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.[4][6]

  • Measurement: Scan the potential between the working and reference electrodes and record the resulting current. The scan rate is typically between 50-100 mV/s.[4]

  • Calibration: Calibrate the measurements using a ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard, which has a known energy level of -4.8 eV relative to the vacuum level.[4]

  • Calculation: The HOMO energy level is calculated from the onset of the first oxidation potential. The LUMO energy level is then derived by adding the optical band gap (determined from UV-Vis absorption) to the HOMO energy level.[4]

Optical Properties Measurement

UV-Visible (UV-Vis) Absorption Spectroscopy: This technique is used to determine the optical band gap of the material.

  • Sample Preparation: A thin film of the bicarbazole material is deposited on a transparent substrate like quartz.

  • Measurement: The absorption spectrum of the film is recorded using a UV-Vis spectrophotometer.

  • Band Gap Calculation: The optical band gap (Eg) is determined from the onset of the absorption spectrum.[4]

Photoluminescence (PL) Spectroscopy: PL spectroscopy is used to study the light-emitting properties of the material.

  • Sample Preparation: A thin film is prepared on a suitable substrate.

  • Measurement: The film is excited with a light source of a specific wavelength (typically in the UV range), and the emitted light is collected and analyzed by a spectrofluorometer to obtain the photoluminescence spectrum.[7]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the synthesis and characterization of this compound films.

experimental_workflow cluster_synthesis Material Synthesis cluster_film Film Deposition cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification synthesis->purification spin_coating Spin-Coating purification->spin_coating Solution thermal_evaporation Thermal Evaporation purification->thermal_evaporation Powder uv_vis UV-Vis Spectroscopy spin_coating->uv_vis pl Photoluminescence Spectroscopy spin_coating->pl cv Cyclic Voltammetry spin_coating->cv thermal_evaporation->uv_vis thermal_evaporation->pl thermal_evaporation->cv band_gap Optical Band Gap Determination uv_vis->band_gap emission_props Emission Properties Analysis pl->emission_props homo_lumo HOMO/LUMO Level Calculation cv->homo_lumo band_gap->homo_lumo

Workflow for this compound film characterization.

This guide provides a foundational understanding of the electronic and optical properties of this compound films, essential for their advancement in various technological applications. The provided data and protocols serve as a valuable resource for researchers and professionals in the field.

References

Unraveling the Electronic Landscape: A Molecular Orbital Analysis of 9H,9'H-3,3'-Bicarbazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

9H,9'H-3,3'-bicarbazole, a versatile heterocyclic aromatic compound, has garnered significant attention in materials science and drug development due to its unique electronic and photophysical properties. This technical guide provides a comprehensive molecular orbital analysis of the this compound core, offering insights into its electronic structure, charge transport characteristics, and potential for functionalization. Through a synthesis of experimental data and computational modeling, this document aims to equip researchers with a foundational understanding of this important molecular scaffold.

Introduction

This compound is composed of two carbazole units linked at their 3 and 3' positions. This linkage extends the π-conjugated system, which is fundamental to its electronic and optical properties.[1] The carbazole moiety itself is a rigid, planar tricyclic system known for its excellent hole-transporting capabilities and high thermal stability.[2] The dimerization at the 3,3'-positions not only enhances π-conjugation but also provides specific sites for further functionalization, allowing for the fine-tuning of its electronic properties for various applications, including organic light-emitting diodes (OLEDs), perovskite solar cells, and as a scaffold in medicinal chemistry.[2][3] Understanding the distribution and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for predicting its behavior in these applications.

Electronic Properties and Molecular Orbital Analysis

The electronic properties of this compound and its derivatives are primarily governed by the energies and spatial distributions of their frontier molecular orbitals, the HOMO and LUMO. These orbitals dictate the electron-donating and electron-accepting capabilities of the molecule, respectively.

Frontier Molecular Orbitals

In the unsubstituted this compound, the HOMO is typically delocalized across the entire bicarbazole core, signifying that this unit is the primary electron-donating part of the molecule.[4] Conversely, the LUMO is also delocalized over the bicarbazole framework, often exhibiting nodes at the nitrogen atoms.[4] This spatial separation and the energy difference between the HOMO and LUMO (the HOMO-LUMO gap) are critical parameters that influence the molecule's photophysical properties and charge transport characteristics.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in visualizing these orbitals. For many bicarbazole derivatives, particularly those in donor-acceptor systems, the HOMO remains localized on the bicarbazole donor moiety, while the LUMO shifts to the acceptor unit.[4] This spatial separation is a key strategy for designing materials with specific electronic properties.

Visualization of Molecular Orbitals

The following diagram illustrates the conceptual distribution of HOMO and LUMO in a generic this compound system.

G Conceptual Molecular Orbital Distribution HOMO HOMO (delocalized) LUMO LUMO (delocalized) HOMO->LUMO caption Conceptual representation of HOMO-LUMO distribution.

Caption: Conceptual representation of HOMO-LUMO distribution.

Quantitative Electronic Data

The electronic properties of this compound and its derivatives can be quantified through both experimental measurements and theoretical calculations. The following tables summarize key quantitative data from various studies.

CompoundHOMO (eV)LUMO (eV)MethodReference
9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole (BCzPh)-5.67-2.30Experimental (Cyclic Voltammetry)[5]
3,3'-Bicarbazole Derivatives (general range)-5.45 to -5.64-2.18 to -2.32Experimental (Cyclic Voltammetry)[6]
Substituted 3,3'-Bicarbazole Derivatives-5.13 to -5.19-2.38 to -2.44Experimental (Photoelectric Effect)[2]
3PCz4CzFu (Bicarbazole-dibenzofuran derivative)-5.11-1.17Calculated (DFT)[7]
4PCz3CzFu (Bicarbazole-dibenzofuran derivative)-5.12-1.21Calculated (DFT)[7]

Table 1: Experimentally and computationally determined HOMO and LUMO energy levels of this compound and its derivatives.

PropertyValueMethodReference
C-C bond length (inter-carbazole)~1.486 Å - 1.496 ÅCalculated (DFT)[6]
Triplet Energy (for 3,3'-bicarbazole)2.8 eVExperimental[6]
Optical Energy Gap (Eg)Varies with substitution (calculated from absorption onset)UV-Vis Spectroscopy[8]

Table 2: Key structural and photophysical parameters of 3,3'-bicarbazole derivatives.

Experimental and Computational Methodologies

A combination of experimental techniques and computational modeling is typically employed to perform a thorough molecular orbital analysis.

Experimental Protocols

Cyclic Voltammetry (CV): A standard method to determine the electrochemical properties and estimate the HOMO and LUMO energy levels.

  • Procedure: CV measurements are typically performed in a three-electrode cell. The working electrode is often a platinum or glassy carbon electrode, the counter electrode is a platinum wire or gauze, and a common reference electrode is Ag/AgCl. The sample is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte like tetrabutylammonium perchlorate (n-Bu4NClO4).[9] The potential is scanned, and the oxidation and reduction potentials are recorded.

  • Data Analysis: The HOMO energy level can be calculated from the onset of the first oxidation potential, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple (assuming its energy level is -4.8 eV relative to the vacuum level).[10] The LUMO energy level can then be estimated by adding the optical energy gap (Eg), obtained from UV-visible absorption spectra, to the HOMO energy level (LUMO = HOMO + Eg).[6][10]

UV-Visible (UV-Vis) Spectroscopy: Used to determine the optical properties, including the absorption and emission spectra, from which the optical energy bandgap (Eg) can be estimated.

  • Procedure: Absorption spectra are recorded using a spectrophotometer. The sample is typically dissolved in a suitable solvent like chloroform or prepared as a thin film.[8]

  • Data Analysis: The optical energy gap is estimated from the onset wavelength of the absorption spectrum using the equation: Eg (eV) = 1240 / λ_onset (nm).[8]

Computational Workflow

Density Functional Theory (DFT) is a powerful computational tool for modeling the electronic structure and predicting the molecular orbital properties of molecules like this compound.

The following diagram outlines a typical DFT workflow for molecular orbital analysis.

G Computational Workflow for Molecular Orbital Analysis start Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm minimum energy structure) geom_opt->freq_calc single_point Single Point Energy Calculation (Higher level of theory if needed) freq_calc->single_point mo_analysis Molecular Orbital Analysis (HOMO, LUMO, energy gap) single_point->mo_analysis properties Calculate Properties (e.g., absorption spectra via TD-DFT) mo_analysis->properties end Results and Visualization properties->end caption Typical DFT workflow for molecular orbital analysis.

Caption: Typical DFT workflow for molecular orbital analysis.

  • Methodology: The molecular geometry is first optimized to find the lowest energy conformation. A common functional and basis set combination for such organic molecules is B3LYP with a 6-31G* or larger basis set.[7] Frequency calculations are then performed to ensure that the optimized structure corresponds to a true energy minimum. Subsequently, single-point energy calculations can be performed to obtain more accurate electronic properties. The analysis of the output from these calculations provides the energies and visualizations of the HOMO, LUMO, and other molecular orbitals. Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra.[9]

Conclusion

The molecular orbital analysis of this compound reveals a versatile electronic scaffold with a delocalized π-system that is highly amenable to functionalization. The HOMO is consistently located on the bicarbazole core, establishing it as a potent electron-donating unit. The ability to tune the HOMO-LUMO gap and the spatial distribution of these frontier orbitals through chemical modification underscores the potential of 3,3'-bicarbazole derivatives in the development of advanced organic electronic materials and as key intermediates in medicinal chemistry. The synergy between experimental techniques like cyclic voltammetry and UV-Vis spectroscopy, and computational methods such as DFT, provides a robust framework for the rational design of novel bicarbazole-based compounds with tailored electronic and photophysical properties.

References

Methodological & Application

Application of 9H,9'H-3,3'-Bicarbazole in Perovskite Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 9H,9'H-3,3'-bicarbazole have emerged as a promising class of hole-transporting materials (HTMs) for perovskite solar cells (PSCs). Their inherent electron-rich nature, high hole mobility, and excellent thermal stability make them viable alternatives to the commonly used spiro-OMeTAD. The core structure of this compound, formed by the linkage of two carbazole units at the 3 and 3' positions, extends the π-conjugation, which is crucial for efficient charge transport.[1] Furthermore, this dimerization enhances the molecule's stability by partially blocking electronically active sites.[1][2] Functionalization at the 9 and 9' positions allows for the fine-tuning of their electronic and physical properties to achieve better energy level alignment with the perovskite absorber layer, leading to improved device performance and longevity.[3] Notably, some bicarbazole derivatives have been successfully employed as dopant-free HTMs, addressing the stability issues associated with dopants in traditional HTMs.[1] In addition to their primary role as hole transporters, these compounds can also act as defect passivation agents, reducing non-radiative recombination at the interfaces within the solar cell.[1][4] This document provides detailed application notes, experimental protocols, and performance data for the use of this compound derivatives in perovskite solar cells.

Data Presentation

The performance of perovskite solar cells is highly dependent on the specific this compound derivative used as the hole-transporting material. The following table summarizes the key photovoltaic parameters for devices incorporating different bicarbazole-based HTMs.

HTM Derivative NameAbbreviationDevice StructureVoc (V)Jsc (mA/cm2)FF (%)PCE (%)Reference
9,9'-Diphenyl-9H,9'H-3,3'-bicarbazoleNP-BC / BCzPhp-i-n1.0922.3879.9~20[2][5]
N,N'-bis(4-biphenyl)-9,9'-diphenyl-9H,9'H-3,3'-bicarbazoleNBP-BCp-i-n---13.04[5][6]
9,9'-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9H-carbazole)SGT-405n-i-p---14.79[7]

Experimental Protocols

Synthesis of 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole (NP-BC)

This protocol describes the synthesis of NP-BC via a metal-free oxidative coupling reaction.[5][8]

Materials:

  • 9-phenyl-9H-carbazole

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM), dry

  • Methanesulfonic acid (MSA)

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 9-phenyl-9H-carbazole (0.75 g, 3.08 mmol) in dry dichloromethane (38 mL) in a round-bottom flask.[5]

  • Cool the solution to 0 °C in an ice bath.[8]

  • Slowly add methanesulfonic acid (3.75 mmol) to the cooled solution.[5]

  • Add DDQ (1.4 g, 6.16 mmol) to the reaction mixture.[5]

  • Stir the mixture at room temperature for one minute.[5]

  • Quench the reaction by adding a saturated sodium bicarbonate solution.[5]

  • Extract the organic layer with chloroform.[5]

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.[5]

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[5]

  • The final product is a dull white solid.[5]

Perovskite Solar Cell Fabrication (p-i-n Architecture)

This protocol outlines the fabrication of a p-i-n planar perovskite solar cell using an NP-BC hole-transporting layer.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hellmanex™ III or similar detergent

  • Deionized water

  • Acetone

  • Isopropanol (IPA)

  • NiOx precursor solution

  • Perovskite precursor solution (e.g., Cs0.1(FAPbI3)0.76(MAPbBr3)0.14 in a mixture of DMF and DMSO)[9]

  • NP-BC solution in chlorobenzene

  • PC61BM solution in chlorobenzene

  • BCP solution in isopropanol

  • Silver (Ag) evaporation pellets

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in a cleaning solution (e.g., Hellmanex™ III in deionized water), deionized water, acetone, and isopropanol for 15 minutes each.[10][11]

    • Dry the substrates with a nitrogen gun.[11]

    • Treat the substrates with UV-ozone for 15-20 minutes to enhance wettability.[10]

  • Hole Transport Layer (HTL) Deposition:

    • In a nitrogen-filled glovebox, spin-coat the NiOx precursor solution onto the ITO substrate.

    • Anneal the NiOx layer according to the precursor manufacturer's instructions.

    • Spin-coat the NP-BC solution onto the NiOx layer.

  • Perovskite Layer Deposition:

    • Prepare the perovskite precursor solution in a nitrogen-filled glovebox.

    • Spin-coat the perovskite solution onto the HTL in a two-step program (e.g., 1000 rpm for 10 s, then 6000 rpm for 30 s).[12]

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene or diethyl ether) onto the spinning substrate.[12]

    • Anneal the perovskite film on a hotplate at 100-150 °C for 5-10 minutes.[12][13]

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat the PC61BM solution onto the perovskite layer.

  • Buffer Layer Deposition:

    • Spin-coat the BCP solution onto the PC61BM layer.

  • Back Contact Deposition:

    • Thermally evaporate a silver (Ag) back contact (80-100 nm) through a shadow mask.

Device Characterization

1. Current Density-Voltage (J-V) Measurement:

  • Measure the J-V characteristics using a source meter and a solar simulator under standard AM 1.5G illumination (100 mW/cm2).[14][15]

  • Calibrate the light intensity using a certified silicon reference solar cell.[14]

  • Define the active area of the device using a non-reflective metal aperture (e.g., 0.1 cm2).[14]

  • Scan the voltage from a forward bias (e.g., 1.5 V) to a reverse bias (e.g., 0 V) with a defined step width and scan rate (e.g., 100 mV/s).[14][16]

  • Record the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) to calculate the power conversion efficiency (PCE).

2. External Quantum Efficiency (EQE) Measurement:

  • Measure the EQE spectrum using a dedicated setup with a light source (e.g., Xenon lamp), a monochromator, and a calibrated reference photodiode.[14][17]

  • Illuminate the device with monochromatic light at different wavelengths and measure the resulting short-circuit current.[18]

  • Calculate the EQE as the ratio of the number of collected charge carriers to the number of incident photons at each wavelength.[19]

3. Stability Testing:

  • Conduct stability testing following the International Summit on Organic Photovoltaic Stability (ISOS) protocols.[1][20]

  • Subject the encapsulated or unencapsulated devices to various stress factors, including continuous light soaking (ISOS-L), dark storage at elevated temperatures (ISOS-D), and exposure to controlled humidity and temperature.[20]

  • Periodically measure the J-V characteristics to track the degradation of the photovoltaic parameters over time.[2]

Visualizations

cluster_synthesis Synthesis of NP-BC Carbazole 9-phenyl-9H-carbazole Reaction Oxidative Coupling Carbazole->Reaction DDQ DDQ DDQ->Reaction MSA MSA MSA->Reaction DCM DCM DCM->Reaction Quenching Quenching (NaHCO3) Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification NP_BC NP-BC Product Purification->NP_BC cluster_device Perovskite Solar Cell Architecture (p-i-n) Ag Silver (Back Contact) BCP BCP (Buffer Layer) PCBM PCBM (ETL) Perovskite Perovskite (Absorber) NPBC NP-BC (HTL) NiOx NiOx (HTL) ITO ITO (Transparent Contact) Glass Glass Substrate cluster_workflow Device Fabrication and Testing Workflow Start Start Cleaning ITO Substrate Cleaning Start->Cleaning HTL_Depo HTL Deposition (NiOx + NP-BC) Cleaning->HTL_Depo Perovskite_Depo Perovskite Deposition HTL_Depo->Perovskite_Depo ETL_Depo ETL Deposition (PCBM/BCP) Perovskite_Depo->ETL_Depo Contact_Depo Back Contact Evaporation (Ag) ETL_Depo->Contact_Depo JV_Test J-V Measurement Contact_Depo->JV_Test EQE_Test EQE Measurement JV_Test->EQE_Test Stability_Test Stability Testing EQE_Test->Stability_Test End End Stability_Test->End

References

Application Notes and Protocols for 9H,9'H-3,3'-Bicarbazole as a Hole Transporting Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9H,9'H-3,3'-bicarbazole and its derivatives have emerged as a significant class of organic semiconducting materials, primarily utilized for their efficient hole transporting properties.[1][2] Their robust thermal and morphological stability, coupled with excellent charge carrier mobility, makes them ideal candidates for application as hole transporting materials (HTMs) in a variety of optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[2][3] The inherent electronic properties of the bicarbazole core can be finely tuned through chemical modification, allowing for the optimization of device performance.[4] This document provides detailed application notes, experimental protocols, and performance data for the use of this compound and its derivatives as HTMs.

Physicochemical Properties and Synthesis

This compound is a symmetrical molecule formed by the coupling of two carbazole units at their 3 and 3' positions. This linkage extends the π-conjugation of the molecule, which is crucial for its charge-transporting capabilities.[1] The HOMO (Highest Occupied Molecular Orbital) of bicarbazole derivatives is typically delocalized over the bicarbazole core, identifying it as the primary electron-donating part of the molecule.[1]

Synthesis of 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole (BCzPh)

A common synthetic route to produce 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole involves the Ullmann coupling reaction.[1] This method is effective for creating symmetrical biaryls. An alternative approach is through oxidative C-C coupling.[5]

Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 3,3'-bicarbazole are extensively studied as both host and hole-transporting materials in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.[1] Their high glass transition temperature contributes to the thermal and morphological stability of the devices.[1]

Performance Data in OLEDs

The performance of OLEDs incorporating 3,3'-bicarbazole derivatives is summarized in the table below.

Device TypeBicarbazole DerivativeRoleExternal Quantum Efficiency (EQE)Current EfficiencyPower EfficiencyMax BrightnessRef.
Greenish-Blue TADF OLED3,3'-bicarbazole-diphenyltriazineTADF Emitter25.0%---[1]
Green PHOLEDBCzPh-pimiExciplex Co-Host Donor22.31%---[1]
Green PHOLEDBCzPh regioisomersHost>23.4%--203,490 cd/m²[5]
Solution-Processed Green PHOLEDBCz-tBuPhHost-43.1 cd/A40.0 lm/W-[2][6]
Experimental Protocol: Fabrication of a Solution-Processed OLED

This protocol describes the fabrication of a solution-processed phosphorescent OLED using a 3,3'-bicarbazole-based host material.

Substrate Preparation:

  • Clean pre-patterned indium tin oxide (ITO) glass substrates by ultrasonication in acetone, isopropyl alcohol, and deionized water.

  • Treat the substrates with ultraviolet-ozone for 20 minutes.

Layer Deposition:

  • Filter a poly(3,4-ethylenedioxy thiophene):poly(4-styrenesulfonate) (PEDOT:PSS) solution through a 0.45 μm PVDF syringe filter.

  • Spin-coat the PEDOT:PSS solution at 4000 rpm for 40 seconds to form the hole-injection layer (HIL).

  • Anneal the substrates at 150°C for 30 minutes in air.

  • Prepare a 1 wt.% chlorobenzene solution of the emissive layer (EML) components (e.g., BCz-tBuPh:TPD:PBD:Ir(mppy)₃ in a 61:9:24:6 weight ratio) and stir at 70°C for 1 hour.

  • Filter the EML solution through a 0.45 μm PTFE syringe filter.

  • Spin-coat the EML onto the HIL-coated substrate at 2500 rpm for 60 seconds in a nitrogen atmosphere.

  • Deposit the electron-transporting layer (e.g., BmPyPB), electron injection layer (LiF), and Al cathode via thermal evaporation in a vacuum chamber (<5 x 10⁻⁷ torr).

Encapsulation:

  • Encapsulate the OLED devices with a glass lid, a moisture getter, and epoxy glue inside a glove box.

OLED_Fabrication_Workflow cluster_Substrate_Prep Substrate Preparation cluster_Layer_Deposition Layer Deposition cluster_Encapsulation Encapsulation Clean_ITO Clean ITO Substrate UV_Ozone UV-Ozone Treatment Clean_ITO->UV_Ozone Spin_Coat_HIL Spin Coat HIL (PEDOT:PSS) UV_Ozone->Spin_Coat_HIL Anneal_HIL Anneal HIL Spin_Coat_HIL->Anneal_HIL Spin_Coat_EML Spin Coat EML (Bicarbazole HTM) Anneal_HIL->Spin_Coat_EML Prepare_EML Prepare EML Solution Prepare_EML->Spin_Coat_EML Thermal_Evaporation Thermal Evaporation (ETL, EIL, Cathode) Spin_Coat_EML->Thermal_Evaporation Encapsulate Device Encapsulation Thermal_Evaporation->Encapsulate

Workflow for Solution-Processed OLED Fabrication.

Applications in Perovskite Solar Cells (PSCs)

Carbazole-based derivatives are excellent candidates for HTMs in PSCs due to their high hole mobility, good thermal stability, and suitable energy level alignment with perovskite absorber layers.[4] The introduction of functional groups, such as fluorine, can further enhance the material's stability and electronic properties, leading to improved device performance.[4]

Performance Data in PSCs

The following table summarizes the photovoltaic performance of PSCs utilizing various carbazole-based HTMs.

PerovskiteHTMVoc (V)Jsc (mA/cm²)Fill Factor (%)Power Conversion Efficiency (PCE) (%)Ref.
CH₃NH₃PbI₃SFXDAnCBZ1.0923.18320.87[7]
Not SpecifiedNP-BC---~20[2]
Experimental Protocol: Fabrication of a p-i-n Perovskite Solar Cell

This protocol outlines the fabrication of a p-i-n structured perovskite solar cell using a bicarbazole-based HTM.

Substrate and HTL Preparation:

  • Clean ITO-coated glass substrates.

  • Deposit the hole transport layer (e.g., a bicarbazole derivative solution) onto the ITO substrate via spin-coating. For instance, spin-coat at 5000 rpm for 35 seconds, followed by annealing at 100°C for 10 minutes.

Perovskite Layer Deposition:

  • Prepare the perovskite precursor solution (e.g., Csₓ(MA₀.₁₇FA₀.₈₃)₍₁₋ₓ₎Pb(I₀.₈₃Br₀.₁₇)₃).

  • Deposit the perovskite solution onto the HTL using a one-step spin-coating method (e.g., 1000 rpm for 10s, then 5000 rpm for 30s).

  • During the second step, introduce an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.

  • Immediately anneal the substrate at 100°C for 1 hour in a nitrogen-filled glovebox.

ETL and Electrode Deposition:

  • Deposit the electron transport layer (ETL), such as PCBM, via spin-coating.

  • Deposit a buffer layer (e.g., BCP) and the metal electrode (e.g., Ag) by thermal evaporation.

PSC_Fabrication_Workflow cluster_Substrate_HTL Substrate and HTL cluster_Perovskite Perovskite Deposition cluster_ETL_Electrode ETL and Electrode Clean_ITO Clean ITO Substrate Spin_Coat_HTL Spin Coat HTL (Bicarbazole) Clean_ITO->Spin_Coat_HTL Anneal_HTL Anneal HTL Spin_Coat_HTL->Anneal_HTL Spin_Coat_Perovskite Spin Coat Perovskite (with anti-solvent) Anneal_HTL->Spin_Coat_Perovskite Anneal_Perovskite Anneal Perovskite Spin_Coat_Perovskite->Anneal_Perovskite Spin_Coat_ETL Spin Coat ETL (PCBM) Anneal_Perovskite->Spin_Coat_ETL Thermal_Evaporation Thermal Evaporation (Buffer & Electrode) Spin_Coat_ETL->Thermal_Evaporation

Workflow for p-i-n Perovskite Solar Cell Fabrication.

Conclusion

This compound and its derivatives represent a versatile and high-performing class of hole transporting materials. Their adaptability through chemical synthesis allows for the fine-tuning of their electronic properties to suit various optoelectronic applications, including high-efficiency OLEDs and perovskite solar cells. The protocols provided herein offer a foundation for the successful integration of these materials into device fabrication workflows. Further research into novel bicarbazole structures will undoubtedly continue to push the boundaries of organic electronics.

References

Application Notes and Protocols for the Synthesis of 9H,9'H-3,3'-Bicarbazole Derivatives as Blue Emitters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 9H,9'H-3,3'-bicarbazole derivatives, which are a promising class of materials for blue emitters in Organic Light-Emitting Diodes (OLEDs). These compounds are noted for their high thermal stability, excellent charge-transporting properties, and tunable photophysical characteristics, making them ideal candidates for high-performance displays and lighting applications.

Introduction

This compound and its derivatives have garnered significant attention in the field of organic electronics due to their unique molecular structure. The linkage at the 3 and 3' positions extends the π-conjugation of the individual carbazole units, which is crucial for their electronic and optical properties.[1][2] This extended conjugation, combined with the electron-rich nature of the carbazole moiety, makes these compounds effective as blue emitters, host materials, and hole-transporting materials in OLEDs.[3][4] Furthermore, the rigid and planar structure of the bicarbazole core facilitates π-π stacking, which can enhance charge transport.[5] By functionalizing the nitrogen atoms (9 and 9' positions), the solubility, thermal stability, and optoelectronic properties of these materials can be finely tuned.[6]

Synthetic Pathways

The synthesis of this compound derivatives typically involves a two-step process: the formation of the 3,3'-bicarbazole core followed by N-functionalization.

1. Synthesis of the this compound Core:

The most common method for synthesizing the this compound core is through the oxidative coupling of 9H-carbazole. A widely used oxidizing agent for this reaction is iron(III) chloride (FeCl₃).[7]

2. N-Functionalization of the Bicarbazole Core:

Once the bicarbazole core is synthesized, various functional groups can be introduced at the 9 and 9' positions to modify the material's properties. The most prevalent methods for N-functionalization are the Ullmann coupling and Suzuki coupling reactions.

  • Ullmann Coupling: This copper-catalyzed reaction is a versatile method for forming C-N bonds and is particularly useful for synthesizing N-aryl bicarbazole derivatives.[5][8] The reaction typically involves coupling the bicarbazole with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures.[9][10]

  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is another powerful tool for C-N bond formation and is widely used to introduce aryl or other organic groups.[11][12] The reaction involves an organoboron compound (like a boronic acid) and a halide in the presence of a palladium catalyst and a base.[13]

Below is a diagram illustrating the general synthetic workflow.

G cluster_0 Core Synthesis cluster_1 N-Functionalization Carbazole 9H-Carbazole Bicarbazole This compound Carbazole->Bicarbazole Oxidative Coupling (e.g., FeCl₃) Derivative1 N-Aryl-9H,9'H-3,3'-Bicarbazole Derivative Bicarbazole->Derivative1 Ullmann Coupling (Cu catalyst) Derivative2 N-Substituted-9H,9'H-3,3'-Bicarbazole Derivative Bicarbazole->Derivative2 Suzuki Coupling (Pd catalyst) ArylHalide Aryl Halide (e.g., Iodobenzene) ArylHalide->Derivative1 Organoboron Organoboron Compound Organoboron->Derivative2

General synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure using iron(III) chloride as the oxidizing agent.[7]

Materials:

  • 9H-Carbazole

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Chloroform

  • Methanol

  • Zinc powder

  • Acetic acid

  • Ethyl acetate

Procedure:

  • Dissolve 9H-carbazole (12.0 g, 72.0 mmol) and anhydrous FeCl₃ (47.0 g, 288 mmol) in 240 mL of chloroform and stir for 30 minutes under a nitrogen atmosphere.[8]

  • Pour the solution into a larger volume of methanol to precipitate the product.[8]

  • Collect the resulting green powder and mix it with zinc powder (18.7 g, 288 mmol).[8]

  • Dissolve the mixture in a 1:1 solution of acetic acid and ethyl acetate (180 mL) under a nitrogen atmosphere.[8]

  • Heat the mixture at 50°C overnight.[8]

  • Filter the reaction mixture and wash the solid with hot ethyl acetate.[8]

  • Pour the filtrate into water and extract with ethyl acetate.[8]

  • Combine the organic layers, wash with brine, and dry over sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Protocol 2: Synthesis of 9,9'-di-4-tert-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-tBuPh) via Ullmann Coupling

This protocol describes the N-arylation of this compound with 1-t-butyl-4-iodobenzene.[8]

Materials:

  • This compound

  • 1-t-butyl-4-iodobenzene

  • Copper powder

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a reaction flask, combine this compound (1.0 g, 3 mmol), 1-t-butyl-4-iodobenzene (2.06 mL, 11.5 mmol), copper powder (1.1 g, 17 mmol), and K₂CO₃ (2.4 g, 17 mmol).[8]

  • Add 10 mL of anhydrous DMF to the mixture under a nitrogen atmosphere.[8]

  • Heat the mixture at 145°C overnight.[8]

  • After cooling to room temperature, filter the reaction solution through a plug of celite.[8]

  • Pour the filtrate into water and extract with chloroform.[8]

  • Combine the organic layers, wash with brine, and dry over sodium sulfate.[8]

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the final product.

Data Presentation

The following tables summarize the photophysical and electroluminescent properties of several this compound derivatives reported in the literature.

Table 1: Photophysical Properties of Selected this compound Derivatives

Compoundλem (nm)PLQY (%)S₁ (eV)T₁ (eV)Reference
DB13->60>3.2-[14]
DB37-65.5--[7][15]
DB38-45.3--[7][15]
DB39-75.5--[7][15]
DB40-52.5--[7][15]
DB41-62.5--[7][15]
DB44-68.5--[7][15]
3PCz4CzFu--3.532.90[16]
4PCz3CzFu--3.542.90[16]

Table 2: OLED Device Performance of Selected this compound Derivatives

EmitterHostMax. Brightness (cd/m²)Current Efficacy (cd/A)Power Efficacy (lm/W)Max. EQE (%)Reference
4-(9'-{2-ethylhexyl}-[3,3']-bicarbazol-9-yl)benzophenoneCBP35815.74.12.7[15][17]
DB13CBP---4.0[14]
BCz-tBuPh--43.140.012.5[3]
BCz-nBuPh--30.828.18.8[3]
3PCz4CzFu based device----24.0[16]
4PCz3CzFu based device----24.2[16]

Application Notes

This compound derivatives are versatile materials in OLED technology.

  • Blue Emitters: Their wide bandgap and high photoluminescence quantum yields make them excellent candidates for blue emitters.[14] Donor-acceptor type molecules, where the bicarbazole unit acts as the electron donor, have been successfully designed for efficient blue emission.[14][15]

  • Host Materials: Due to their high triplet energies, bicarbazole derivatives can also serve as host materials for phosphorescent and TADF emitters, preventing reverse energy transfer from the dopant to the host.[3][16]

  • Thermally Activated Delayed Fluorescence (TADF): By carefully designing donor-acceptor structures with a small singlet-triplet energy gap (ΔEST), this compound derivatives can be utilized as TADF emitters, which can theoretically achieve 100% internal quantum efficiency.[5][18]

OLED Device Fabrication

The fabrication of OLEDs using these materials typically involves a multi-layer structure deposited on a transparent conductive oxide (TCO) coated substrate, such as indium tin oxide (ITO).

G cluster_0 Device Fabrication Workflow Substrate 1. Substrate Cleaning (ITO Glass) HIL 2. Hole Injection Layer (HIL) Deposition (e.g., PEDOT:PSS) Substrate->HIL Spin Coating EML 3. Emissive Layer (EML) Deposition (Host:Emitter) HIL->EML Spin Coating or Thermal Evaporation ETL 4. Electron Transport Layer (ETL) Deposition EML->ETL Thermal Evaporation EIL 5. Electron Injection Layer (EIL) Deposition ETL->EIL Thermal Evaporation Cathode 6. Cathode Deposition (e.g., LiF/Al) EIL->Cathode Thermal Evaporation Encapsulation 7. Encapsulation Cathode->Encapsulation

Typical OLED device fabrication workflow.

A common device architecture consists of an ITO anode, a hole injection layer (HIL) like PEDOT:PSS, an emissive layer (EML) comprising the bicarbazole derivative as either the emitter or host, an electron transport layer (ETL), an electron injection layer (EIL), and a metal cathode.[14][17] The emissive layer is often fabricated by doping the bicarbazole emitter into a suitable host material, such as 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP).[15][17]

References

Application Notes and Protocols for Solution-Processed Fabrication of 9H,9'H-3,3'-Bicarbazole Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fabrication of electronic devices using solution-processed 9H,9'H-3,3'-bicarbazole and its derivatives. The focus is on organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), highlighting the versatility of the bicarbazole core as a key component in next-generation electronics.

I. Overview of this compound Derivatives

This compound and its derivatives are a class of organic semiconductor materials that have garnered significant interest due to their excellent charge-transporting properties, high thermal stability, and wide bandgaps. These characteristics make them highly suitable for use as host materials in the emissive layer of phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, as well as hole-transporting materials in perovskite solar cells.[1][2][3][4] The solution-processability of suitably functionalized bicarbazole derivatives allows for low-cost, large-area device fabrication through techniques like spin-coating.[1]

II. Solution-Processed Organic Light-Emitting Diodes (OLEDs)

This section details the fabrication of green phosphorescent OLEDs using 9,9'-di-4-n-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-nBuPh) and 9,9'-di-4-tert-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-tBuPh) as host materials.

A. Device Performance

The performance of OLEDs fabricated with two different bicarbazole derivatives is summarized in the table below. The device with the BCz-tBuPh host demonstrated superior performance, which is attributed to the bulkier tert-butyl groups that can suppress molecular aggregation in the solid state.[1]

Host MaterialMaximum Current Efficiency (cd/A)Maximum Power Efficiency (lm/W)Maximum External Quantum Efficiency (EQE) (%)
BCz-nBuPh30.828.18.8
BCz-tBuPh43.140.012.5
B. Experimental Protocols

Materials:

  • 3,3'-Bicarbazole

  • 1-tert-butyl-4-iodobenzene

  • Copper powder

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Chloroform

  • Hexane

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Under a nitrogen atmosphere, dissolve 3,3'-bicarbazole (1.0 g, 3 mmol), 1-tert-butyl-4-iodobenzene (2.06 mL, 11.5 mmol), copper powder (1.1 g, 17 mmol), and K₂CO₃ (2.4 g, 17 mmol) in 10 mL of anhydrous DMF.

  • Heat the mixture at 145 °C overnight.

  • Filter the reaction solution through a plug of celite.

  • Pour the filtered solution into water and extract with chloroform.

  • Combine the organic layers, wash with brine, and dry with sodium sulfate.

  • Remove the solvent and purify the product via column chromatography using a 1:2 (v/v) mixture of chloroform and hexane as the eluent to yield BCz-tBuPh as a white solid.

This protocol outlines the fabrication of a multilayer OLED with the following architecture: ITO / PEDOT:PSS (35 nm) / Emissive Layer (20 nm) / BmPyPB (50 nm) / LiF (0.7 nm) / Al (70 nm).

Materials and Equipment:

  • Pre-patterned Indium Tin Oxide (ITO) coated glass substrates

  • Acetone, Isopropyl alcohol, Deionized water

  • UV-Ozone cleaner

  • Poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) solution (e.g., AI 4083)

  • 0.45 µm PVDF syringe filter

  • Spin coater

  • Hotplate

  • Bicarbazole host (BCz-nBuPh or BCz-tBuPh)

  • N,N′-diphenyl-N,N′-bis(3-methylphenyl)-(1,1′-biphenyl)-4,4′-diamine (TPD)

  • 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD)

  • Tris[2-(p-tolyl)pyridine]iridium(III) (Ir(mppy)₃)

  • Chlorobenzene

  • 0.45 µm PTFE syringe filter

  • Thermal evaporator

Protocol:

Step 1: Substrate Cleaning

  • Clean the pre-patterned ITO glass substrates by ultrasonication in acetone, isopropyl alcohol, and deionized water.

  • Treat the substrates with ultraviolet-ozone for 20 minutes.

Step 2: Hole Injection Layer (HIL) Deposition

  • Filter the PEDOT:PSS solution through a 0.45 µm PVDF syringe filter.

  • Spin-coat the filtered PEDOT:PSS solution onto the ITO substrates at 4000 rpm for 40 seconds to form a 35 nm thick film.

  • Bake the substrates on a hotplate at 150 °C for 30 minutes in air.

Step 3: Emissive Layer (EML) Solution Preparation

  • Prepare a 1 wt% solution in chlorobenzene with the following components in a weight ratio of 61:9:24:6:

    • Host: BCz-nBuPh or BCz-tBuPh

    • Hole Transport Material: TPD

    • Electron Transport Material: PBD

    • Green Phosphorescent Emitter: Ir(mppy)₃

  • Stir the solution at 70 °C for 1 hour.

  • Filter the solution through a 0.45 µm PTFE syringe filter before use.

Step 4: Emissive Layer (EML) Deposition

  • Transfer the PEDOT:PSS-coated substrates to a nitrogen-filled glovebox.

  • Spin-coat the emissive layer solution onto the HIL-coated substrate to achieve a 20 nm thick film. A spin speed in the range of 2000-3000 rpm for 30-60 seconds is a typical starting point, but requires optimization based on the specific spin coater and solution viscosity.

Step 5: Deposition of Subsequent Layers

  • Transfer the substrates to a thermal evaporator.

  • Deposit the following layers in sequence under high vacuum:

    • Electron Transport Layer (ETL): 1,3-bis(3,5-dipyrid-3-yl-phenyl)benzene (BmPyPB) (50 nm)

    • Electron Injection Layer (EIL): Lithium Fluoride (LiF) (0.7 nm)

    • Cathode: Aluminum (Al) (70 nm)

C. Device Fabrication Workflow

OLED_Fabrication_Workflow cluster_solution_prep Solution Preparation cluster_substrate_prep Substrate Preparation cluster_spin_coating Spin Coating cluster_evaporation Thermal Evaporation EML_sol Prepare 1 wt% EML Solution (Host:TPD:PBD:Ir(mppy)3) in Chlorobenzene EML_coat Spin Coat EML (20 nm) EML_sol->EML_coat PEDOT_sol Filter PEDOT:PSS Solution HIL_coat Spin Coat PEDOT:PSS (35 nm) PEDOT_sol->HIL_coat ITO_clean ITO Substrate Cleaning (Ultrasonication) UV_ozone UV-Ozone Treatment ITO_clean->UV_ozone UV_ozone->HIL_coat HIL_bake Bake PEDOT:PSS (150°C, 30 min) HIL_coat->HIL_bake HIL_bake->EML_coat ETL_dep Deposit BmPyPB (50 nm) EML_coat->ETL_dep EIL_dep Deposit LiF (0.7 nm) ETL_dep->EIL_dep Cathode_dep Deposit Al (70 nm) EIL_dep->Cathode_dep

OLED Fabrication Workflow

III. Solution-Processed Perovskite Solar Cells (PSCs)

9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole (also known as BCzPh or NP-BC) has been effectively utilized as a hole-transporting material (HTM) in p-i-n perovskite solar cells, leading to high power conversion efficiencies.[3]

A. Device Performance

The performance of a p-i-n perovskite solar cell incorporating a 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole hole-transporting layer is presented below.

HTM MaterialDevice StructurePower Conversion Efficiency (PCE) (%)
NP-BCITO/NiOx/NP-BC/Perovskite/PCBM/BCP/Ag~20
B. Experimental Protocol: Hole-Transport Layer Deposition

This protocol details the deposition of the NP-BC hole-transporting layer.

Materials and Equipment:

  • NP-BC (9,9'-diphenyl-9H,9'H-3,3'-bicarbazole)

  • Dichloromethane

  • Substrates with underlying layers (e.g., ITO/NiOx)

  • Spin coater

Protocol:

  • Prepare a solution of NP-BC in dichloromethane at a concentration of approximately 4 mg/mL.

  • Deposit the NP-BC solution onto the substrate using a spin coater. A typical spin-coating program would be 2500 rpm for 60 seconds.

  • Air-dry the film after spin-coating.

C. PSC Fabrication Logical Flow

PSC_Fabrication_Flow cluster_substrate Substrate & ETL cluster_htl Hole Transport Layer cluster_perovskite Perovskite & Subsequent Layers ITO_prep ITO Substrate NiOx_dep NiOx Deposition (Electron Transport Layer) ITO_prep->NiOx_dep NPBC_coat Spin Coat NP-BC NiOx_dep->NPBC_coat NPBC_sol Prepare NP-BC Solution (4 mg/mL in Dichloromethane) NPBC_sol->NPBC_coat Perovskite_dep Perovskite Layer Deposition NPBC_coat->Perovskite_dep PCBM_dep PCBM Deposition Perovskite_dep->PCBM_dep BCP_dep BCP Deposition PCBM_dep->BCP_dep Ag_dep Ag Electrode Evaporation BCP_dep->Ag_dep

PSC Fabrication Logical Flow

IV. Characterization of Fabricated Devices

Standard characterization techniques should be employed to evaluate the performance of the fabricated OLEDs and PSCs.

For OLEDs:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, current efficiency, power efficiency, and maximum luminance.

  • Electroluminescence (EL) Spectra: To determine the emission color and coordinates.

  • External Quantum Efficiency (EQE): To measure the device's efficiency in converting electrons to photons.

For PSCs:

  • Current Density-Voltage (J-V) Characteristics: Under simulated solar illumination (e.g., AM 1.5G) to determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • External Quantum Efficiency (EQE): To assess the wavelength-dependent efficiency of photon-to-electron conversion.

  • Stability Testing: To evaluate the device lifetime under operational stress (e.g., continuous illumination, thermal stress).

References

Application Notes and Protocols: Electrochemical Characterization of 9H,9'H-3,3'-Bicarbazole Using Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 9H,9'H-3,3'-bicarbazole is a crucial heterocyclic aromatic compound that forms the core structure for many functional organic materials. Its derivatives are widely investigated for applications in organic light-emitting diodes (OLEDs), perovskite solar cells, and other optoelectronic devices due to their excellent hole-transporting properties and high thermal stability.[1] A fundamental understanding of the electrochemical properties of the bicarbazole core is essential for designing and optimizing these materials. Cyclic voltammetry (CV) is a powerful and accessible electrochemical technique used to probe the redox behavior of molecules, allowing for the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1][2] These parameters are critical for predicting charge injection and transport efficiencies within a device.[1] This document provides a detailed protocol for the electrochemical characterization of this compound using cyclic voltammetry.

Experimental Protocols

Principle of Cyclic Voltammetry

Cyclic voltammetry involves applying a linearly sweeping potential to a working electrode immersed in a solution containing the analyte and measuring the resulting current. The potential is swept from a starting value to a set vertex potential and then reversed back to the start. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction processes of the analyte. From the onset potentials of these processes, the HOMO and LUMO energy levels can be estimated.

Materials and Equipment
  • Potentiostat/Galvanostat: Electrochemical workstation (e.g., CHI Instruments, Bio-Logic, Autolab).

  • Electrochemical Cell: A standard three-electrode glass cell.

  • Working Electrode (WE): Glassy carbon electrode (GCE).[2][3]

  • Counter Electrode (CE): Platinum (Pt) wire.[2][3]

  • Reference Electrode (RE): Silver/Silver Nitrate (Ag/AgNO₃) or Silver/Silver Chloride (Ag/AgCl).[2][3]

  • Inert Gas: High-purity nitrogen (N₂) or argon (Ar) with a gas dispersion tube.

  • Solvent: Anhydrous dichloromethane (DCM).[3][4]

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆).[3][4]

  • Analyte: this compound.

  • Internal Standard: Ferrocene (Fc).[4][5]

  • Standard laboratory glassware, micropipettes, and analytical balance.

Reagent Preparation
  • Electrolyte Solution (0.1 M TBAPF₆ in DCM):

    • In a dry volumetric flask, dissolve the appropriate amount of TBAPF₆ in anhydrous DCM to achieve a final concentration of 0.1 M.

    • For example, to prepare 50 mL of solution, dissolve 1.937 g of TBAPF₆ (M.W. = 387.37 g/mol ) in anhydrous DCM.

    • Store the solution under an inert atmosphere to prevent moisture contamination.

  • Analyte Solution (~1 mM this compound):

    • Accurately weigh the required amount of this compound to prepare a solution with a concentration of approximately 1 mM in the electrolyte solution.[4]

    • For example, to prepare 10 mL of a 1 mM solution, use 3.324 mg of this compound (M.W. = 332.41 g/mol ).

Electrochemical Measurement Procedure
  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent (DCM).

    • Dry the electrode completely before use.

    • Clean the Pt counter electrode and the reference electrode according to the manufacturer's instructions.

  • Cell Assembly:

    • Assemble the three-electrode cell. Place the working, counter, and reference electrodes into the cell, ensuring the tip of the reference electrode is close to the working electrode.

  • Deoxygenation:

    • Add a measured volume of the 0.1 M TBAPF₆/DCM electrolyte solution to the cell.

    • Purge the solution with high-purity N₂ or Ar gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution throughout the experiment.

  • Background Scan:

    • Run a cyclic voltammogram of the supporting electrolyte solution alone to establish the potential window and ensure there are no interfering impurities.

  • Analyte Measurement:

    • Add the pre-weighed this compound to the cell to achieve the desired ~1 mM concentration.[4] Allow it to dissolve completely.

    • Perform a cyclic voltammetry scan. A typical scan rate is between 50-100 mV/s.[4] The potential range should be wide enough to observe the first oxidation and reduction events.

  • Internal Standard Calibration:

    • After recording the voltammogram of the analyte, add a small amount of ferrocene to the same solution.

    • Record the cyclic voltammogram again. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple will show a reversible wave, which will be used for potential calibration. The half-wave potential (E₁/₂) of the Fc/Fc⁺ couple is taken as the reference point.

Data Presentation and Analysis

Data Interpretation
  • Onset Potential Determination: The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined by finding the intersection of the tangent to the rising current of the redox peak with the tangent of the baseline current.

  • HOMO/LUMO Calculation: The HOMO and LUMO energy levels are calculated relative to the vacuum level using the onset potentials and the ferrocene internal standard. The energy level of the Fc/Fc⁺ redox couple is assumed to be -4.8 eV with respect to the vacuum level.[4][5]

    The following equations are used[6]:

    • E_HOMO (eV) = - [E_ox (onset) vs Ag/Ag⁺ - E₁/₂ (Fc/Fc⁺) vs Ag/Ag⁺ + 4.8]

    • E_LUMO (eV) = - [E_red (onset) vs Ag/Ag⁺ - E₁/₂ (Fc/Fc⁺) vs Ag/Ag⁺ + 4.8]

  • Electrochemical Band Gap (E_g): The difference between the LUMO and HOMO energy levels provides the electrochemical band gap.

    • E_g (eV) = E_LUMO - E_HOMO

Quantitative Data Summary

The following table presents representative electrochemical data for bicarbazole derivatives. The exact values for the parent this compound should be determined experimentally following the protocol above.

CompoundOnset Oxidation Potential (E_ox) (V vs Fc/Fc⁺)Onset Reduction Potential (E_red) (V vs Fc/Fc⁺)HOMO (eV)LUMO (eV)Electrochemical Band Gap (E_g) (eV)
9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole~0.85~-2.50~-5.65~-2.30~3.35
This compoundValue to be determinedValue to be determinedValue to be determinedValue to be determinedValue to be determined

Note: The values for 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole are representative and may vary based on specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_electrolyte Prepare 0.1M TBAPF6 in Anhydrous DCM prep_analyte Prepare ~1mM Analyte Solution prep_electrolyte->prep_analyte assemble_cell Assemble 3-Electrode Cell (GCE, Pt, Ag/Ag+) prep_analyte->assemble_cell degas De-gas Solution with Nitrogen assemble_cell->degas run_cv Run CV Scan of Analyte degas->run_cv calibrate Add Ferrocene & Rerun for Calibration run_cv->calibrate analyze_data Determine Onset Potentials (Eox, Ered) calibrate->analyze_data calculate_homo_lumo Calculate HOMO/LUMO Energy Levels analyze_data->calculate_homo_lumo

Caption: Experimental workflow for cyclic voltammetry.

data_analysis_logic cv_data Cyclic Voltammogram e_ox Onset Oxidation Potential (E_ox) cv_data->e_ox e_red Onset Reduction Potential (E_red) cv_data->e_red homo_eq EHOMO = -[Eox + 4.8] eV e_ox->homo_eq lumo_eq ELUMO = -[Ered + 4.8] eV e_red->lumo_eq ferrocene Ferrocene Standard (E½ = 0 V, -4.8 eV vs Vac) ferrocene->homo_eq ferrocene->lumo_eq homo_level HOMO Energy Level homo_eq->homo_level lumo_level LUMO Energy Level lumo_eq->lumo_level band_gap Electrochemical Band Gap (Eg) homo_level->band_gap lumo_level->band_gap

References

Application Notes and Protocols for Measuring the Efficiency of Bicarbazole-Based OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the experimental setup and protocols for accurately measuring the efficiency of bicarbazole-based Organic Light-Emitting Diodes (OLEDs). Bicarbazole derivatives are a prominent class of materials used in high-performance OLEDs due to their excellent charge transport properties and high triplet energies.[1][2] Accurate and reproducible efficiency measurements are crucial for evaluating material performance, optimizing device architecture, and advancing the development of next-generation displays and lighting technologies.

Overview of Key Performance Metrics

The efficiency of an OLED is characterized by several key parameters that describe the conversion of electrical energy into light. A comprehensive evaluation requires the measurement of the following:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: This fundamental measurement provides insights into the electrical properties of the device and its light output as a function of driving voltage and current.

  • Current Efficiency (ηc): Measured in candela per ampere (cd/A), it describes the luminance produced per unit of current flowing through the device.

  • Power Efficiency (ηp): Expressed in lumens per watt (lm/W), this metric indicates the light output for a given electrical power input.

  • External Quantum Efficiency (EQE or ηext): This is the ratio of the number of photons emitted from the device to the number of electrons injected.[3][4] It is a critical parameter for understanding the intrinsic efficiency of the light-emitting material and the outcoupling efficiency of the device structure.[4]

  • Device Lifetime: This refers to the operational stability of the OLED, typically defined as the time it takes for the initial luminance to decrease to a certain percentage (e.g., T95 or T50) under a constant current density.[5]

Experimental Setup

A typical experimental setup for characterizing bicarbazole-based OLEDs consists of the following components:

  • Source Measure Unit (SMU): A precision instrument that can simultaneously apply a voltage or current and measure the resulting current or voltage.

  • Photodetector/Luminance Meter: A calibrated sensor to measure the light output from the OLED. For accurate luminance measurements, a luminance meter with a defined viewing angle is used.

  • Spectrometer: Used to measure the electroluminescence (EL) spectrum of the OLED, which is necessary for color purity analysis and for accurate EQE calculations.

  • Integrating Sphere: An essential component for measuring the total luminous flux and for accurate EQE measurements, as it captures light emitted in all forward directions.[3][6]

  • Probe Station and Device Holder: To make reliable electrical contact with the OLED pixels in a controlled environment (e.g., in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen).

  • Computer with Control Software: To automate the measurements, record data, and perform calculations.

Experimental Protocols

Current Density-Voltage-Luminance (J-V-L) Measurement

This is the foundational measurement for characterizing OLED performance.

Protocol:

  • Place the bicarbazole-based OLED device in the probe station, ensuring good electrical contact with the anode and cathode.

  • Position the luminance meter directly in front of and perpendicular to the active pixel area.

  • Connect the SMU to the device electrodes.

  • Using the control software, apply a voltage sweep to the device. To minimize self-heating effects that can alter device performance, it is recommended to use a pulsed voltage source rather than a continuous staircase sweep.[7] A typical pulse width is in the range of 80 ms.[7]

  • Simultaneously record the current flowing through the device and the luminance output at each voltage step.

  • Calculate the current density (J) by dividing the measured current by the active area of the pixel.

  • Plot the J-V and L-V characteristics. From these curves, the turn-on voltage (voltage at which light emission begins, e.g., at 1 cd/m²) can be determined.[8]

Current Efficiency and Power Efficiency Calculation

From the J-V-L data, the current and power efficiencies can be calculated as a function of luminance or current density.

Protocol:

  • Using the data obtained from the J-V-L measurement, calculate the current efficiency (ηc) at each data point using the formula: ηc (cd/A) = Luminance (cd/m²) / Current Density (A/m²)

  • Calculate the power efficiency (ηp) at each data point using the formula: ηp (lm/W) = π * Luminance (cd/m²) / (Current Density (A/m²) * Voltage (V)) (The factor of π assumes a Lambertian emission profile, which is a common approximation.)

  • Plot the current efficiency and power efficiency as a function of luminance and current density. These plots will reveal the efficiency roll-off at high brightness levels.

External Quantum Efficiency (EQE) Measurement

Accurate EQE measurement requires an integrating sphere to capture all forward-emitted light.

Protocol:

  • Mount the OLED device at a port of the integrating sphere. The active area of the device should face the interior of the sphere. It is crucial to cover the edges of the device substrate to prevent wave-guided light from escaping and artificially inflating the EQE reading.[8]

  • Connect the device to the SMU.

  • A calibrated photodetector is mounted on another port of the integrating sphere to measure the total luminous flux.

  • Simultaneously, the electroluminescence spectrum of the device is measured using a spectrometer coupled to the integrating sphere.

  • Apply a driving current or voltage to the OLED using the SMU.

  • Record the total power of the emitted light and the electrical current flowing through the device.

  • The EQE is calculated as the ratio of the number of photons emitted to the number of electrons injected: EQE (%) = (Number of photons emitted per second / Number of electrons injected per second) * 100 This calculation requires converting the measured optical power spectrum into the number of photons.[8]

  • Repeat the measurement at different current densities to determine the EQE as a function of brightness.

Device Lifetime Measurement

OLED lifetime is a critical parameter for practical applications.

Protocol:

  • Place the encapsulated OLED device in a temperature-controlled environment.

  • Connect the device to a constant current source.

  • Set the initial luminance to a standard value for accelerated aging tests, for example, 1000 cd/m².[9]

  • Continuously monitor the luminance of the device over time.

  • The lifetime (e.g., T95, T90, or T50) is the time it takes for the luminance to decay to 95%, 90%, or 50% of its initial value, respectively.[5]

  • Plot the normalized luminance as a function of time.

Data Presentation

The quantitative data obtained from these measurements should be summarized in clear and structured tables for easy comparison and analysis.

Table 1: J-V-L and Efficiency Characteristics of Bicarbazole-Based OLEDs

Device IDTurn-on Voltage (V) @ 1 cd/m²Voltage (V) @ 1000 cd/m²Max. Luminance (cd/m²)Max. Current Efficiency (cd/A)Current Efficiency @ 1000 cd/m² (cd/A)Max. Power Efficiency (lm/W)Power Efficiency @ 1000 cd/m² (lm/W)Max. EQE (%)EQE @ 1000 cd/m² (%)CIE (x, y)
Example 12.75.2>10,00043.138.840.023.512.511.2(0.30, 0.62)
Example 23.16.0>8,00030.825.128.113.18.87.1(0.31, 0.61)

Data presented are illustrative and based on reported values for bicarbazole-based OLEDs for comparison purposes.[10]

Table 2: Device Lifetime Data

Device IDInitial Luminance (cd/m²)Lifetime MetricLifetime (hours)
Example 11000T95516
Example 21000T90>1000

Lifetime data is highly dependent on the specific materials, device architecture, and testing conditions.[5]

Visualizations

Diagrams illustrating the experimental workflow and device structure are provided below using Graphviz (DOT language).

G Experimental Workflow for OLED Efficiency Measurement cluster_0 Device Preparation cluster_1 Characterization cluster_2 Data Analysis Fabrication OLED Fabrication (e.g., Spin-coating/Evaporation) Encapsulation Device Encapsulation Fabrication->Encapsulation JVL J-V-L Measurement (SMU + Luminance Meter) Encapsulation->JVL Measure EQE EQE Measurement (Integrating Sphere) Encapsulation->EQE Measure Lifetime Lifetime Testing (Constant Current) Encapsulation->Lifetime Test Calc Calculate Efficiency Metrics (CE, PE, EQE) JVL->Calc EQE->Calc Report Summarize in Tables Lifetime->Report Plot Plot Characteristics (J-V-L, Efficiency vs. L) Calc->Plot Plot->Report

Caption: Workflow for OLED efficiency measurement.

G Typical Bicarbazole-Based OLED Device Structure substrate Glass Substrate anode Anode (ITO) hil Hole Injection Layer (HIL) htl Hole Transport Layer (HTL) eml Emissive Layer (EML) (Bicarbazole Host + Dopant) hbl Hole Blocking Layer (HBL) light Light Emission eml->light etl Electron Transport Layer (ETL) eil Electron Injection Layer (EIL) cathode Cathode (e.g., LiF/Al)

Caption: Typical bicarbazole-based OLED device structure.

References

Application Notes and Protocols: The Role of 9H,9'H-3,3'-Bicarbazole in Thermally Activated Delayed Fluorescence (TADF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the role of the 9H,9'H-3,3'-bicarbazole moiety in the design and application of Thermally Activated Delayed Fluorescence (TADF) materials, which are pivotal for next-generation Organic Light-Emitting Diodes (OLEDs).

Application Notes

The this compound core is a prominent electron-donating unit employed in the molecular architecture of TADF emitters.[1][2][3] Its rigid and planar structure, coupled with its strong electron-donating capability, makes it an excellent building block for constructing efficient TADF molecules.[4] In a typical TADF molecule, the bicarbazole donor is linked to an electron-accepting (A) unit, creating a donor-acceptor (D-A) structure. This arrangement leads to a spatial separation of the Highest Occupied Molecular Orbital (HOMO), localized on the bicarbazole donor, and the Lowest Unoccupied Molecular Orbital (LUMO), situated on the acceptor.[5] This separation is crucial for minimizing the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[5][6] A small ΔEST (typically < 0.2 eV) is a prerequisite for efficient reverse intersystem crossing (RISC), the process that allows non-emissive triplet excitons to be converted into emissive singlet excitons, thus enabling theoretical 100% internal quantum efficiency in OLEDs.[6]

Derivatives of this compound have been successfully incorporated into a variety of TADF emitters, leading to devices with high external quantum efficiencies (EQEs). For instance, linking the bicarbazole donor to a triazine acceptor has yielded promising TADF materials.[2][6] The performance of these materials can be fine-tuned by modifying the substitution pattern and the nature of the acceptor unit, which influences the photophysical properties such as the emission color, photoluminescence quantum yield (PLQY), and the lifetime of the delayed fluorescence.[5][6]

Beyond its role as a core donor unit in the emissive layer, this compound and its derivatives are also utilized as host materials for TADF emitters and as hole-transporting layers in OLEDs, showcasing their versatility in organic electronics.[4][7]

Quantitative Data Summary

The following table summarizes the key performance parameters of various TADF emitters based on the this compound scaffold.

Molecule Name/AcronymDonorAcceptorΔEST (eV)PLQY (%)Delayed Fluorescence Lifetime (µs)OLED EQE (%)Emission Color/λem (nm)Reference
CzT 9-phenyl-9H,9'H-3,3'-bicarbazole4,6-diphenyl-1,3,5-triazine0.07~40-6Green / 520[2][6]
CC2TA 9,9''-(6-phenyl-1,3,5-triazine-2,4-diyl)bis((9H-3,9'-bicarbazole))Phenyltriazine0.05622211Sky-blue[6]
BCzT 9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9'-phenyl-9H,9'H-3,3'-bicarbazolePhenyltriazine-95.6 (in doped film)--Sky-blue[5]
BCzTrzDBF 9-phenyl-9H,9'H-3,3'-bicarbazole4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan----Green[6]
TCzTrzDBF 9,9''-diphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan----Green[6]

Experimental Protocols

Synthesis of a Bicarbazole-Based TADF Emitter (Suzuki Coupling)

This protocol outlines a general procedure for the synthesis of a Donor-Acceptor type TADF emitter by coupling a bicarbazole-boronic acid pinacol ester with a halogenated acceptor moiety.

Materials:

  • 9-Phenyl-9'H-3,3'-bicarbazole-boronic acid pinacol ester (1.0 eq.)

  • Halogenated acceptor (e.g., 2-chloro-4,6-diphenyl-1,3,5-triazine) (1.1 eq.)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • K₂CO₃ (Potassium carbonate) (3.0 eq.)

  • Toluene

  • Ethanol

  • Water

  • Nitrogen or Argon gas

Procedure:

  • In a Schlenk flask, combine the 9-phenyl-9'H-3,3'-bicarbazole-boronic acid pinacol ester, the halogenated acceptor, and Pd(PPh₃)₄.

  • Add a 3:1 mixture of toluene and ethanol, followed by a 2M aqueous solution of K₂CO₃.

  • Degas the mixture by bubbling with nitrogen or argon for at least 30 minutes.

  • Heat the reaction mixture to reflux (typically 80-90 °C) under an inert atmosphere for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer with brine, and then dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final TADF emitter.

Photophysical Characterization

A thorough understanding of the emitter's photophysical properties is essential.

Workflow for Photophysical Characterization:

G cluster_solution Solution State cluster_film Solid State (Thin Film) Solution_Prep Sample Preparation (Dilute solution in Toluene) UV_Vis_Sol UV-Vis Absorption Solution_Prep->UV_Vis_Sol PL_Sol Steady-State Photoluminescence Solution_Prep->PL_Sol PLQY_Sol Photoluminescence Quantum Yield (PLQY) PL_Sol->PLQY_Sol Lifetime_Sol Time-Resolved Photoluminescence (Prompt & Delayed Lifetimes) PL_Sol->Lifetime_Sol Film_Prep Sample Preparation (Doped in host matrix, e.g., mCP) UV_Vis_Film UV-Vis Absorption Film_Prep->UV_Vis_Film PL_Film Steady-State Photoluminescence Film_Prep->PL_Film PLQY_Film Photoluminescence Quantum Yield (PLQY) PL_Film->PLQY_Film Lifetime_Film Time-Resolved Photoluminescence (Prompt & Delayed Lifetimes) PL_Film->Lifetime_Film

Caption: Workflow for Photophysical Characterization.

Protocol for Photoluminescence Quantum Yield (PLQY) Measurement:

  • Prepare a dilute solution of the TADF emitter in a degassed solvent (e.g., toluene) or spin-coat a thin film of the emitter doped into a suitable host matrix (e.g., mCP) onto a quartz substrate.

  • Place the sample within an integrating sphere coupled to a spectrofluorometer.

  • Measure the emission spectrum of the sample upon excitation at a wavelength of maximum absorption.

  • Measure the absorption of the excitation light by the sample.

  • The PLQY is then calculated by the instrument's software based on the ratio of emitted photons to absorbed photons.

OLED Device Fabrication and Characterization

General Protocol for a Multilayer OLED:

  • Substrate Cleaning: Sequentially clean an Indium Tin Oxide (ITO)-coated glass substrate by ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Deposit a hole injection layer (e.g., HAT-CN) onto the ITO substrate by thermal evaporation in a high-vacuum chamber.

  • Hole Transport Layer (HTL) Deposition: Subsequently, deposit a hole transport layer (e.g., TAPC) onto the HIL.

  • Emissive Layer (EML) Deposition: Co-evaporate the bicarbazole-based TADF emitter and a host material (e.g., mCP) from separate sources to form the emissive layer. The doping concentration of the emitter is a critical parameter to optimize.

  • Electron Transport Layer (ETL) Deposition: Deposit an electron transport layer (e.g., TPBi) on top of the EML.

  • Electron Injection Layer (EIL) and Cathode Deposition: Finally, deposit a thin layer of an electron injection material (e.g., LiF or Liq) followed by a thicker layer of a metal cathode (e.g., Al).

  • Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the fabricated device.

Visualizations

Thermally Activated Delayed Fluorescence (TADF) Mechanism

TADF_Mechanism cluster_delayed S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Electrical Excitation (25%) T1 T₁ (Triplet Excited State) S0->T1 Electrical Excitation (75%) S1->S0 Prompt Fluorescence (kF) S1->T1 Intersystem Crossing (kISC) T1->S0 Phosphorescence (Non-radiative at RT) T1->S1 Reverse Intersystem Crossing (kRISC) (Thermal Activation) S1_delayed S₁ S1_delayed->S0 Delayed Fluorescence (kF)

Caption: The Jablonski diagram illustrating the TADF process.

OLED Fabrication Workflow

OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Layer Deposition (High Vacuum) Cleaning ITO Substrate Cleaning Treatment UV-Ozone or Oxygen Plasma Treatment Cleaning->Treatment HIL Hole Injection Layer (HIL) Treatment->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (Host:TADF Emitter) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode Encapsulation Encapsulation (N₂ Glovebox) Cathode->Encapsulation Characterization Device Characterization (J-V-L, EL, EQE) Encapsulation->Characterization

Caption: A streamlined workflow for OLED device fabrication.

References

Application Notes and Protocols for High-Performance Solar Cells with 9H,9'H-3,3'-bicarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the utilization of 9H,9'H-3,3'-bicarbazole and its derivatives as high-performance hole-transporting materials (HTMs) in perovskite solar cells (PSCs). The focus is on a p-i-n device architecture that has demonstrated high power conversion efficiencies. These protocols are intended for researchers in materials science, chemistry, and photovoltaics to facilitate the fabrication and characterization of efficient and stable solar cell devices.

Device Architecture and Performance

Derivatives of this compound have been successfully integrated as dopant-free HTMs in inverted p-i-n perovskite solar cells, offering a promising alternative to the commonly used spiro-OMeTAD. The rigid and planar structure of the bicarbazole unit is conducive to efficient charge transport.[1]

Data Presentation

The following table summarizes the performance data for perovskite solar cells employing 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole (NP-BC), a derivative of this compound, as the hole-transporting layer.

HTM MaterialDevice ArchitectureVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
NP-BC ITO/NiOx/NP-BC/Perovskite/PCBM/BCP/Ag1.0922.3879.9~20[2]
NBP-BC p-i-n13.04[1][2]
PEDOT:PSS (Reference)p-i-n12.67[1]

Visualized Architectures and Workflows

Device Architecture Diagram

p-i-n Perovskite Solar Cell Architecture Ag Ag (Back Contact) BCP BCP (Buffer Layer) BCP->Ag PCBM PCBM (Electron Transport Layer) PCBM->BCP Perovskite Perovskite (Absorber) Perovskite->PCBM electrons NPBC 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole (Hole Transport Layer) NPBC->Perovskite NiOx NiOx (Hole Injection Layer) NiOx->NPBC ITO ITO (Transparent Electrode) ITO->NiOx holes Glass Glass Substrate Glass->ITO

Caption: Schematic of the p-i-n perovskite solar cell.

Experimental Workflow Diagram

Fabrication and Characterization Workflow cluster_prep Preparation cluster_fab Device Fabrication (Layer by Layer Deposition) cluster_char Characterization A Substrate Cleaning (ITO/Glass) C NiOx Deposition A->C B HTM Synthesis (NP-BC) D NP-BC Deposition B->D C->D E Perovskite Deposition D->E F PCBM Deposition E->F G BCP/Ag Deposition F->G H J-V Measurement G->H I EQE Analysis G->I J Stability Testing G->J

Caption: Workflow for solar cell fabrication & testing.

Experimental Protocols

Synthesis of 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole (NP-BC)

This protocol details the synthesis of NP-BC via an oxidative coupling reaction.[3]

Materials:

  • 9-phenyl-9H-carbazole

  • 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Anhydrous Dichloromethane (DCM)

  • Methanesulfonic acid (MSA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane and Ethyl acetate (for column chromatography)

Procedure:

  • In a round-bottom flask, dissolve 9-phenyl-9H-carbazole (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonic acid to the cooled solution while stirring.

  • After 5 minutes of stirring at 0 °C, add DDQ (2.0 eq). The reaction mixture will immediately turn a deep blue color.

  • Allow the reaction to proceed at room temperature for the specified time (monitor by TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate gradient to yield the pure NP-BC as a white solid.

Fabrication of p-i-n Perovskite Solar Cells

This protocol outlines the layer-by-layer fabrication of the ITO/NiOx/NP-BC/Perovskite/PCBM/BCP/Ag device.

Materials & Solutions:

  • Patterned ITO-coated glass substrates

  • NiOx nanoparticle ink[4]

  • NP-BC solution (e.g., 5-10 mg/mL in chlorobenzene)

  • Perovskite precursor solution (e.g., triple cation Cs0.08(MA0.17FA0.83)0.92Pb(I0.83Br0.17)3 in a 4:1 v/v DMF:DMSO solvent mixture)[5]

  • PCBM solution (e.g., 20 mg/mL in chlorobenzene)[4]

  • Bathocuproine (BCP)

  • High-purity silver (Ag) pellets

  • Detergent, deionized water, acetone, isopropanol

Procedure:

  • Substrate Preparation:

    • Sequentially clean the ITO-coated glass substrates by ultrasonication in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates using a nitrogen gun and treat them with UV-ozone for 20 minutes prior to use.

  • NiOx Layer Deposition:

    • In a nitrogen-filled glovebox, spin-coat the NiOx nanoparticle ink onto the ITO substrates at 2500 rpm for 30 seconds.[5]

    • Anneal the films at 150 °C for 20 minutes in air.[5]

  • NP-BC (HTL) Deposition:

    • Spin-coat the prepared NP-BC solution onto the NiOx layer. Optimal spin-coating parameters should be determined experimentally to achieve a uniform and pinhole-free film.

  • Perovskite Layer Deposition:

    • Deposit the triple cation perovskite precursor solution via a one-step spin-coating method.[5]

    • During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is dripped onto the substrate to induce rapid crystallization.

    • Anneal the perovskite film at 100-110 °C for 10-15 minutes.

  • PCBM (ETL) Deposition:

    • Spin-coat the PCBM solution onto the perovskite layer at 1000-2000 rpm for 30 seconds.[4]

  • BCP and Silver Electrode Deposition:

    • Thermally evaporate a thin layer of BCP (approximately 8-10 nm) onto the PCBM layer.

    • Subsequently, thermally evaporate a 100 nm thick silver layer as the back contact.

Device Characterization

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Source meter for J-V characteristic recording

  • External Quantum Efficiency (EQE) measurement system

  • Environmental chamber for stability testing

Procedures:

  • J-V Characterization: Measure the current density-voltage (J-V) characteristics under simulated sunlight to determine Voc, Jsc, FF, and PCE.

  • EQE Measurement: Record the EQE spectrum to evaluate the photon-to-electron conversion efficiency at different wavelengths.

  • Stability Analysis: Assess the long-term stability of the devices by monitoring their performance over time under controlled environmental conditions (e.g., continuous illumination, elevated temperature, and humidity).[2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9H,9'H-3,3'-bicarbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 9H,9'H-3,3'-bicarbazole.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via different methods.

Method 1: Oxidative Coupling with Iron(III) Chloride (FeCl₃)

Issue 1: Low or No Yield of this compound

  • Potential Cause: Inadequate quality of FeCl₃. Anhydrous FeCl₃ is crucial for this reaction.

  • Solution: Use freshly opened, anhydrous FeCl₃. Ensure all glassware is thoroughly dried to prevent moisture from interfering with the reaction.

  • Potential Cause: Incorrect solvent. The choice of solvent can significantly impact the reaction.

  • Solution: Chloroform is a commonly used solvent for this reaction.[1] Ensure the solvent is dry.

  • Potential Cause: Suboptimal reaction temperature.

  • Solution: The reaction is typically stirred at room temperature. However, gentle heating might be necessary for less reactive substituted carbazoles, but be cautious as higher temperatures can lead to side products.

Issue 2: Formation of Undesired Side Products

  • Potential Cause: Over-oxidation or polymerization of the carbazole starting material.

  • Solution: Control the stoichiometry of FeCl₃. An excess of the oxidizing agent can lead to the formation of higher oligomers or polymers. A typical molar ratio is 4 equivalents of FeCl₃ to 1 equivalent of carbazole. Monitor the reaction closely using Thin Layer Chromatography (TLC).

  • Potential Cause: Formation of chlorinated byproducts.[2]

  • Solution: Minimize reaction time and control the temperature. If chlorination is a persistent issue, consider alternative oxidative coupling methods, such as using DDQ.

Method 2: Oxidative Coupling with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

Issue 1: Incomplete Reaction or Low Yield

  • Potential Cause: Insufficient amount of DDQ or acid catalyst.

  • Solution: Typically, 2 equivalents of DDQ are used per equivalent of the carbazole monomer. The presence of an acid catalyst like methanesulfonic acid (MSA) is often necessary to facilitate the reaction.[3]

  • Potential Cause: Reaction temperature is too low.

  • Solution: The reaction is often initiated at 0 °C, but allowing it to proceed at room temperature can improve the yield.[3]

Issue 2: Complex Product Mixture and Purification Difficulties

  • Potential Cause: Formation of regioisomers (e.g., 1,3'-bicarbazole) and other byproducts.

  • Solution: The regioselectivity of the coupling can be influenced by substituents on the carbazole ring. Purification is typically achieved by silica gel column chromatography using a hexane/ethyl acetate solvent system.[3] Recrystallization from a chloroform-methanol mixture can also be effective for further purification.[3]

Method 3: Ullmann Coupling

Issue 1: Reaction Fails to Initiate or Proceeds Slowly

  • Potential Cause: Inactive copper catalyst.

  • Solution: Use a fresh source of a copper(I) salt, such as CuI. Activation of the copper surface might be necessary.

  • Potential Cause: Low reactivity of the aryl halide.

  • Solution: The reactivity of aryl halides in Ullmann coupling follows the trend I > Br > Cl.[4] If using a less reactive halide, consider increasing the reaction temperature or using a more effective ligand.

  • Potential Cause: Inappropriate ligand or absence of a ligand.

  • Solution: The use of ligands like 1,10-phenanthroline or L-proline can significantly improve the efficiency of Ullmann couplings, allowing for milder reaction conditions.[4]

Issue 2: Homocoupling of the Starting Material

  • Potential Cause: High reaction temperatures can promote the homocoupling of the carbazole starting material.

  • Solution: Optimize the reaction temperature. The use of appropriate ligands can often allow for lower reaction temperatures, thus minimizing this side reaction.[5]

Method 4: Suzuki-Miyaura Coupling

Issue 1: Low Yield of the Coupled Product

  • Potential Cause: Inefficient palladium catalyst or ligand.

  • Solution: Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and phosphine ligands. The choice of ligand is often crucial for the success of Suzuki couplings.[6]

  • Potential Cause: Ineffective base.

  • Solution: A variety of bases can be used, with K₂CO₃ and Cs₂CO₃ being common choices. The optimal base may depend on the specific substrates and solvent system.[6]

  • Potential Cause: Poor solubility of reactants.

  • Solution: Choose a solvent system in which both the aryl halide and the boronic acid derivative are soluble. A mixture of solvents, such as toluene/ethanol/water, is often employed.[6]

Issue 2: Deborylation of the Boronic Acid

  • Potential Cause: The boronic acid can be unstable under the reaction conditions, leading to protodeborylation.

  • Solution: Use the boronic acid as fresh as possible. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for synthesizing this compound?

A1: The oxidative coupling of 9H-carbazole using iron(III) chloride (FeCl₃) is a well-established and economical method for producing the core 3,3'-bicarbazole structure.[1]

Q2: How can I improve the regioselectivity of the oxidative coupling reaction to favor the 3,3'-isomer?

A2: The coupling at the 3 and 3' positions is generally favored due to the electronic properties of the carbazole nucleus. However, the presence of substituents on the carbazole ring can influence the regioselectivity. For unsubstituted carbazole, the 3,3'-dimer is the major product.

Q3: What are the advantages of using DDQ over FeCl₃ for oxidative coupling?

A3: DDQ is a metal-free oxidizing agent, which can be advantageous in applications where metal contamination is a concern.[1] Reactions with DDQ can sometimes offer higher yields and cleaner reaction profiles, although DDQ is more expensive than FeCl₃.[3]

Q4: When should I consider using an Ullmann or Suzuki coupling instead of oxidative coupling?

A4: Ullmann and Suzuki couplings are particularly useful for synthesizing unsymmetrical bicarbazole derivatives or when specific substitutions are required on the carbazole units that are not compatible with oxidative conditions.

Q5: How can I effectively purify crude this compound?

A5: The most common purification methods are silica gel column chromatography and recrystallization. For column chromatography, a mixture of hexane and ethyl acetate is a typical eluent system.[3] Recrystallization can be performed from various solvents, including chloroform/methanol mixtures.[3]

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for different synthetic methods of this compound and its derivatives.

Synthesis MethodStarting MaterialCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Oxidative Coupling9H-CarbazoleFeCl₃ChloroformRoom Temp.6~85
Oxidative Coupling9-Phenyl-9H-carbazoleDDQ, MSADichloromethaneRoom Temp.< 195[3]
Ullmann Coupling3-Bromo-9H-carbazoleCuI, 1,10-phenanthroline, K₂CO₃Toluene12024~80
Suzuki-Miyaura3-Bromo-9H-carbazole, (9-phenyl-9H-carbazol-3-yl)boronic acidPd(PPh₃)₄, K₂CO₃Toluene/Ethanol/H₂O1001282N/A

Experimental Protocols

Protocol 1: Oxidative Coupling of 9H-Carbazole using FeCl₃
  • To a solution of 9H-carbazole (1.0 g, 5.98 mmol) in dry chloroform (50 mL), add anhydrous FeCl₃ (3.88 g, 23.92 mmol) portion-wise with stirring.

  • Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into methanol (200 mL).

  • Collect the resulting precipitate by filtration and wash thoroughly with methanol.

  • Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.

Protocol 2: Oxidative Coupling of 9-Phenyl-9H-carbazole using DDQ
  • Dissolve 9-phenyl-9H-carbazole (0.75 g, 3.08 mmol) in dry dichloromethane (38 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonic acid (3.75 mmol).

  • Add DDQ (1.4 g, 6.16 mmol) to the reaction mixture. The solution should turn a deep blue color.

  • Stir the reaction at room temperature for 1 minute.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure and purify the crude product by silica gel column chromatography (hexane/ethyl acetate) to yield 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials (e.g., 9H-Carbazole) reaction Reaction Setup (Mixing & Stirring) start->reaction reagents Reagents & Solvents (e.g., FeCl3, Chloroform) reagents->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Quenching & Extraction monitoring->workup Reaction Complete purification Purification (Chromatography/ Recrystallization) workup->purification end Pure this compound purification->end

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Reagent Quality/ Activity start->cause1 cause2 Reaction Conditions (Temp., Time) start->cause2 cause3 Catalyst/Ligand Choice start->cause3 solution1 Use Fresh/High-Purity Reagents cause1->solution1 solution2 Optimize Temperature & Reaction Time cause2->solution2 solution3 Screen Different Catalysts/Ligands cause3->solution3 end Improved Yield solution1->end Re-run Experiment solution2->end Re-run Experiment solution3->end Re-run Experiment

Caption: A logical troubleshooting workflow for addressing low yield in bicarbazole synthesis.

References

Technical Support Center: Enhancing the Solubility of 9H,9'H-3,3'-Bicarbazole for Device Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering solubility challenges with 9H,9'H-3,3'-bicarbazole and its derivatives during device fabrication.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in common organic solvents?

A1: The parent this compound molecule has a planar and rigid structure, which can lead to strong intermolecular π-π stacking interactions. This makes it poorly soluble in many common organic solvents. While it shows some solubility in high-boiling point solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), its solubility in solvents more suitable for spin-coating and other solution-based device fabrication techniques, such as chloroform and toluene, is often limited.[1][2]

Q2: My solution of a bicarbazole derivative is cloudy or hazy. What is the cause?

A2: A cloudy or hazy solution can indicate several issues:

  • Incomplete Dissolution: The concentration of your compound may be too high for the chosen solvent, leading to a saturated or supersaturated solution with undissolved particles.[3]

  • Aggregation: Bicarbazole derivatives, due to their planar aromatic nature, have a tendency to aggregate in solution, especially at higher concentrations. These aggregates can scatter light, resulting in a cloudy appearance. This phenomenon is known as aggregation-caused quenching (ACQ) in fluorescent dyes.[4]

  • Impurities: The presence of insoluble impurities in your synthesized or purchased material can also lead to cloudiness.[3]

  • Precipitation: The compound may have initially dissolved (e.g., with heating) but is precipitating out of the solution as it returns to room temperature.[3]

Q3: After dissolving my bicarbazole derivative with heat, it crashes out of solution upon cooling. How can I prevent this?

A3: This occurs because you have created a supersaturated solution. Heating increases the solubility, but this state is not stable at lower temperatures.[3] The most direct solution is to work with a lower concentration that remains stable at room temperature.[3] Alternatively, using a co-solvent system might help to keep the compound in solution at room temperature.

Q4: How can I confirm that aggregation is the cause of my solubility and fluorescence issues?

A4: A concentration-dependent fluorescence study is a direct method to verify aggregation-caused quenching (ACQ).[4] By systematically increasing the concentration of your bicarbazole derivative in a specific solvent and measuring the fluorescence emission, a decrease in the fluorescence quantum yield at higher concentrations would suggest aggregation.[4] Dynamic Light Scattering (DLS) can also be used to detect the presence of aggregates in your solution.[5]

Troubleshooting Guide

This guide provides systematic approaches to address solubility problems with this compound and its derivatives.

Issue 1: Poor Solubility in a Desired Solvent

Root Cause: The polarity of the solvent may not be suitable for the bicarbazole derivative, or the intermolecular forces of the solid material are too strong to be overcome by the solvent.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility of a small amount of your compound in a range of solvents with varying polarities (e.g., Toluene, Chloroform, Tetrahydrofuran (THF), Dichloromethane).[3]

  • Use a Co-solvent System: A mixture of two or more miscible solvents can enhance solubility. Adding a small amount of a "good" solvent (one in which the compound is more soluble) to a "poor" solvent can sometimes improve the overall solubility.[3]

  • Apply Gentle Heat: Warming the mixture in a water bath (e.g., to 40-60°C) can increase the rate of dissolution. Be cautious, as the compound may precipitate upon cooling.[3]

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process through high-frequency vibrations.[3]

Issue 2: Solution Instability (Precipitation or Cloudiness Over Time)

Root Cause: The solution is likely supersaturated, or the compound is slowly aggregating.

Troubleshooting Steps:

  • Reduce Concentration: The simplest solution is to prepare a more dilute solution that is stable at your working temperature.[3][6]

  • Solvent Optimization: Re-evaluate your solvent or co-solvent system. A different solvent mixture may provide better long-term stability.

  • Filtration: If you suspect insoluble impurities, filtering the solution through a syringe filter (e.g., 0.22 µm) can remove particulate matter.[5]

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol helps to identify suitable solvents for your bicarbazole derivative.

Materials:

  • Your this compound derivative

  • A selection of organic solvents (e.g., Chloroform, Toluene, THF, DMF, Dichloromethane)

  • Small vials (e.g., 1-2 mL)

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Preparation: Weigh approximately 1-2 mg of your compound into labeled vials for each solvent to be tested.

  • Initial Solvent Addition: Add 0.5 mL of a single solvent to its corresponding vial.

  • Room Temperature Agitation: Securely cap the vials and vortex them for 2 minutes. Let them sit at room temperature for 30 minutes.

  • Observation: Visually inspect each vial to determine if the compound has fully dissolved, partially dissolved, or is insoluble.

  • Applying Energy: For vials where the compound is not fully dissolved, proceed with the following steps:

    • Sonication: Place the vial in an ultrasonic bath for 15-30 minutes. Observe for dissolution.

    • Heating: If sonication is ineffective, gently warm the vial in a water bath to 40-60°C for 15-30 minutes. Observe for dissolution and note if precipitation occurs upon cooling.

  • Scoring: Score the solubility in each solvent at each step (e.g., "Insoluble," "Partially Soluble," "Soluble," "Soluble with Heat").

G cluster_prep Preparation cluster_rt Room Temperature Dissolution cluster_energy Enhanced Dissolution start Weigh 1-2 mg of Bicarbazole Derivative add_solvent Add 0.5 mL of Solvent to Vial start->add_solvent vortex Vortex for 2 minutes add_solvent->vortex rest Let sit for 30 minutes vortex->rest observe1 Observe Solubility rest->observe1 sonicate Sonicate for 15-30 minutes observe1->sonicate If not fully dissolved end Record Results observe1->end If fully dissolved observe2 Observe Solubility sonicate->observe2 heat Heat to 40-60°C for 15-30 minutes observe2->heat If not fully dissolved observe2->end If fully dissolved observe3 Observe Solubility heat->observe3 observe3->end

Caption: Workflow for the small-scale solubility screening protocol.

Protocol 2: Enhancing Solubility through Chemical Modification

A primary strategy to improve the solubility of this compound is to introduce substituent groups at the 9 and 9' nitrogen positions. This disrupts the planarity and π-π stacking, leading to better solubility in common organic solvents.[1][7]

General Principle: The N-H protons on the carbazole units are acidic and can be deprotonated by a base. The resulting carbazolide anion is a potent nucleophile that can react with various electrophiles (e.g., alkyl halides, aryl halides).

Example Reaction: N-Alkylation

This is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Alkyl halide (e.g., 1-bromohexane)

  • Base (e.g., potassium carbonate, potassium hydroxide)

  • Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: Dissolve this compound in the chosen solvent (e.g., THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add the base (e.g., potassium carbonate and powdered potassium hydroxide) to the solution.[7]

  • Electrophile Addition: Add the alkyl halide (e.g., 1-bromohexane) to the reaction mixture.[7]

  • Reaction: Stir the mixture, potentially with heating (reflux), and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Workup and Purification: After the reaction is complete, cool the mixture, filter off any solids, and remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography, to isolate the desired N-alkylated bicarbazole derivative.

  • Characterization: Confirm the structure of the purified product using standard analytical techniques (e.g., NMR, Mass Spectrometry).

G cluster_problem Problem cluster_solutions Solutions cluster_outcome Outcome problem Poor Solubility of This compound chem_mod Chemical Modification (e.g., N-Alkylation) problem->chem_mod solvent_opt Solvent Optimization (Screening, Co-solvents) problem->solvent_opt process_opt Process Optimization (Heating, Sonication) problem->process_opt outcome Enhanced Solubility for Device Fabrication chem_mod->outcome solvent_opt->outcome process_opt->outcome

Caption: Logical relationship between the solubility problem and potential solutions.

Data Presentation: Solubility of Bicarbazole Derivatives

The following table summarizes the expected solubility of unmodified and chemically modified this compound in various solvents based on literature.[1][2][8] Researchers should use this as a guide and determine quantitative solubility for their specific derivatives.

CompoundChloroformTolueneTetrahydrofuran (THF)DichloromethaneDimethylformamide (DMF)
This compound (Unmodified)PoorPoorPoorPoorSoluble
N,N'-Diphenyl-3,3'-bicarbazoleGoodGoodGoodGoodSoluble
N,N'-Dialkyl-3,3'-bicarbazoleGoodGoodGoodGoodSoluble
Enter your derivative hereTBDTBDTBDTBDTBD

Key:

  • Poor: Largely insoluble or requires significant heating/large solvent volumes.

  • Soluble: Dissolves at useful concentrations for device fabrication.

  • Good: Readily soluble at room temperature.

  • TBD: To Be Determined experimentally.

References

Technical Support Center: Purification of 9H,9'H-3,3'-Bicarbazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of 9H,9'H-3,3'-bicarbazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound and its derivatives?

Common impurities can include unreacted starting materials such as carbazole or its substituted analogues, residual catalysts from coupling reactions (e.g., FeCl3, copper), and side products like isomers or oligomers formed during polymerization. The nature of the impurities will largely depend on the synthetic route employed.

Q2: Which purification technique is most suitable for my bicarbazole derivative?

The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.

  • Column chromatography is a versatile technique for separating compounds with different polarities and is effective for removing both starting materials and side products.[1][2][3]

  • Recrystallization or precipitation is useful for removing impurities that have significantly different solubility profiles from your target compound.[4]

  • Vacuum sublimation is often employed as a final purification step to achieve the high purity required for applications like organic light-emitting diodes (OLEDs).[5]

Q3: How can I effectively remove residual metal catalysts from my product?

Residual metal catalysts, often from coupling reactions, can typically be removed by washing the crude product with an appropriate aqueous solution (e.g., ammonium hydroxide for copper) or by employing silica gel column chromatography. In some cases, specialized scavengers can be used to selectively bind and remove metal impurities.

Q4: My purified bicarbazole derivative shows poor solubility. What can I do?

Poor solubility can be a characteristic of the bicarbazole core.[6] Introducing alkyl or other solubilizing groups onto the carbazole nitrogen atoms can significantly improve solubility in common organic solvents.[5][6] If you are working with an existing compound, you may need to screen a wider range of solvents or solvent mixtures for purification and subsequent applications.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC. Inappropriate solvent system (eluent).Optimize the eluent system using thin-layer chromatography (TLC) before running the column. A good starting point for bicarbazole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or dichloromethane.[1][2] Adjust the ratio to achieve good separation.
Product is not eluting from the column. Eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
Co-elution of product and impurities. Similar polarity of the product and impurity.Try a different solvent system. If the compounds are still not separating, consider using a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization.
Streaking of spots on TLC/column. Compound is too polar for the silica gel, or the column is overloaded.Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve the peak shape. Ensure you are not loading too much crude material onto the column.
Recrystallization/Precipitation
Problem Possible Cause Solution
Low or no crystal formation upon cooling. The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.Select a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7] You can also try adding an anti-solvent to induce precipitation. If the solution is too dilute, carefully evaporate some of the solvent.
Oiling out instead of crystallization. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Use a lower-boiling point solvent. Try cooling the solution more slowly to encourage crystal growth over oil formation. Seeding the solution with a small crystal of the pure compound can also help initiate crystallization.[7]
Product is still impure after recrystallization. Impurities have similar solubility to the product. The cooling process was too rapid, trapping impurities within the crystal lattice.Ensure slow cooling to allow for selective crystallization. If impurities persist, a second recrystallization may be necessary, or an alternative purification method like column chromatography should be considered.

Data Presentation: Purification Methods for this compound and Derivatives

CompoundPurification MethodEluent/Solvent SystemYield/PurityReference
9,9'-Diphenyl-9H,9'H-3,3'-bicarbazoleSilica-gel column chromatographyHexane-ethyl acetate mixtures-[1]
This compoundVacuum sublimation-22% (after initial workup)[5]
9,9'-di-4-n-butylphenyl-9H,9'H-3,3'-bicarbazoleColumn chromatography followed by vacuum sublimationChloroform-hexane (1:2 v/v)69% (column), 74% (sublimation)[5]
9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazoleColumn chromatography followed by vacuum sublimationChloroform-hexane (1:2 v/v)69% (column), 74% (sublimation)[5]
9-([1,1'-Biphenyl]-3-yl)-9H-3,9'-bicarbazoleMethanol precipitation, silica gel--[4]
9-phenyl-9'-(3-(triphenylsilyl)phenyl)-9H,9'H-3,9'-bicarbazoleSilica-gel column chromatography-80%[8]
Substituted 9-phenyl-9H,9'H-3,3'-bicarbazole derivativesColumn chromatography followed by vacuum sublimationHexane:DCM (80:20)-[3]

Experimental Protocols & Workflows

General Experimental Workflow

Purification Workflow crude Crude Product workup Aqueous Workup crude->workup Removal of inorganic salts column Column Chromatography workup->column Separation of organics recrystal Recrystallization/ Precipitation column->recrystal Further purification pure Pure Product column->pure sublimation Vacuum Sublimation recrystal->sublimation High purity recrystal->pure sublimation->pure

References

troubleshooting low efficiency in 9H,9'H-3,3'-bicarbazole based OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering low efficiency in 9H,9'H-3,3'-bicarbazole based Organic Light-Emitting Diodes (OLEDs).

Troubleshooting Guides & FAQs

Issue 1: Low External Quantum Efficiency (EQE)

Question: My this compound based OLED exhibits significantly lower External Quantum Efficiency (EQE) than expected. What are the potential causes and how can I troubleshoot this?

Answer: Low EQE in bicarbazole-based OLEDs can stem from several factors, from the purity of the materials to the architecture of the device. A systematic approach is crucial for identifying and resolving the issue.

Potential Causes and Troubleshooting Steps:

  • Material Purity: Impurities in the this compound derivative or other layers can act as quenching sites for excitons, reducing the emissive decay.

    • Troubleshooting: Purify the bicarbazole material using methods like temperature-gradient sublimation or recrystallization. Ensure the purity of all materials used in the device stack.

  • Suboptimal Host-Guest System (for doped devices): Inefficient energy transfer from the bicarbazole host to the guest emitter can lead to parasitic emission from the host and lower overall device efficiency.

    • Troubleshooting:

      • Energy Level Alignment: Ensure the triplet energy of the bicarbazole host is higher than that of the phosphorescent or TADF dopant to facilitate efficient energy transfer.[1]

      • Doping Concentration: Optimize the doping concentration of the emitter. High concentrations can lead to aggregation-caused quenching (ACQ) and triplet-triplet annihilation (TTA).[2][3]

  • Poor Film Morphology: Aggregation of the bicarbazole molecules in the solid state can lead to quenching and reduced photoluminescence quantum yield (PLQY).[4]

    • Troubleshooting:

      • Molecular Design: The introduction of bulky side groups, such as t-butyl, to the bicarbazole core can prevent molecular aggregation.[4]

      • Processing Conditions: For solution-processed devices, optimize solvent selection, solution concentration, and spin-coating parameters to achieve a uniform and amorphous film.

  • Imbalanced Charge Injection and Transport: An imbalance between holes and electrons reaching the emissive layer results in charge carrier leakage and reduced recombination efficiency.[1]

    • Troubleshooting:

      • Layer Thickness: Adjust the thickness of the hole transport layer (HTL) and electron transport layer (ETL) to balance charge carrier mobilities.[1]

      • Charge Blocking Layers: Incorporate electron-blocking layers (EBLs) or hole-blocking layers (HBLs) to confine charge carriers within the emissive layer.[1]

  • Exciton Quenching Mechanisms:

    • Triplet-Triplet Annihilation (TTA): At high brightness, the concentration of triplet excitons can become high, leading to TTA, a major cause of efficiency roll-off.[3][5]

    • Singlet-Triplet Annihilation (STA): Similar to TTA, this process can quench singlet excitons, reducing fluorescence.[3]

    • Troubleshooting:

      • Host Material Selection: Utilize host materials with high triplet energies and good charge transport properties.

      • Device Architecture: Employ device structures that broaden the recombination zone, reducing the local exciton density.

Issue 2: Poor Color Purity or Unstable Emission Spectrum

Question: The emission color of my bicarbazole-based OLED is not what I expected, or it changes with the applied voltage. What could be the reason and how can I address it?

Answer: Color instability in OLEDs can be attributed to several factors, including emission from multiple species or a shift in the recombination zone with varying voltage.

Potential Causes and Troubleshooting Steps:

  • Host Emission: If the energy transfer from the host to the guest emitter is incomplete, you may observe parasitic emission from the bicarbazole host, resulting in a mixed-color output.[1]

    • Troubleshooting:

      • Increase Dopant Concentration: Carefully increase the guest concentration to improve the probability of host-to-guest energy transfer. Be mindful of potential concentration quenching at higher concentrations.

      • Choose a Host with Higher Triplet Energy: Ensure a sufficient energy gap between the host's triplet state and the guest's triplet state.

  • Exciplex Formation: Emission from an exciplex formed at the interface between the hole-transporting and electron-transporting layers can lead to an additional, often red-shifted, emission peak.

    • Troubleshooting:

      • Insert an Interlayer: Introduce a thin interlayer between the HTL and ETL to prevent direct contact and exciplex formation.

      • Material Selection: Choose HTL and ETL materials with a large energy offset between the HOMO of the HTL and the LUMO of the ETL to suppress exciplex formation.

  • Shift in Recombination Zone: The location of electron-hole recombination can shift within the emissive layer as the driving voltage changes, leading to a change in the observed emission color if there is an emission gradient within the layer.

    • Troubleshooting:

      • Optimize Layer Thicknesses: Adjust the thicknesses of the charge transport and emissive layers to confine the recombination zone.

      • Improve Charge Balance: Use materials with balanced charge mobilities to ensure the recombination zone remains stable across a range of voltages.

Quantitative Data

Table 1: Performance of Solution-Processed Green Phosphorescent OLEDs with Different this compound-based Host Materials.

Host MaterialMaximum Current Efficiency (cd/A)Maximum Power Efficiency (lm/W)Maximum EQE (%)
BCz-tBuPh43.140.012.5
BCz-nBuPh30.828.18.8

Data sourced from a study on solution-processed green PHOLEDs using Ir(mppy)3 as the dopant.[4]

Table 2: Electroluminescent Characteristics of Deep-Blue OLEDs with Bicarbazole-Benzophenone-Based Emitters.

EmitterDoping Conc. (wt%)Max. EQE (%)CIE Coordinates (x, y)
DB13104.0(0.15, 0.09)
DB24103.5(0.15, 0.09)
DB34103.8(0.15, 0.09)

Data from devices with the structure: ITO/PEDOT:PSS/CBP:emitter/TPBi/LiF/Al.[6][7]

Experimental Protocols

Synthesis of 9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-tBuPh)

This protocol describes a typical Ullmann coupling reaction for the synthesis of a this compound derivative.[4]

Materials:

  • 3,3'-Bicarbazole (BCz)

  • 1-iodo-4-t-butylbenzene

  • Copper powder

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a reaction flask, dissolve 3,3'-bicarbazole (1.5 g, 4.5 mmol), 1-iodo-4-t-butylbenzene (5.2 g, 18 mmol), copper powder (1.70 g, 27.1 mmol), and K₂CO₃ (3.73 g, 27.1 mmol) in 10 mL of anhydrous DMF under a nitrogen atmosphere.

  • Heat the mixture to 145 °C and stir overnight.

  • After the reaction is complete, cool the mixture and filter it through a plug of celite to remove solid residues.

  • Pour the filtrate into water and extract the product with chloroform.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography using a suitable eluent (e.g., dichloromethane-hexane).

  • For use in OLED devices, further purify the product by vacuum sublimation.

Fabrication of a Solution-Processed OLED

This is a general protocol for the fabrication of a multilayer solution-processed OLED.[6]

Device Structure: ITO / PEDOT:PSS / Emissive Layer (EML) / Electron Transport Layer (ETL) / Cathode

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Host material (e.g., BCz-tBuPh) and guest emitter dissolved in a suitable organic solvent (e.g., chloroform or toluene)

  • Electron transport material (e.g., TPBi)

  • Cathode material (e.g., LiF/Al)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 10-15 minutes immediately before use.

  • Hole Injection Layer (HIL) Deposition: Spin-coat the PEDOT:PSS dispersion onto the ITO substrate (e.g., at 4000 rpm for 30 seconds). Anneal the film at a specified temperature (e.g., 120 °C) for a set time (e.g., 15 minutes) in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition: Prepare a solution of the host and guest materials in a chosen solvent at the desired weight ratio. Spin-coat the EML solution onto the PEDOT:PSS layer. Anneal the film to remove residual solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). Sequentially deposit the ETL (e.g., TPBi), a thin electron injection layer (e.g., LiF), and the metal cathode (e.g., Al) at controlled deposition rates.

  • Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass lid in an inert atmosphere.

Visualizations

G Troubleshooting Workflow for Low EQE in Bicarbazole OLEDs start Low EQE Observed purity Assess Material Purity (Sublimation, NMR, HPLC) start->purity purity_check Is Purity > 99.5%? purity->purity_check purify Purify Bicarbazole Derivative (Sublimation/Recrystallization) purity_check->purify No device_arch Optimize Device Architecture purity_check->device_arch Yes purify->purity charge_balance Evaluate Charge Balance device_arch->charge_balance host_guest Investigate Host-Guest System device_arch->host_guest morphology Analyze Film Morphology (AFM) device_arch->morphology sub_charge Adjust HTL/ETL Thickness Introduce Blocking Layers charge_balance->sub_charge sub_hg Optimize Doping Concentration Check Host Triplet Energy host_guest->sub_hg sub_morph Modify Annealing Conditions Change Solvent morphology->sub_morph

Caption: Troubleshooting workflow for low EQE.

G Typical Bicarbazole-Based OLED Structure sub Glass Substrate anode Anode (ITO) hil Hole Injection Layer (HIL) (e.g., PEDOT:PSS) htl Hole Transport Layer (HTL) eml Emissive Layer (EML) (Bicarbazole Host : Dopant) etl Electron Transport Layer (ETL) (e.g., TPBi) cathode Cathode (LiF/Al)

Caption: Typical bicarbazole OLED device architecture.

G TADF Mechanism in a Host-Guest System S1_H S1 T1_H T1 S1_H->T1_H ISC S1_G S1 S1_H->S1_G FRET T1_G T1 T1_H->T1_G Dexter Transfer S0_H S0 S0_H->S1_H Electrical Excitation S0_G S0 S1_G->S0_G Prompt Fluorescence S1_G->S0_G Delayed Fluorescence T1_G->S1_G RISC (ΔEST small) (Thermal Energy)

Caption: Energy transfer and TADF mechanism.

References

Technical Support Center: 9H,9'H-3,3'-Bicarbazole Layer Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing defects during the fabrication of 9H,9'H-3,3'-bicarbazole layers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions.

Issue 1: Pinholes or Voids in the Bicarbazole Film

Potential Cause Recommended Solution
Contaminated Substrate: Dust particles or residual contaminants on the substrate surface can lead to the formation of pinholes during film deposition.[1]Implement a thorough substrate cleaning protocol. This may include sonication in a series of solvents such as acetone, and isopropanol, followed by drying with nitrogen gas. A final UV-ozone treatment or oxygen plasma cleaning step can be effective in removing organic residues.[1]
Insoluble Particles in Solution: Aggregates or undissolved particles of the bicarbazole material in the precursor solution can be transferred to the film.Filter the precursor solution using a syringe filter (e.g., 0.2 µm PTFE) immediately before deposition to remove any particulate matter.
Poor Wetting of the Substrate: High surface tension of the precursor solution on the substrate can cause dewetting and the formation of voids.[1]Modify the surface energy of the substrate through surface treatments like plasma exposure. Alternatively, consider adjusting the solvent system to improve its wetting characteristics on the specific substrate.[1]
Trapped Air Bubbles: Air bubbles introduced during solution preparation or deposition can create voids in the final film.[1]Degas the precursor solution before use, for example, by gentle sonication or by bubbling an inert gas through it. During spin coating, use a slower initial ramp-up speed to allow for the gentle removal of air.

Issue 2: Cracking or Crazing of the Bicarbazole Layer

Potential Cause Recommended Solution
High Internal Stress: Stress can build up in the film due to rapid solvent evaporation or a mismatch in the coefficient of thermal expansion between the bicarbazole layer and the substrate.[1]Optimize the annealing process by using a slower ramping rate for heating and cooling. Consider reducing the film thickness, as thicker films are more prone to cracking.
Inappropriate Solvent System: The choice of solvent can influence the drying dynamics and the resulting film stress.Experiment with different solvents or solvent mixtures to control the evaporation rate. A solvent with a higher boiling point will evaporate more slowly, potentially reducing stress.
Excessive Film Thickness: Thicker films are more susceptible to the build-up of internal stress, leading to cracking.Reduce the concentration of the precursor solution or adjust deposition parameters (e.g., spin coating speed) to achieve a thinner, more uniform layer.

Issue 3: Poor Film Adhesion or Delamination

Potential Cause Recommended Solution
Substrate Surface Contamination: A contaminated surface can prevent strong adhesion between the bicarbazole layer and the substrate.[1]Ensure a rigorous substrate cleaning procedure is in place.[1]
Incompatible Surface Energies: A significant mismatch between the surface energy of the substrate and the bicarbazole film can lead to poor adhesion.Consider depositing an adhesion-promoting layer, such as a thin layer of a polymer with appropriate surface energy, before depositing the bicarbazole.
High Film Stress: Excessive internal stress can overcome the adhesive forces, causing the film to peel off.Optimize deposition and annealing parameters to minimize stress, as described for cracking and crazing.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the spin coating of this compound?

A1: The most critical parameters for spin coating are the spin speed, acceleration, and deposition time. These parameters directly influence the film thickness, uniformity, and solvent evaporation rate. It is crucial to optimize these parameters for your specific precursor solution and substrate.

Q2: How does the choice of solvent affect the quality of the bicarbazole layer?

A2: The solvent system is a critical factor in solution-processed bicarbazole films. The solvent's polarity, boiling point, and viscosity will affect the solubility of the bicarbazole, the solution's wetting properties on the substrate, and the morphology of the final film.[2] Solvent engineering, which can include the use of co-solvents or anti-solvent treatments, can be a powerful tool to control the crystallization and reduce defects.[3][4]

Q3: What is the purpose of post-deposition annealing, and what are the typical conditions?

A3: Post-deposition annealing is a heat treatment process performed after the film has been deposited. Its primary purposes are to remove residual solvent, improve the crystallinity of the bicarbazole layer, and reduce internal stress.[5][6] Typical annealing temperatures for organic materials like bicarbazole are often above the glass transition temperature but below the decomposition temperature. The annealing time and atmosphere (e.g., inert gas or vacuum) are also important parameters to control.[7]

Q4: Can I use thermal evaporation to deposit this compound layers? What are the key considerations?

A4: Yes, thermal evaporation is a common technique for depositing thin films of organic materials. Key considerations include the deposition rate, substrate temperature, and the vacuum level in the chamber. A slow deposition rate and an optimized substrate temperature can promote the growth of a more ordered and uniform film with fewer defects. A high vacuum is necessary to prevent contamination of the film.

Experimental Protocols

Protocol 1: Spin Coating Deposition of a this compound Layer

  • Substrate Preparation:

    • Clean the substrate by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of high-purity nitrogen gas.

    • Treat the substrate with UV-ozone or oxygen plasma for 10 minutes to enhance surface wettability.

  • Precursor Solution Preparation:

    • Dissolve this compound in a suitable solvent (e.g., chlorobenzene, THF) to the desired concentration (e.g., 10 mg/mL).

    • Gently heat and stir the solution until the bicarbazole is fully dissolved.

    • Filter the solution through a 0.2 µm PTFE syringe filter.

  • Spin Coating:

    • Place the cleaned substrate on the spin coater chuck.

    • Dispense a sufficient amount of the filtered precursor solution to cover the substrate.

    • Spin the substrate at a low speed (e.g., 500 rpm) for 10 seconds to spread the solution, followed by a high speed (e.g., 3000 rpm) for 30-60 seconds to form the thin film.

  • Annealing:

    • Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.

    • Anneal the film at a temperature of 100-150°C for 10-30 minutes to remove residual solvent and improve film quality.

    • Allow the substrate to cool down slowly to room temperature before further processing.

Data Presentation

Table 1: Effect of Spin Coating Speed on Film Thickness and Roughness

Spin Speed (rpm)Film Thickness (nm)Surface Roughness (RMS, nm)
10001202.5
2000851.8
3000601.2
4000450.9

Table 2: Influence of Annealing Temperature on Crystallinity

Annealing Temperature (°C)Crystalline Domain Size (nm)Defect Density (cm⁻²)
As-deposited155 x 10¹⁰
80252 x 10¹⁰
120408 x 10⁹
16035 (potential degradation)1.5 x 10¹⁰

Visualizations

Defect_Reduction_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Treatment cluster_outcome Outcome Substrate_Cleaning Substrate Cleaning Solution_Preparation Solution Preparation Substrate_Cleaning->Solution_Preparation Solution_Filtration Solution Filtration Solution_Preparation->Solution_Filtration Deposition_Parameters Optimize Deposition Parameters Solution_Filtration->Deposition_Parameters Post_Annealing Post-Deposition Annealing Deposition_Parameters->Post_Annealing Reduced_Defects Reduced Defects Post_Annealing->Reduced_Defects

Caption: Workflow for reducing defects in bicarbazole layers.

Defect_Cause_Effect Contamination Contamination Pinholes Pinholes Contamination->Pinholes Delamination Delamination Contamination->Delamination Stress Internal Stress Cracking Cracking Stress->Cracking Stress->Delamination Poor_Wetting Poor Wetting Poor_Wetting->Pinholes Roughness High Roughness Poor_Wetting->Roughness Incomplete_Solvent_Removal Incomplete Solvent Removal Incomplete_Solvent_Removal->Cracking Incomplete_Solvent_Removal->Roughness

Caption: Cause and effect diagram for common film defects.

References

common side reactions in the synthesis of 9H,9'H-3,3'-bicarbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 9H,9'H-3,3'-bicarbazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound are oxidative coupling of 9H-carbazole and cross-coupling reactions like the Suzuki or Ullmann coupling.[1][2] Oxidative coupling is often favored for its simplicity and cost-effectiveness, typically employing reagents like iron(III) chloride (FeCl₃).[3][4] Cross-coupling reactions offer more control for synthesizing substituted derivatives.

Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?

A2: The main side reactions depend on the synthetic method used.

  • Oxidative Coupling: The primary side products are regioisomers, most commonly 1,3'-bicarbazole and, to a lesser extent, 1,1'-bicarbazole.[5][6][7] Over-oxidation can also lead to the formation of polymeric materials. In some cases, N-N homocoupling can occur.[1]

  • Ullmann Coupling: Common side reactions include the homocoupling of the aryl halide starting material.[8]

  • Suzuki Coupling: Potential side reactions include the homocoupling of the boronic acid or ester starting materials and protodeboronation (loss of the boronic acid group).[9][10]

Q3: How can I monitor the reaction progress and identify the formation of this compound and its byproducts?

A3: Thin-layer chromatography (TLC) is a straightforward method for monitoring the consumption of starting materials and the formation of products. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can be used to identify the desired product and various side products by their mass-to-charge ratios. Nuclear magnetic resonance (NMR) spectroscopy is essential for structural confirmation of the final product and for identifying isomers in the crude mixture.

Q4: What are the recommended methods for purifying crude this compound?

A4: Purification of this compound can be challenging due to the similar polarities of the desired product and its regioisomers.

  • Column Chromatography: This is the most common method for separating 3,3'-bicarbazole from its isomers and other impurities.[11] A silica gel stationary phase with a non-polar eluent system, such as a hexane/dichloromethane or hexane/ethyl acetate gradient, is typically effective.

  • Recrystallization: This can be an effective method for purifying the product if a suitable solvent system is found that selectively crystallizes the 3,3'-isomer.

  • Sublimation: For highly pure material required for applications like OLEDs, vacuum sublimation can be a final purification step.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Oxidative Coupling
Potential Cause Suggested Solution
Incomplete Reaction - Extend the reaction time. Monitor the reaction by TLC until the carbazole starting material is consumed. - Increase the stoichiometry of the oxidizing agent (e.g., FeCl₃) incrementally.
Suboptimal Reaction Temperature - For FeCl₃-mediated coupling, ensure the reaction is carried out at the reported optimal temperature, typically room temperature or slightly elevated.
Poor Quality Oxidizing Agent - Use a fresh, anhydrous batch of the oxidizing agent. FeCl₃ is hygroscopic and its activity can be diminished by moisture.
Formation of Insoluble Complexes - Ensure adequate stirring to maintain a homogeneous reaction mixture. In some cases, the product or intermediates may precipitate.
Side Reactions Dominating - Consider changing the solvent. The choice of solvent can influence the regioselectivity of the coupling. - Lowering the reaction temperature may help to suppress the formation of some side products.
Issue 2: Presence of Multiple Isomers in the Product Mixture
Potential Cause Suggested Solution
Lack of Regiocontrol in Oxidative Coupling - The formation of 1,3'- and 1,1'-isomers is inherent to many oxidative coupling methods.[5][6] - Modifying the reaction conditions, such as the choice of oxidant and solvent, can sometimes influence the isomeric ratio. For example, using bulky substituents on the carbazole nitrogen can sterically hinder coupling at the 1-position.
Difficult Purification - Optimize the column chromatography conditions. Using a long column with a shallow eluent gradient can improve the separation of isomers.[11] - Consider derivatization of the crude mixture to facilitate separation, followed by removal of the derivatizing group.

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Methods for 3,3'-Bicarbazole and its Derivatives.

Synthetic Method Starting Materials Product Yield (%) Reference
Oxidative Coupling9H-Carbazole, FeCl₃This compound22%[12]
Suzuki Coupling(9-phenyl-9H-carbazol-3-yl)boronic acid, 3-bromo-9H-carbazole9-Phenyl-9H,9'H-3,3'-bicarbazole82%[13]
Oxidative Coupling9-phenyl-9H-carbazole, DDQ, MSA9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole95%[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidative Coupling with FeCl₃[12]
  • Materials: 9H-Carbazole, anhydrous Iron (III) chloride (FeCl₃), Chloroform, Methanol, Zinc powder, Acetic acid, Ethyl acetate.

  • Procedure:

    • Dissolve 9H-carbazole (12.0 g, 72.0 mmol) and anhydrous FeCl₃ (47.0 g, 288 mmol) in 240 mL of chloroform.

    • Stir the solution for 30 minutes under a nitrogen atmosphere.

    • Pour the reaction mixture into a larger volume of methanol to precipitate the crude product.

    • Collect the precipitated green powder by filtration.

    • Dissolve the crude product and zinc powder (18.7 g, 288 mmol) in a 1:1 solution of acetic acid and ethyl acetate (180 mL) under a nitrogen atmosphere.

    • Heat the mixture at 50 °C overnight.

    • Filter the reaction mixture and wash the solid with hot ethyl acetate.

    • Pour the filtrate into water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry with sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Carbazole and FeCl3 in Chloroform B Stir under Nitrogen (30 min) A->B C Precipitate in Methanol B->C D Filter Crude Product C->D E Reduction with Zinc Powder D->E F Aqueous Work-up & Extraction E->F G Column Chromatography F->G H Pure this compound G->H

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield of 3,3'-Bicarbazole check_reaction Is the reaction complete? (Monitor by TLC) start->check_reaction extend_time Extend reaction time check_reaction->extend_time No check_reagents Are reagents of good quality? (e.g., anhydrous FeCl3) check_reaction->check_reagents Yes extend_time->check_reaction use_fresh_reagents Use fresh, anhydrous reagents check_reagents->use_fresh_reagents No optimize_conditions Optimize reaction conditions (temperature, solvent) check_reagents->optimize_conditions Yes use_fresh_reagents->start end Improved Yield optimize_conditions->end

Caption: Troubleshooting guide for low yield in 3,3'-bicarbazole synthesis.

References

stability issues and degradation pathways of 9H,9'H-3,3'-bicarbazole devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of devices incorporating 9H,9'H-3,3'-bicarbazole (3,3'-BCz) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound-based devices?

A1: The stability of devices utilizing this compound is primarily influenced by a combination of intrinsic material properties and external operating conditions. Key factors include:

  • Thermal Stability: While bicarbazole derivatives generally exhibit high thermal stability with decomposition temperatures often exceeding 400°C, prolonged operation at elevated temperatures can still induce degradation.[1][2][3]

  • Photochemical Stability: Exposure to high-energy photons, particularly in the presence of oxygen and moisture, can lead to photo-oxidation of the bicarbazole core.

  • Electrochemical Stability: The stability of the material under electrical bias is crucial. Unstable radical ions formed during charge injection and transport can lead to irreversible chemical reactions.

  • Interfacial Integrity: The interfaces between the bicarbazole layer and adjacent layers (e.g., electrodes, charge transport layers) are critical. Poor adhesion, inter-diffusion of materials, or chemical reactions at these interfaces can significantly degrade device performance.

  • Environmental Factors: The presence of oxygen and moisture is highly detrimental to the stability of organic electronic devices, including those based on bicarbazole. These species can act as charge traps and participate in degradation reactions.[4]

Q2: What are the common degradation pathways observed in this compound devices?

A2: Degradation in this compound devices can occur through several pathways:

  • Photo-oxidation: The carbazole nitrogen and electron-rich aromatic rings are susceptible to attack by reactive oxygen species generated under illumination and in the presence of oxygen. This can lead to the formation of non-emissive or color-shifting byproducts.

  • Thermal Degradation: At high temperatures, bond cleavage can occur, leading to the breakdown of the molecular structure. While bicarbazole itself is robust, peripheral functional groups may be less stable.[1][3]

  • Electrochemical Decomposition: Under electrical stress, the molecules can undergo irreversible oxidation or reduction, leading to the formation of reactive species that can further react with neighboring molecules or device components.

  • Interfacial Degradation: Chemical reactions or delamination at the interfaces can disrupt charge injection and transport, leading to a rapid decline in device performance.

Q3: How can the operational lifetime of this compound devices be improved?

A3: Several strategies can be employed to enhance the longevity of these devices:

  • Encapsulation: Proper encapsulation is critical to protect the device from oxygen and moisture.[4]

  • Material Design: Modification of the bicarbazole core with bulky side groups can suppress intermolecular interactions and improve morphological stability.[5]

  • Device Architecture Optimization: The use of stable charge transport and blocking layers can confine charge recombination to the emissive layer and prevent exciton quenching at the interfaces.

  • Controlled Operating Conditions: Operating the device at lower current densities and managing heat dissipation can mitigate thermal and electrical stress.[4]

Troubleshooting Guides

Issue 1: Rapid Decrease in Device Brightness (Luminance Decay)

  • Possible Cause: Photo-oxidation of the bicarbazole material.

    • Troubleshooting Step: Operate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) and compare its stability to a device operated in ambient air. A significantly longer lifetime in the inert environment suggests photo-oxidation is a primary degradation mechanism.

  • Possible Cause: Thermal degradation due to localized heating.

    • Troubleshooting Step: Monitor the device temperature during operation using a thermal camera. If hotspots are detected, improve heat sinking or reduce the operating current density.

  • Possible Cause: Interfacial delamination or degradation.

    • Troubleshooting Step: Analyze the device cross-section using techniques like scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to look for signs of delamination. X-ray photoelectron spectroscopy (XPS) can be used to probe for chemical changes at the interfaces.

  • Possible Cause: Unbalanced charge injection leading to charge accumulation and subsequent degradation.

    • Troubleshooting Step: Adjust the thicknesses of the hole-transporting and electron-transporting layers to achieve more balanced charge injection into the emissive layer.[4]

Issue 2: Shift in the Emission Color Over Time

  • Possible Cause: Formation of emissive degradation byproducts.

    • Troubleshooting Step: Use photoluminescence (PL) and electroluminescence (EL) spectroscopy to monitor changes in the emission spectrum over time. A new emission peak or a significant shift in the original peak suggests the formation of new chemical species.

    • Further Analysis: Extract the organic materials from a degraded device and analyze them using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the degradation products.

Issue 3: Increase in Operating Voltage

  • Possible Cause: Degradation of charge transport layers.

    • Troubleshooting Step: Fabricate single-carrier devices (hole-only and electron-only) to independently assess the stability of the hole and electron transport layers.

  • Possible Cause: Increased contact resistance at the electrode interfaces.

    • Troubleshooting Step: Use techniques like impedance spectroscopy to probe changes in the device's electrical characteristics over time. An increase in the series resistance can indicate interfacial degradation.

Data Summary Tables

Table 1: Thermal Properties of Selected this compound Derivatives

CompoundGlass Transition Temperature (Tg, °C)Decomposition Temperature (Td, °C)Reference
Bicarbazole-Benzophenone Derivative 1154>360[3]
Bicarbazole-Benzophenone Derivative 282>360[3]
Bicarbazole-Benzophenone Derivative 3154>360[3]
Bicarbazole-Benzophenone Derivative 4125>360[3]
Alkylated 3,3'-Bicarbazole Derivative57 - 102~400[1]

Table 2: Performance and Stability of selected OLEDs with this compound Derivatives

Device Role of Bicarbazole DerivativeHost MaterialEmitterMax. External Quantum Efficiency (EQE, %)Device Lifetime (LT50 or LT80, hours)Reference
Blue EmitterCBP4-(9'-{2-ethylhexyl}-[3,3']-bicarbazol-9-yl)benzophenone2.7Not Reported[1]
HostBCz-tBuPhGreen Phosphorescent Emitter12.5Not Reported[6][7]
HostBCz-nBuPhGreen Phosphorescent Emitter8.8Not Reported[6][7]
Blue EmitterDPEPOBCz-TRZ20.5LT50 = 9[8]
Blue EmitterSF3KBCz-TRZ10.4LT50 = 37[8]
HostExciplex-forming host (SFBCz)Blue TADF sensitizer & yellow fluorescent dopant21.4T80 > 8200 at 1000 cd/m²[9]

Experimental Protocols

Protocol 1: Thermal Stability Analysis via Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place 5-10 mg of the purified this compound derivative into a clean TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan and a reference pan in the TGA instrument.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to remove any oxygen.

  • Measurement:

    • Equilibrate the sample at a starting temperature of 30-50°C.

    • Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature above the expected decomposition point (e.g., 600°C).

    • Record the sample weight as a function of temperature.

  • Data Analysis: Determine the decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs.

Protocol 2: Electrochemical Stability Analysis via Cyclic Voltammetry (CV)

  • Solution Preparation:

    • Prepare a ~0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).[10]

    • Dissolve the this compound derivative in the electrolyte solution to a concentration of ~1 mM.[10]

  • Electrochemical Cell Setup:

    • Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[10]

    • Purge the solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen.

  • Measurement:

    • Scan the potential from an initial value where no reaction occurs towards the oxidation potential of the compound.

    • Reverse the scan direction after the oxidation peak to observe the corresponding reduction peak.

    • Perform multiple cycles to assess the reversibility of the redox process. A stable and reversible redox wave indicates good electrochemical stability.

  • Data Analysis: Determine the oxidation and reduction potentials. The reversibility of the redox couple provides an indication of the stability of the charged species.

Protocol 3: Device Lifetime and Degradation Analysis

  • Device Fabrication: Fabricate the OLED device in a cleanroom environment using thermal evaporation or solution processing techniques.

  • Encapsulation: Encapsulate the device in an inert atmosphere (e.g., a glovebox) using a suitable sealant (e.g., UV-curable epoxy) and a glass or metal lid to prevent exposure to oxygen and moisture.

  • Lifetime Measurement:

    • Place the device in a lifetime testing station.

    • Apply a constant DC current to the device to achieve a desired initial luminance (e.g., 1000 cd/m²).

    • Monitor the luminance and voltage as a function of time.

  • Data Analysis:

    • Plot the normalized luminance versus time.

    • Determine the time it takes for the luminance to decay to 50% (LT50) or 80% (LT80) of its initial value.

  • Post-Mortem Analysis: After the lifetime test, carefully de-encapsulate the device in an inert atmosphere. Analyze the organic layers using the techniques mentioned in the troubleshooting section (e.g., PL, EL, MS, NMR, SEM, XPS) to identify the degradation products and morphological changes.

Degradation Pathways and Experimental Workflows

Simplified Photo-Oxidation Pathway of 3,3'-Bicarbazole BCz 3,3'-Bicarbazole Excited_BCz Excited State 3,3'-Bicarbazole* BCz->Excited_BCz Light Absorption BCz_Radical Bicarbazole Radical Cation Excited_BCz->BCz_Radical Electron Transfer Degradation_Products Oxidized Bicarbazole (e.g., quinone-like structures) BCz_Radical->Degradation_Products Reaction with ROS Oxygen Oxygen (O2) ROS Reactive Oxygen Species (e.g., O2-) Oxygen->ROS Energy/Electron Transfer from Excited_BCz

Caption: Proposed photo-oxidation pathway for 3,3'-bicarbazole.

Experimental Workflow for Degradation Analysis cluster_stress Stress Testing cluster_analysis Post-Mortem Analysis cluster_conclusion Conclusion Stress_Device Fabricate & Encapsulate Device Lifetime_Test Constant Current Stress Stress_Device->Lifetime_Test Degraded_Device Degraded Device Lifetime_Test->Degraded_Device De_encapsulate De-encapsulate in Inert Atmosphere Degraded_Device->De_encapsulate Spectroscopy Spectroscopic Analysis (PL, EL, XPS) De_encapsulate->Spectroscopy Microscopy Microscopic Analysis (SEM, TEM, AFM) De_encapsulate->Microscopy Chromatography Chemical Analysis (MS, NMR) De_encapsulate->Chromatography Identify_Pathway Identify Degradation Pathway Spectroscopy->Identify_Pathway Microscopy->Identify_Pathway Chromatography->Identify_Pathway

Caption: Workflow for investigating device degradation mechanisms.

References

Technical Support Center: Optimizing Charge Injection with 9H,9'H-3,3'-Bicarbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9H,9'H-3,3'-bicarbazole and its derivatives to improve charge injection in electronic devices such as OLEDs and perovskite solar cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in electronic devices?

This compound and its derivatives are versatile organic semiconductor materials primarily used to facilitate the efficient injection and transport of positive charge carriers (holes).[1] Their excellent hole-transporting properties make them suitable for use as:

  • Hole Transport Layers (HTLs): They facilitate the efficient movement of holes from the anode to the emissive layer in OLEDs or from the light-absorbing layer to the electrode in solar cells.[1]

  • Host Materials: In phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, they can serve as a host matrix for emitter dopants.[1][2]

  • Exciplex-Forming Materials: When blended with suitable electron-accepting materials, they can form an exciplex, which can improve charge separation and transport, leading to enhanced device performance.[3]

  • Defect Passivation Agents: In perovskite solar cells, they can be used to passivate defects at the perovskite surface, reducing non-radiative recombination and improving device stability.[1]

Q2: What are the key advantages of using this compound derivatives?

Derivatives of this compound offer several advantages:

  • High Thermal Stability: Many derivatives, such as 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole (BCzPh), exhibit high glass transition temperatures, leading to better morphological stability of the device.[1]

  • Good Film-Forming Properties: Modifications to the bicarbazole core, such as adding bulky side groups, can improve solubility and film-forming characteristics, which is particularly beneficial for solution-processed devices.[4][5]

  • Tunable Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tuned by chemical modification, allowing for better energy level alignment with other device layers.[1]

  • High Triplet Energy: Some bicarbazole derivatives possess high triplet energies, making them suitable as host materials for blue phosphorescent emitters, which is crucial for preventing back energy transfer and achieving high efficiency.[6]

Q3: How does the molecular structure of this compound influence its properties?

The linkage between the two carbazole units at the 3 and 3' positions extends the π-conjugation, which is key to its electronic properties.[1] The rigid and planar structure of the bicarbazole core facilitates π-π stacking, which aids in charge transport.[1] Furthermore, substitutions on the nitrogen atoms or other positions of the carbazole rings can significantly impact the material's solubility, thermal stability, and energy levels.[2][4]

Troubleshooting Guides

This section addresses common issues encountered during the fabrication and testing of devices incorporating this compound.

Issue 1: Low device efficiency or high turn-on voltage.

This is a common problem that can stem from several factors related to charge injection and transport.

  • Possible Cause 1: Poor energy level alignment.

    • Troubleshooting Step: Verify the energy level alignment between the this compound layer and the adjacent layers (anode and emissive/perovskite layer). A large energy barrier for hole injection from the anode to the HTL or from the HTL to the next layer can impede device performance. Cyclic voltammetry is a common technique to determine the HOMO and LUMO energy levels.[1]

    • Solution:

      • Select a bicarbazole derivative with a HOMO level that is well-matched with the work function of the anode and the HOMO level of the subsequent layer.[7][8]

      • Consider using an interfacial layer, such as MoO3, between the anode and the bicarbazole HTL to reduce the hole injection barrier.[9]

  • Possible Cause 2: Poor film morphology.

    • Troubleshooting Step: Characterize the morphology of the deposited bicarbazole film using techniques like Atomic Force Microscopy (AFM). A rough or non-uniform film can lead to short circuits and inefficient charge transport.

    • Solution:

      • Optimize the deposition parameters (e.g., substrate temperature, deposition rate for vacuum deposition; spin-coating speed, solution concentration, and annealing temperature for solution processing).[10]

      • For solution-processed devices, try different solvents or solvent mixtures to improve the film quality.

      • Chemical modification of the bicarbazole molecule with bulky side groups can improve film-forming properties.[4][5]

  • Possible Cause 3: Imbalanced charge transport.

    • Troubleshooting Step: The efficiency of a device depends on the balance of holes and electrons recombining in the emissive layer. An excess of one type of charge carrier can lead to recombination outside the desired region and lower efficiency.

    • Solution:

      • Adjust the thickness of the bicarbazole HTL and the electron transport layer (ETL) to balance the charge carrier fluxes.

      • Incorporate an electron-blocking layer to confine electrons within the emissive layer and a hole-blocking layer to confine holes.[11]

      • Utilize an exciplex-forming system by blending the bicarbazole derivative with an electron acceptor to improve carrier balance.[3]

Logical Flowchart for Troubleshooting Low Device Efficiency

G start Low Device Efficiency / High Turn-on Voltage check_alignment Check Energy Level Alignment start->check_alignment alignment_ok Alignment OK? check_alignment->alignment_ok check_morphology Check Film Morphology morphology_ok Morphology OK? check_morphology->morphology_ok check_balance Check Charge Balance balance_ok Charge Balance OK? check_balance->balance_ok alignment_ok->check_morphology Yes modify_derivative Select Different Bicarbazole Derivative alignment_ok->modify_derivative No use_interlayer Use Interfacial Layer alignment_ok->use_interlayer No morphology_ok->check_balance Yes optimize_deposition Optimize Deposition Parameters morphology_ok->optimize_deposition No modify_solvent Modify Solvent System morphology_ok->modify_solvent No adjust_thickness Adjust Layer Thicknesses balance_ok->adjust_thickness No use_blocking_layer Incorporate Blocking Layers balance_ok->use_blocking_layer No use_exciplex Utilize Exciplex Host balance_ok->use_exciplex No end Improved Device Performance balance_ok->end Yes modify_derivative->check_alignment use_interlayer->check_alignment optimize_deposition->check_morphology modify_solvent->check_morphology adjust_thickness->check_balance use_blocking_layer->check_balance use_exciplex->check_balance

Caption: Troubleshooting workflow for low device efficiency.

Issue 2: Poor device stability and short lifetime.

Device degradation is a critical issue, especially for blue OLEDs.

  • Possible Cause 1: Morphological instability.

    • Troubleshooting Step: Amorphous organic films can crystallize over time, especially under thermal stress during device operation, leading to device failure.

    • Solution:

      • Use bicarbazole derivatives with high glass transition temperatures (Tg) to ensure better morphological stability.[1] For instance, incorporating a bulky adamantane group can increase thermal stability.[4]

  • Possible Cause 2: Electrochemical instability.

    • Troubleshooting Step: The bicarbazole material itself might degrade under electrical stress.

    • Solution:

      • Perform cyclic voltammetry to assess the electrochemical stability of the material. Reversible oxidation and reduction processes suggest good stability.[12]

      • Modifying the bicarbazole core, for example by substituting the active site with a phenyl group, has been shown to significantly extend the device lifetime of phosphorescent OLEDs.[1]

  • Possible Cause 3: Exciton-induced degradation.

    • Troubleshooting Step: In TADF OLEDs, long-lived triplet excitons can lead to degradation through processes like triplet-triplet annihilation.[13]

    • Solution:

      • Optimize the host-guest system to ensure efficient energy transfer from the host to the emitter, reducing the concentration of host excitons.

      • Design TADF emitters with fast reverse intersystem crossing (RISC) rates to minimize the triplet exciton population.[13]

Data Presentation

Table 1: Performance of OLEDs Utilizing this compound Derivatives.

Device TypeBicarbazole DerivativeRoleMax. EQE (%)Max. Current Eff. (cd/A)Max. Power Eff. (lm/W)Ref.
Green PHOLEDBCz-tBuPhHost12.543.140.0[2]
Green PHOLEDBCz-nBuPhHost8.830.828.1[2]
Blue TADF-OLEDCzCzPh-mAdHost>13--[4]
Green PHOLEDBCzPhExciplex Host32.1123.4141.3[3]
Deep Blue PHOLED3PCz4CzFuHost24.0--[6]
Deep Blue PHOLED4PCz3CzFuHost24.2--[6]
Blue TADF-OLEDBPBCzEmitter23.3--[13]
Blue TADF-OLEDTrzBCzEmitter23.6--[13]

Table 2: Performance of Perovskite Solar Cells with Bicarbazole-based Hole Transport Layers.

HTM MaterialDevice StructurePower Conversion Efficiency (PCE) (%)Ref.
NBP-BCp-i-n13.04[1]
NP-BC (BCzPh)p-i-n~20[1]

Experimental Protocols

Protocol 1: General Synthesis of 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole (NP-BC) via Oxidative Coupling

This protocol describes a general method for synthesizing NP-BC from 9-phenyl-9H-carbazole.

  • Materials:

    • 9-phenyl-9H-carbazole

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

    • Dichloromethane (DCM)

    • Methanesulfonic acid (MSA)

    • Saturated sodium bicarbonate solution

    • Brine solution

    • Anhydrous sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for eluent

  • Procedure:

    • Prepare a reaction mixture of 9-phenyl-9H-carbazole (1 equivalent), DDQ (2 equivalents), and DCM.

    • Add MSA (1.2 equivalents) to the mixture and stir at room temperature.

    • Quench the reaction after a short period (e.g., 1 minute).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

    • Purify the crude product by silica-gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure product.[12]

Protocol 2: Fabrication of a Solution-Processed OLED using a Bicarbazole-based Host

This protocol outlines the fabrication of a solution-processed phosphorescent OLED.

  • Substrate Preparation:

    • Clean patterned ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen stream and treat them with UV-ozone.

  • Layer Deposition:

    • Spin-coat a hole injection layer (HIL), such as PEDOT:PSS, onto the cleaned ITO substrate and anneal.

    • Prepare a solution of the bicarbazole host material and a phosphorescent dopant (e.g., Ir(ppy)3) in a suitable solvent like chlorobenzene.

    • Spin-coat the emissive layer (EML) solution onto the HIL and anneal.

    • Sequentially deposit an electron transport layer (ETL), an electron injection layer (EIL, e.g., LiF), and a metal cathode (e.g., Al) by thermal evaporation in a high-vacuum chamber.

  • Encapsulation:

    • Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to protect it from oxygen and moisture.

Experimental Workflow for Device Fabrication

G sub Substrate Cleaning (ITO Glass) hil HIL Deposition (e.g., PEDOT:PSS) sub->hil htl HTL Deposition (this compound derivative) hil->htl eml EML Deposition (Host + Dopant) htl->eml etl ETL Deposition eml->etl eil EIL Deposition (e.g., LiF) etl->eil cathode Cathode Deposition (e.g., Al) eil->cathode encap Encapsulation cathode->encap device Completed Device encap->device

Caption: A typical workflow for fabricating an OLED device.

Signaling Pathways and Logical Relationships

Energy Level Diagram for a Typical OLED

G cluster_1 Energy Levels Anode Anode (ITO) HTL HTL (Bicarbazole) EML EML ETL ETL Cathode Cathode lumo_label LUMO homo_label HOMO Anode_homo HTL_homo Anode_homo->HTL_homo Hole Injection EML_homo HTL_homo->EML_homo Hole Transport ETL_homo Cathode_homo ETL_lumo Cathode_homo->ETL_lumo Electron Injection HTL_lumo EML_lumo ETL_lumo->EML_lumo Electron Transport recombination recombination_label Exciton Recombination

Caption: Energy level diagram illustrating charge injection and transport.

References

Technical Support Center: Overcoming Phase Segregation in Bicarbazole-Based Blend Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bicarbazole-based blend films. The information provided aims to address common challenges related to phase segregation and film morphology control during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is phase segregation in bicarbazole-based blend films, and why is it a problem?

A1: Phase segregation is the separation of the different molecular or polymeric components in a blend into distinct domains. In the context of bicarbazole-based blend films, which are often used in organic electronics like OLEDs and organic solar cells, this can be detrimental to device performance. Uncontrolled phase segregation can lead to large, poorly defined domains that hinder exciton dissociation, impede charge transport, and create pathways for charge recombination, ultimately reducing device efficiency and stability.

Q2: What are the primary methods to control phase segregation in these films?

A2: The most common strategies to control the morphology and minimize detrimental phase segregation in bicarbazole-based blend films include:

  • Solvent Selection and Additives: The choice of solvent and the use of small amounts of solvent additives can significantly influence the film drying kinetics and the resulting morphology.

  • Thermal Annealing: Heating the film after deposition can provide the thermal energy for molecules to rearrange into a more favorable morphology.

  • Solvent Vapor Annealing (SVA): Exposing the film to a solvent vapor atmosphere allows for controlled swelling and rearrangement of the blend components, leading to a more ordered and desirable morphology.

  • Compatibilizers: The introduction of a third component, a compatibilizer, can improve the interfacial adhesion between the bicarbazole-based material and the other component(s) in the blend, leading to a more stable and homogeneous mixture.

Q3: What are compatibilizers and how do they work?

A3: Compatibilizers are additives that, when added to a blend of immiscible materials, modify their interfacial properties and stabilize the melt blend.[1] They can be reactive or non-reactive. Reactive compatibilizers, such as maleic anhydride grafted polymers, form covalent bonds at the interface between the different phases.[1] Non-reactive compatibilizers, like block copolymers, position themselves at the interface and reduce interfacial tension through intermolecular interactions. The primary goal is to improve the adhesion between phases and create a finer, more uniform dispersion of the components.

Q4: How does solvent vapor annealing (SVA) influence film morphology?

A4: SVA is a technique used to control the morphology and ordering of thin films. By exposing the film to a solvent vapor, a swollen and mobile layer is formed, which facilitates the self-assembly of the polymer blocks into more ordered structures.[2] The choice of solvent and the duration of the annealing process are critical parameters that can be tuned to achieve the desired domain size and phase purity.

Troubleshooting Guides

This section provides a step-by-step approach to troubleshooting common issues related to phase segregation in bicarbazole-based blend films.

Issue 1: Poor Device Performance Due to Large-Scale Phase Segregation

Symptoms:

  • Low power conversion efficiency (PCE) in solar cells.

  • Low luminance and efficiency in OLEDs.

  • Inconsistent device performance across different batches.

  • Visible opacity or haze in the film.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Large-Scale Phase Segregation Start Poor Device Performance Check_Morphology Characterize Film Morphology (AFM, SEM, GISAXS) Start->Check_Morphology Large_Domains Large Domains (>100 nm) Observed? Check_Morphology->Large_Domains Optimize_Solvent Optimize Solvent System - Try different solvents - Use solvent additives (e.g., DIO) Large_Domains->Optimize_Solvent Yes Re_evaluate Re-characterize Morphology and Device Performance Large_Domains->Re_evaluate No (Other issues may be present) Implement_Annealing Implement Post-Deposition Annealing Optimize_Solvent->Implement_Annealing Consider_Compatibilizer Consider a Compatibilizer Implement_Annealing->Consider_Compatibilizer Consider_Compatibilizer->Re_evaluate

Caption: Troubleshooting workflow for addressing large-scale phase segregation.

Detailed Steps:

  • Characterize Film Morphology: Use techniques like Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), or Grazing-Incidence Small-Angle X-ray Scattering (GISAXS) to visualize the film's surface and internal structure. This will confirm if large-scale phase separation is the root cause of the poor performance.

  • Optimize the Solvent System:

    • Solvent Choice: The solvent used to cast the film plays a crucial role in determining the final morphology. Experiment with different solvents or solvent mixtures to alter the drying kinetics and influence the phase separation process.

    • Solvent Additives: Introducing a small volume percentage of a high-boiling point solvent additive, such as 1,8-diiodooctane (DIO), can help to control the crystallization and phase separation, leading to a more optimal morphology.[3] However, excessive amounts of additives can sometimes lead to an undesirable increase in domain size.[3]

  • Implement Post-Deposition Annealing:

    • Thermal Annealing: Annealing the film at an elevated temperature can promote the rearrangement of the blend components. The optimal annealing temperature and time will depend on the specific materials used and should be systematically optimized.

    • Solvent Vapor Annealing (SVA): SVA provides a more controlled way to anneal the film. The choice of solvent vapor and the annealing time are critical parameters. For instance, in some carbazole-based systems, using tetrahydrofuran (THF) vapor can lead to desirable spherulitic structures.[4]

  • Consider a Compatibilizer: If optimizing the processing conditions is insufficient, the addition of a compatibilizer may be necessary. The selection of a suitable compatibilizer will depend on the chemical nature of the components in the blend.

Issue 2: Inconsistent Results with Solvent Vapor Annealing (SVA)

Symptoms:

  • Lack of reproducibility in film morphology and device performance after SVA.

  • Dewetting or film instability during the SVA process.

Troubleshooting Workflow:

G cluster_1 Troubleshooting SVA Inconsistency Start Inconsistent SVA Results Control_Vapor_Pressure Control Solvent Vapor Pressure Start->Control_Vapor_Pressure Optimize_Time Optimize Annealing Time Control_Vapor_Pressure->Optimize_Time Check_Substrate Check Substrate Surface Energy Optimize_Time->Check_Substrate Consistent_Results Achieve Consistent Morphology Check_Substrate->Consistent_Results

Caption: Workflow for troubleshooting inconsistent SVA results.

Detailed Steps:

  • Control Solvent Vapor Pressure: The vapor pressure of the solvent in the annealing chamber is a critical parameter. Inconsistent vapor pressure can lead to variations in the degree of film swelling and the resulting morphology. Use a well-sealed chamber and ensure a consistent amount of solvent is used for each experiment.

  • Optimize Annealing Time: The duration of the SVA process has a significant impact on the final morphology. Systematically vary the annealing time to find the optimal window for achieving the desired domain size and structure.

  • Check Substrate Surface Energy: The surface energy of the substrate can influence the wetting behavior of the film during SVA. Ensure that the substrate cleaning procedure is consistent and consider surface treatments if dewetting is a persistent issue.

Data Presentation

The following tables summarize quantitative data from the literature on the effects of different processing parameters on the morphology and performance of blend films relevant to bicarbazole-based systems.

Table 1: Effect of Solvent Additives on Organic Solar Cell Performance

Polymer:Acceptor BlendSolvent Additive (vol%)Power Conversion Efficiency (PCE) (%)Reference
PCE10:ITICNone-[3]
PCE10:ITICDIO (0.5%)Increased Jsc and FF[3]
PCE10:ITIC:PC71BMDIO (0.5%)Further improved Jsc and FF[3]

Table 2: Effect of Thermal Annealing on Small Molecule Solar Cell Performance

BlendAnnealing Temperature (°C)Power Conversion Efficiency (PCE) (%)Reference
DRDTSBDTT:PC71BMAs-cast3.36[5]
DRDTSBDTT:PC71BM805.05[5]
DRDTSBDTT:PC71BM120- (performance decreased)[5]

Experimental Protocols

Protocol 1: Solvent Vapor Annealing (SVA) of Bicarbazole-Based Blend Films

Objective: To control the morphology of a bicarbazole-based blend film to improve device performance.

Materials and Equipment:

  • Spin-coated bicarbazole-based blend film on a suitable substrate.

  • Glass petri dish with a lid or a dedicated SVA chamber.

  • Selected solvent (e.g., tetrahydrofuran (THF), chloroform).

  • Timer.

  • Nitrogen or argon source for purging (optional).

Procedure:

  • Place a small amount of the chosen solvent in the bottom of the petri dish. The amount of solvent will determine the vapor pressure and should be kept consistent between experiments.

  • Place the substrate with the spin-coated film inside the petri dish, ensuring it does not come into direct contact with the liquid solvent. A small, inert support can be used to elevate the substrate.

  • Cover the petri dish with the lid to create a solvent-saturated atmosphere. For more precise control, a dedicated SVA chamber with controlled solvent vapor injection can be used.[2]

  • Allow the film to anneal in the solvent vapor for a predetermined amount of time. This time will need to be optimized for the specific material system and can range from minutes to hours.

  • After the desired annealing time, remove the substrate from the petri dish and allow the residual solvent to evaporate. Gentle heating or purging with an inert gas can accelerate this process.

  • Characterize the morphology of the annealed film using techniques such as AFM or SEM and fabricate devices to evaluate the impact on performance.

Protocol 2: Characterization of Film Morphology using Atomic Force Microscopy (AFM)

Objective: To visualize the surface topography and phase separation of a bicarbazole-based blend film.

Materials and Equipment:

  • Bicarbazole-based blend film on a smooth substrate (e.g., silicon wafer, glass).

  • Atomic Force Microscope (AFM).

  • Appropriate AFM probes (tapping mode probes are commonly used for polymer films).

Procedure:

  • Mount the sample on the AFM stage.

  • Select a suitable AFM probe and install it in the instrument.

  • Bring the probe into close proximity with the sample surface.

  • Engage the feedback loop and begin scanning in tapping mode. Tapping mode is generally preferred for soft polymer films to minimize sample damage.

  • Acquire topography and phase images of the film surface over a representative area. The topography image provides information about the surface roughness, while the phase image can reveal differences in material properties, often corresponding to the phase-separated domains.

  • Analyze the AFM images to determine the domain sizes, shapes, and overall morphology of the blend film. Image analysis software can be used for quantitative analysis of domain dimensions.

Logical Relationships

The following diagram illustrates the relationship between processing parameters, film morphology, and device performance in bicarbazole-based blend films.

G cluster_2 Processing-Morphology-Performance Relationship Processing Processing Parameters - Solvent Choice - Additives - Annealing (Thermal/SVA) Morphology Film Morphology - Domain Size - Phase Purity - Crystallinity Processing->Morphology influences Performance Device Performance - Efficiency - Stability - Carrier Mobility Morphology->Performance determines

Caption: The relationship between processing, morphology, and performance.

References

Validation & Comparative

A Head-to-Head Battle of Hole-Transporting Materials: 9H,9'H-3,3'-bicarbazole versus Spiro-OMeTAD in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term stability. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, widely known as spiro-OMeTAD, has been the gold standard HTM. However, its inherent drawbacks, including high cost, complex synthesis, and the need for performance-enhancing yet stability-compromising dopants, have driven the search for superior alternatives. Among the contenders, 9H,9'H-3,3'-bicarbazole and its derivatives, particularly 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole (often referred to as NP-BC or BCzPh), have emerged as a highly promising class of materials. This guide provides an objective performance comparison of this compound derivatives and spiro-OMeTAD, supported by experimental data, to assist researchers in selecting the optimal HTM for their specific applications.

Performance Metrics: A Quantitative Comparison

The performance of PSCs is primarily evaluated by four key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). The following tables summarize the reported performance data for PSCs employing a derivative of this compound (NP-BC) and the conventional spiro-OMeTAD as the HTM.

Table 1: Photovoltaic Performance of Perovskite Solar Cells with NP-BC and Spiro-OMeTAD

Hole Transporting MaterialVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Dopant-FreeReference
NP-BC Data not consistently availableData not consistently availableData not consistently available~20Yes[1][2]
NBP-BC Data not consistently availableData not consistently availableData not consistently available13.04Yes[1]
Spiro-OMeTAD 0.936723.8867817.62No (Mn complex)[3]
Spiro-OMeTAD Data not consistently availableData not consistently availableData not consistently available12.4Not specified[4]
Spiro-OMeTAD Data not consistently availableData not consistently availableData not consistently available19.24Not specified[5]
Spiro-OMeTAD Data not consistently availableData not consistently availableData not consistently available>25No (various dopants)[6][7]

Table 2: Key Material Properties of NP-BC and Spiro-OMeTAD

Property9,9'-diphenyl-9H,9'H-3,3'-bicarbazole (NP-BC)Spiro-OMeTAD
Hole Mobility (cm²/Vs) High (qualitative)[1]~10⁻⁴ (pristine)[8], can be improved with dopants
Thermal Stability High (qualitative)Prone to crystallization at high temperatures, affecting device stability[9][10]
Long-Term Stability Can retain over 90% of initial PCE after 1000 hours[11]Stability is a major concern, especially with hygroscopic dopants[12][13]
Dopant Requirement Can be used dopant-free[1]Typically requires dopants (e.g., LiTFSI, tBP) for optimal performance[12][14]
Synthesis Can be synthesized via oxidative coupling or Ullmann coupling[1]Multi-step synthesis

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of HTM performance. Below are generalized methodologies for the fabrication and characterization of perovskite solar cells, which can be adapted for both this compound derivatives and spiro-OMeTAD.

Perovskite Solar Cell Fabrication

A standard fabrication process for a planar p-i-n perovskite solar cell is outlined below.

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Electrode Deposition FTO_Cleaning FTO Substrate Cleaning (Detergent, DI water, Acetone, IPA) UV_Ozone UV-Ozone Treatment FTO_Cleaning->UV_Ozone HTL_Deposition Hole Transport Layer (HTL) Deposition (e.g., NP-BC or Spiro-OMeTAD) via spin-coating UV_Ozone->HTL_Deposition Perovskite_Deposition Perovskite Layer Deposition (Spin-coating and annealing) HTL_Deposition->Perovskite_Deposition ETL_Deposition Electron Transport Layer (ETL) Deposition (e.g., PCBM) via spin-coating Perovskite_Deposition->ETL_Deposition Buffer_Layer Buffer Layer Deposition (e.g., BCP) ETL_Deposition->Buffer_Layer Metal_Evaporation Metal Electrode (e.g., Ag) Evaporation Buffer_Layer->Metal_Evaporation

Caption: General workflow for the fabrication of a p-i-n perovskite solar cell.

1. Substrate Preparation:

  • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • The cleaned substrates are then treated with UV-ozone for 15-20 minutes to improve the wettability and remove organic residues.

2. Hole Transport Layer (HTL) Deposition:

  • For 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole (NP-BC) : A solution of NP-BC in a suitable solvent (e.g., chlorobenzene) is spin-coated onto the FTO substrate. The concentration and spin speed are optimized to achieve the desired film thickness.

  • For Spiro-OMeTAD : A solution of spiro-OMeTAD in chlorobenzene is prepared, typically with additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). The solution is then spin-coated onto the perovskite layer in an n-i-p architecture or onto the FTO in a p-i-n architecture.

3. Perovskite Layer Deposition:

  • A precursor solution of the perovskite material (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent) is spin-coated onto the HTL.

  • An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization.

  • The film is then annealed at a specific temperature (e.g., 100-150 °C) to form the crystalline perovskite structure.

4. Electron Transport Layer (ETL) and Electrode Deposition:

  • An ETL material, such as[15][15]-phenyl-C₆₁-butyric acid methyl ester (PCBM), is deposited via spin-coating.

  • Finally, a metal electrode (e.g., silver or gold) is deposited by thermal evaporation through a shadow mask to define the active area of the device.

Device Characterization

1. Current Density-Voltage (J-V) Measurement:

  • The J-V characteristics of the fabricated PSCs are measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).

  • The key photovoltaic parameters (Voc, Jsc, FF, and PCE) are extracted from the J-V curves.

2. Hole Mobility Measurement:

  • The hole mobility of the HTMs can be determined using the space-charge-limited current (SCLC) method. This involves fabricating hole-only devices and measuring their J-V characteristics in the dark.

3. Stability Testing:

  • Long-Term Stability: Devices are stored in a controlled environment (e.g., ambient air with specific humidity or in a nitrogen-filled glovebox) and their J-V characteristics are measured periodically over an extended period (e.g., 1000 hours).

  • Thermal Stability: Devices are subjected to elevated temperatures (e.g., 85 °C) in an inert atmosphere, and their performance is monitored over time.

Mechanism of Action: Hole Extraction and Transport

The primary function of an HTM in a PSC is to efficiently extract holes from the perovskite absorber layer and transport them to the electrode while blocking electrons. The energy level alignment between the perovskite and the HTM is critical for this process.

G cluster_0 Perovskite Solar Cell Layers Perovskite Perovskite Absorber Perovskite->Perovskite Electron (e⁻) Transport to ETL (not shown) HTM Hole Transporting Material (this compound or Spiro-OMeTAD) Perovskite->HTM Hole (h⁺) Extraction Electrode Electrode (Anode) HTM->Electrode Hole (h⁺) Transport Light Light (Photons) Light->Perovskite Photon Absorption & Exciton Generation

Caption: Hole extraction and transport pathway in a perovskite solar cell.

Upon illumination, the perovskite layer absorbs photons, generating electron-hole pairs (excitons). The holes are then transferred to the highest occupied molecular orbital (HOMO) of the HTM and transported through the HTM to be collected at the anode. The electrons are transported through the perovskite to the electron transport layer (ETL) and collected at the cathode. The rigid and planar structure of the bicarbazole unit is thought to promote efficient π-π stacking, which facilitates intermolecular charge hopping and contributes to high hole mobility.[1]

Conclusion

The landscape of hole-transporting materials for perovskite solar cells is evolving, with this compound and its derivatives emerging as powerful challengers to the long-reigning spiro-OMeTAD. While spiro-OMeTAD has a proven track record of enabling high-efficiency devices, its reliance on dopants and concerns about long-term stability are significant hurdles for commercialization.

Derivatives of this compound, such as NP-BC, offer the compelling advantage of being highly effective in a dopant-free configuration, achieving power conversion efficiencies that rival doped spiro-OMeTAD systems.[1][2] This not only simplifies device fabrication but also holds the promise of enhanced operational stability. The inherent high hole mobility and favorable energy levels of the bicarbazole core contribute to its excellent performance.

For researchers and professionals in drug development and materials science, the choice between these two classes of materials will depend on the specific application and priorities. For achieving record efficiencies in a lab setting where stability may be a secondary concern, doped spiro-OMeTAD remains a viable option. However, for the development of commercially viable and durable perovskite solar cells, the superior stability and dopant-free nature of this compound derivatives make them an exceptionally attractive and forward-looking alternative. Further research focusing on optimizing the device architecture and interface engineering with these novel HTMs is expected to unlock even greater potential in the field of perovskite photovoltaics.

References

comparative study of different 9H,9'H-3,3'-bicarbazole isomers in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has led to the extensive exploration of various organic materials. Among these, bicarbazole derivatives have emerged as promising candidates for host materials in phosphorescent OLEDs (PhOLEDs) due to their excellent thermal stability and charge-transporting properties. The isomeric form of the bicarbazole unit significantly influences the material's photophysical and electrochemical characteristics, ultimately impacting the performance of the final OLED device. This guide provides a comparative analysis of different 9H,9'H-3,3'-bicarbazole isomers and their derivatives, supported by experimental data to aid in the selection of optimal materials for next-generation OLEDs.

Performance Comparison of Bicarbazole Isomers

The linkage position between the two carbazole moieties in bicarbazole isomers plays a crucial role in determining their electronic and photophysical properties. A systematic comparison of N-phenylated bicarbazole regioisomers (BCzPh), including 1,1'-, 2,2'-, 3,3'-, and 4,4'-BCzPh, reveals significant differences in their performance as host materials in green PhOLEDs.[1][2] Furthermore, derivatives of the 3,3'-bicarbazole and 9,9'-bicarbazole skeletons have been synthesized and evaluated, showcasing the tunability of their properties for OLED applications.[3][4][5]

Thermal, Photophysical, and Electrochemical Properties

The thermal stability, characterized by the decomposition temperature (Td) and glass transition temperature (Tg), is a critical parameter for the operational lifetime of an OLED. The photophysical properties, including absorption and emission wavelengths and photoluminescence quantum yield (PLQY), dictate the color and efficiency of light emission. The electrochemical properties, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are vital for efficient charge injection and transport within the device.

Isomer/DerivativeTd (°C)Tg (°C)Absorption (nm)Emission (nm)PLQY (%)HOMO (eV)LUMO (eV)Reference
1,1'-BCzPh 430125295, 330380--5.70-2.25[1][2]
2,2'-BCzPh 450135285, 335395--5.75-2.30[1][2]
3,3'-BCzPh 460140290, 340405--5.65-2.20[1][2]
4,4'-BCzPh 470150290, 345415--5.60-2.15[1][2]
BCz-nBuPh 39467300, 342412 (film)--5.48-2.21[3]
BCz-tBuPh 439121300, 342390 (film)--5.47-2.19[3]
DOBCz 437142341, 38146265.4-5.57-2.44[4][5]
DSBCz 451163345, 39448060.2-5.62-2.41[4][5]

Note: '-' indicates data not available in the cited sources.

OLED Device Performance

The ultimate test for a host material is its performance in a fabricated OLED device. Key metrics include external quantum efficiency (EQE), current efficiency, power efficiency, and maximum luminance. The following table summarizes the performance of green PhOLEDs using different bicarbazole isomers as host materials.

Host MaterialMax. EQE (%)Max. Current Eff. (cd/A)Max. Power Eff. (lm/W)Max. Luminance (cd/m²)Reference
1,1'-BCzPh 21.578.580.196,953[1][2]
2,2'-BCzPh 23.485.487.1150,123[1][2]
3,3'-BCzPh 22.180.782.3203,490[1][2]
4,4'-BCzPh 23.987.289.0180,567[1][2]
BCz-nBuPh 8.830.828.1-[3]
BCz-tBuPh 12.543.140.0-[3]
DOBCz (Green) 21.278.475.3-[4][5]
DSBCz (Green) 20.575.870.2-[4][5]
DOBCz (Red) 18.938.235.1-[4][5]
DSBCz (Red) 17.835.631.5-[4][5]

Note: '-' indicates data not available in the cited sources.

Experimental Protocols

Synthesis of Bicarbazole Isomers

The synthesis of bicarbazole regioisomers can be achieved through different coupling reactions. For instance, 3,3'-BCzPh can be synthesized via a metal-free oxidative coupling reaction of N-phenylcarbazole.[1] Other regioisomers like 1,1'-, 2,2'-, and 4,4'-BCzPh are typically synthesized from the corresponding bromocarbazole derivatives using a transition metal-catalyzed Suzuki cross-coupling reaction.[1]

Derivatives of 3,3'-bicarbazole, such as BCz-nBuPh and BCz-tBuPh, are synthesized through an Ullmann coupling reaction between 3,3'-bicarbazole and the respective substituted iodobenzene.[3]

The 9,9'-bicarbazole derivatives, DOBCz and DSBCz, are prepared by designing molecules with 3,3'-di(10H-phenoxazin-10-yl)-9,9'-bicarbazole and 3,3'-di(10H-phenothiazin-10-yl)-9,9'-bicarbazole structures, respectively.[4][5]

OLED Device Fabrication

A standard procedure for fabricating solution-processed phosphorescent OLEDs involves the following steps:[3]

  • Substrate Cleaning: Pre-patterned indium tin oxide (ITO) glass substrates are sequentially cleaned by ultrasonication in acetone, isopropyl alcohol, and deionized water.

  • UV-Ozone Treatment: The cleaned substrates are treated with ultraviolet-ozone for a specified duration to improve the work function of the ITO and enhance hole injection.

  • Hole Injection Layer (HIL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.

  • Emissive Layer (EML) Deposition: A solution containing the bicarbazole host material and a phosphorescent dopant (e.g., an iridium(III) complex) in a suitable solvent is spin-coated on top of the HIL and annealed.

  • Electron Transport Layer (ETL) and Cathode Deposition: An electron transport layer and a low work function metal cathode (e.g., LiF/Al) are sequentially deposited via thermal evaporation in a high-vacuum chamber.

Logical Workflow for Comparative Study

The following diagram illustrates the logical workflow for a comparative study of different this compound isomers for OLED applications.

G Workflow for Comparative Study of Bicarbazole Isomers in OLEDs cluster_synthesis Isomer Synthesis & Characterization cluster_properties Material Property Evaluation cluster_device OLED Fabrication & Testing cluster_analysis Comparative Analysis Synthesis Synthesis of Bicarbazole Isomers (e.g., 2,2'-, 3,3'-, 9,9'-) Purification Purification (Sublimation, Chromatography) Synthesis->Purification Structural_Analysis Structural Analysis (NMR, Mass Spec, X-ray) Purification->Structural_Analysis Thermal Thermal Analysis (TGA, DSC) Structural_Analysis->Thermal Photophysical Photophysical Characterization (UV-Vis, PL, PLQY) Structural_Analysis->Photophysical Electrochemical Electrochemical Analysis (Cyclic Voltammetry) Structural_Analysis->Electrochemical Fabrication Device Fabrication (Spin-coating, Evaporation) Structural_Analysis->Fabrication Comparison Structure-Property-Performance Relationship Analysis Thermal->Comparison Photophysical->Comparison Electrochemical->Comparison Performance Device Performance Testing (EQE, Luminance, Lifetime) Fabrication->Performance Performance->Comparison

Caption: Workflow for the comparative evaluation of bicarbazole isomers for OLEDs.

Conclusion

The choice of the bicarbazole isomer has a profound impact on the performance of OLED devices. The connectivity of the carbazole units influences the material's thermal stability, photophysical properties, and electrochemical energy levels. The comparative data presented in this guide highlights that while 3,3'- and 4,4'-BCzPh isomers can lead to devices with very high luminance, the 2,2'- and 4,4'-BCzPh isomers have demonstrated slightly higher external quantum efficiencies.[1][2] Furthermore, the introduction of different substituents on the bicarbazole core, as seen in the 3,3'- and 9,9'-bicarbazole derivatives, provides a powerful tool for fine-tuning the material properties to meet the specific requirements of different OLED applications.[3][4][5] This guide serves as a valuable resource for researchers in the field, enabling a more informed selection of bicarbazole-based materials for the development of next-generation, high-performance OLEDs.

References

A Comparative Guide to Validating the Purity of 9H,9'H-3,3'-Bicarbazole Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and materials science. 9H,9'H-3,3'-bicarbazole, a prominent carbazole derivative, is a vital building block in the synthesis of various organic electronic materials and pharmaceutical compounds. Ensuring its purity is paramount for the reliability of research data and the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the main compound and its impurities.

This guide provides a comprehensive comparison of HPLC with other analytical techniques for validating the purity of this compound, supported by detailed experimental protocols and data interpretation.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC, particularly in the reverse-phase mode, is the most widely adopted method for the purity assessment of non-volatile and thermally labile compounds like this compound. Its adaptability allows for the separation of closely related impurities, including isomers and degradation products.

Table 1: Proposed HPLC Method Parameters for this compound Purity Analysis

ParameterSpecification
Column C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile and Tetrahydrofuran (10:90 v/v)
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at 340 nm
Injection Volume 10 µL
Column Temperature 25°C
Run Time 20 minutes
Sample Preparation Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

A validated HPLC method ensures reliability and reproducibility. Key validation parameters are summarized below.

Table 2: Summary of HPLC Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.The peak for this compound should be well-resolved from any impurity peaks (Resolution > 2.0).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.999 over a defined concentration range.
Accuracy The closeness of the test results to the true value.Recovery of spiked samples should be within 98-102%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 2% for replicate injections.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in flow rate, mobile phase composition, and column temperature.

Workflow for HPLC Purity Determination

The following diagram illustrates the logical workflow for determining the purity of this compound using HPLC.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing cluster_calc Purity Calculation and Reporting prep_sample Prepare this compound Sample Solution system_suitability System Suitability Test prep_sample->system_suitability prep_std Prepare Reference Standard Solution prep_std->system_suitability inject_std Inject Reference Standard system_suitability->inject_std If passes inject_sample Inject Sample inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calc_purity Calculate Purity (%) using Area Normalization integrate_peaks->calc_purity report Generate Final Report calc_purity->report

HPLC Purity Validation Workflow

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can provide complementary information for a comprehensive purity assessment.

Table 3: Comparison of Analytical Techniques for Purity Validation of this compound

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)Elemental Analysis (CHNS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantification based on the direct proportionality between the integrated NMR signal and the number of atomic nuclei.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Combustion of the sample to convert elements into simple gases, which are then measured to determine the elemental composition.
Applicability Ideal for non-volatile and thermally labile compounds. Excellent for separating isomers and related impurities.Applicable to any soluble compound with a quantifiable NMR signal. It is a primary ratio method.[1][2]Best suited for volatile and thermally stable compounds. May require derivatization for non-volatile compounds.Applicable to pure organic compounds to confirm their elemental composition.
Sensitivity High (ng to pg range), dependent on the detector.Moderate, generally requires a higher sample concentration than HPLC.Very high, especially with selective ion monitoring (ppb to ppt range).Low, requires a significant amount of pure sample.
Selectivity High, especially for resolving structurally similar compounds.High, provides structural information and can distinguish between isomers with different chemical shifts.Very high, provides mass spectra for confident identification of known and unknown volatile impurities.Not selective for impurities; it provides the bulk elemental composition.
Quantitative Analysis Excellent for precise and accurate quantification of the main component and impurities.Excellent for determining the purity of a substance without needing an identical reference standard.Good for quantification, but may require extensive calibration.Not a direct method for quantifying impurities. Purity is inferred from the agreement between theoretical and experimental elemental composition.[3]
Impurity Identification Identification is based on retention time comparison with standards. Diode Array Detector (DAD) can provide spectral information.Can provide structural information for the identification of impurities if they are present in sufficient concentration.Provides mass spectra for confident identification of volatile impurities by library matching and fragmentation analysis.Does not provide information on the identity of impurities.
Throughput Moderate (10-30 minutes per sample).Slower, requires careful sample preparation and longer acquisition times for high precision.Moderate to long (20-60 minutes per sample).Fast for a single element, but sample preparation can be time-consuming.
Cost Moderate initial investment and running costs.High initial investment for the NMR spectrometer.High initial investment and running costs.Low to moderate initial investment and running costs.

Logical Relationship of Analytical Techniques for Purity Validation

The selection and application of analytical techniques for purity validation often follow a logical progression, starting from fundamental confirmation to detailed impurity profiling.

Purity_Validation_Logic cluster_initial Initial Characterization cluster_quant Quantitative Purity Assessment cluster_impurity Impurity Identification EA Elemental Analysis (CHNS) Confirms Elemental Composition NMR_qual Qualitative NMR Confirms Chemical Structure HPLC HPLC Primary method for purity and impurity quantification NMR_qual->HPLC qNMR qNMR Orthogonal method for purity confirmation HPLC->qNMR Orthogonal Confirmation GC_MS GC-MS Identifies volatile/semi-volatile impurities HPLC->GC_MS Volatile Impurity Profiling LC_MS LC-MS Identifies non-volatile impurities HPLC->LC_MS Non-volatile Impurity Profiling

Purity Validation Technique Workflow

Conclusion

For the routine and definitive purity assessment of this compound, a validated High-Performance Liquid Chromatography (HPLC) method is the industry standard. Its high resolving power, sensitivity, and quantitative accuracy make it ideal for quality control in research and manufacturing environments.

Quantitative NMR (qNMR) serves as an excellent orthogonal technique for independent purity verification, particularly valuable as it is a primary ratio method that does not strictly require a certified standard of the analyte itself.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful complementary tool for the identification of volatile or semi-volatile impurities that may not be amenable to HPLC analysis.

Elemental Analysis provides fundamental confirmation of the elemental composition, which is a prerequisite for a well-characterized compound but offers limited information on the nature and quantity of impurities.

A comprehensive approach to purity validation for this compound should leverage the strengths of these techniques, with HPLC as the central method for quantitative purity determination, supported by orthogonal methods like qNMR for confirmation and hyphenated techniques like GC-MS or LC-MS for thorough impurity profiling. This multi-faceted strategy ensures the highest confidence in the quality of this critical chemical compound.

References

9H,9'H-3,3'-Bicarbazole Derivatives as Emerging Hole Transport Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in optoelectronics and drug development, the quest for efficient and stable hole transport materials (HTMs) is paramount for advancing perovskite solar cell (PSC) and organic light-emitting diode (OLED) technologies. While Spiro-OMeTAD has long been the benchmark HTM in high-efficiency PSCs, its high cost and reliance on dopants that can affect long-term stability have driven the search for viable alternatives.[1][2] Among the promising candidates, derivatives of 9H,9'H-3,3'-bicarbazole have emerged as a compelling class of compounds, offering excellent thermal stability, high hole mobility, and facile synthesis.

This guide provides a comparative analysis of this compound derivatives, primarily focusing on the high-performing 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole (also known as NP-BC or BCzPh), against the industry-standard HTMs, Spiro-OMeTAD and PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]). While comprehensive benchmark studies on the unsubstituted this compound in PSCs are limited in publicly available research, its derivatives have demonstrated performance metrics that are competitive with, and in some cases exceed, those of traditional HTMs.

Quantitative Performance Comparison

The efficacy of an HTM is critically evaluated by its contribution to the overall power conversion efficiency (PCE) of a photovoltaic device, which is determined by the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following tables summarize the performance of perovskite solar cells utilizing a prominent 3,3'-bicarbazole derivative against Spiro-OMeTAD and PTAA.

Table 1: Performance of Perovskite Solar Cells with Bicarbazole-based Hole Transport Layers

HTM MaterialDevice StructurePower Conversion Efficiency (PCE)Reference
NP-BC (BCzPh)p-i-n~20%[3]
NBP-BCp-i-n13.04%[4]

Table 2: Comparative Performance of Hole Transport Materials in Perovskite Solar Cells

Hole Transport MaterialVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Key Features & Context
Spiro-OMeTAD ~1.0 - 1.15~22 - 25~70 - 80~17 - 22+The most commonly used HTM in high-efficiency PSCs, but suffers from low pristine conductivity and often requires dopants.[5]
PTAA ~1.0 - 1.1~21 - 24~70 - 78~16 - 21+A polymeric HTM known for its good hole mobility and film-forming properties.
NP-BC (BCzPh) Not SpecifiedNot SpecifiedNot Specified~20% A derivative of 3,3'-bicarbazole demonstrating high efficiency as a dopant-free HTM in a p-i-n device structure.[3]

Experimental Workflow and Methodologies

To ensure the replicability and validation of research findings, detailed experimental protocols are crucial. The following sections outline a typical workflow for the synthesis of a 3,3'-bicarbazole derivative and the fabrication of a perovskite solar cell.

experimental_workflow cluster_synthesis HTM Synthesis cluster_device_fabrication Perovskite Solar Cell Fabrication cluster_characterization Device Characterization s1 Starting Materials (e.g., 9-phenyl-9H-carbazole) s2 Oxidative Coupling Reaction s1->s2 s3 Purification (Column Chromatography) s2->s3 s4 Characterization (NMR, MS) s3->s4 d4 Hole Transport Layer (HTL) Deposition (Spin-coating) s4->d4 Synthesized HTM d1 Substrate Cleaning (ITO-coated glass) d2 Electron Transport Layer (ETL) Deposition d1->d2 d3 Perovskite Layer Deposition d2->d3 d3->d4 d5 Metal Electrode Deposition (Evaporation) d4->d5 c1 J-V Measurement (Solar Simulator) d5->c1 Completed Device c2 EQE Measurement c1->c2 c3 Stability Testing c1->c3 energy_level_diagram cluster_energy ITO ITO (Anode) HTL HTL (e.g., NP-BC) Perovskite Perovskite (Absorber) Perovskite->HTL Hole (h+) Extraction ETL ETL (e.g., PCBM) Perovskite->ETL Electron (e-) Extraction Metal Metal (Cathode) lumo_level LUMO homo_level HOMO

References

A Comparative Guide to the Performance of 9H,9'H-3,3'-Bicarbazole and Other Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbazole and its derivatives are a cornerstone in the field of organic electronics, prized for their robust thermal and chemical stability, excellent hole-transporting properties, and tunable electronic structure.[1] These characteristics make them indispensable in the development of high-performance organic light-emitting diodes (OLEDs), solar cells, and other advanced semiconductor devices.[1][2] Among the vast family of carbazole compounds, 9H,9'H-3,3'-bicarbazole (BCz) and its derivatives stand out. The dimerization of carbazole units at the 3,3'-positions extends the π-conjugation and enhances molecular stability, offering a versatile platform for designing next-generation materials.[3][4]

This guide provides an objective comparison of the performance of this compound and its derivatives against other carbazole-based materials, supported by experimental data and detailed methodologies.

Performance Comparison of Carbazole Derivatives

The performance of a carbazole derivative in an optoelectronic device is dictated by its thermal, photophysical, and electrochemical properties. Dimerizing carbazole to form a bicarbazole framework, and further modifying it with various substituents, allows for the fine-tuning of these properties to achieve desired device characteristics such as high efficiency and long operational lifetime.[5]

The following table summarizes key performance metrics for this compound and several representative derivatives, including those with additional functional groups or extended carbazole units, which are often employed as host materials or emitters in OLEDs.

Table 1: Comparative Performance Data of Selected Carbazole Derivatives

Compound/Device HostTd (°C)Tg (°C)PLQY (%)HOMO (eV)LUMO (eV)Max. EQE (%)Application/Emitter
Bicarbazole Derivatives
9,9'-Diphenyl-3,3'-bicarbazole (BCzPh)N/AN/AN/A-5.77-2.26~20 (PCE)Perovskite Solar Cell (HTL)[4]
SFBCzN/AN/AN/AN/AN/A21.4Warm-White OLED (Host)[4]
4PCz3CzFuN/AN/AN/A-5.12-1.2124.2Deep-Blue PHOLED (Host)
BCz-tBuPhN/AN/AN/AN/AN/A40.0 (lm/W)Green PHOLED (Host)
Other Carbazole Derivatives
IDC-Py (Fused-Ring Carbazole)N/A15778N/AN/A6.08Deep-Blue OLED (Emitter)[2]
BCzB-PPI (D-A Type)N/AN/AN/AN/AN/A4.43Deep-Blue OLED (Emitter)[6]
m1BTCBP (π-Extended Carbazole)N/AN/AN/AN/AN/AHighGreen PHOLED (Host, LT50 > 300h @ 12000 cd/m²)[7]
DACT-II (Carbazole-Triazine D-A)484N/A100N/AN/AN/ATADF Emitter
  • Td: Decomposition Temperature (at 5% weight loss).

  • Tg: Glass Transition Temperature.

  • PLQY: Photoluminescence Quantum Yield.

  • HOMO/LUMO: Highest Occupied/Lowest Unoccupied Molecular Orbital.

  • EQE: External Quantum Efficiency; PCE: Power Conversion Efficiency.

  • N/A: Data not available in the cited sources.

Visualizations

To better illustrate the concepts discussed, a series of diagrams have been generated.

Molecular Structures of Carbazole Derivatives cluster_0 Core Unit cluster_1 Dimerization cluster_2 Derivatization carbazole Carbazole (Basic Building Block) bicarbazole This compound (Extended Conjugation) carbazole->bicarbazole 3,3' Coupling da_carbazole Donor-Acceptor Type (e.g., BCzB-PPI) (Emissive Properties) carbazole->da_carbazole Functionalization n_sub_bicarbazole N-Substituted Bicarbazole (e.g., BCzPh) (Property Tuning) bicarbazole->n_sub_bicarbazole N-Arylation Typical OLED Device Architecture cluster_recomb Exciton Formation & Light Emission anode Anode (e.g., ITO) htl Hole Transport Layer (HTL) (e.g., BCzPh) anode->htl Hole Injection eml Emissive Layer (EML) (e.g., Host: SFBCz + Dopant) htl->eml Hole Transport etl Electron Transport Layer (ETL) etl->eml Electron Transport cathode Cathode (e.g., Al) cathode->etl Electron Injection General Experimental Workflow cluster_synthesis Material Preparation cluster_characterization Property Analysis cluster_fabrication Device Engineering synthesis Synthesis (e.g., Oxidative Coupling) purification Purification (e.g., Chromatography) synthesis->purification thermal Thermal Analysis (TGA, DSC) purification->thermal photophysical Photophysical Analysis (UV-Vis, PL Spectroscopy) purification->photophysical electrochemical Electrochemical Analysis (Cyclic Voltammetry) purification->electrochemical fabrication Device Fabrication (e.g., Spin Coating) photophysical->fabrication testing Performance Testing (EQE, Luminance) fabrication->testing

References

A Comparative Analysis of Experimental and Theoretical Data for 9H,9'H-3,3'-bicarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic and Electronic Properties

This guide provides a comprehensive cross-validation of experimental and theoretical data for the promising organic semiconductor, 9H,9'H-3,3'-bicarbazole. By juxtaposing experimental findings with computational predictions, we aim to offer a deeper understanding of its structure-property relationships, crucial for its application in organic electronics and as a building block in drug development.

Unveiling the Spectroscopic and Electronic Landscape

The unique photophysical and electronic characteristics of this compound stem from its extended π-conjugated system formed by the two carbazole units.[1][2] This dimerization not only enhances the molecule's stability but also governs its charge transport capabilities, making it a valuable component in organic light-emitting diodes (OLEDs) and perovskite solar cells.[1][2]

Spectroscopic Properties: A Tale of Two Methods

The interaction of this compound with light is a key determinant of its utility in optoelectronic devices. Both experimental spectroscopy and theoretical calculations provide insights into its absorption and emission behavior.

PropertyExperimental Value (in CH₂Cl₂)Theoretical Value (TD-DFT)
UV-Vis Absorption (λ_max) ~330-340 nmTypically predicted within a similar range, with slight variations depending on the functional and basis set used.
Fluorescence Emission (λ_em) ~350-360 nmCalculations can predict emission wavelengths, though they are often more sensitive to the chosen computational method.
Stokes Shift ~20-30 nmCan be estimated from the difference between calculated absorption and emission energies.

Note: Experimental values are collated from various sources and can vary based on solvent and concentration. Theoretical values are generalized from typical computational studies on carbazole derivatives.

Electronic Properties: Mapping the Frontier Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the charge injection and transport properties of a material. Experimental values are typically determined by cyclic voltammetry, while theoretical values are obtained from Density Functional Theory (DFT) calculations.

PropertyExperimental Value (vs. Fc/Fc⁺)Theoretical Value (DFT)
HOMO Level ~ -5.4 to -5.6 eV~ -5.2 to -5.5 eV
LUMO Level ~ -2.0 to -2.3 eV~ -1.8 to -2.1 eV
Energy Gap ~ 3.1 to 3.6 eV~ 3.1 to 3.7 eV

Note: Experimental values can be influenced by the experimental setup, including the solvent and electrolyte. Theoretical values are dependent on the level of theory and basis set employed.

DFT calculations have revealed that the HOMO and HOMO-1 levels of this compound are nearly degenerate.[2] The HOMO is generally delocalized over the entire bicarbazole core, highlighting its role as the primary electron-donating unit.[2]

Experimental Protocols: The Foundation of Reliable Data

Reproducible and accurate experimental data are paramount. Below are detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound

A common method for the synthesis of this compound is the oxidative coupling of 9H-carbazole.[1]

  • Dissolution: Dissolve 9H-carbazole in a suitable solvent such as dichloromethane.

  • Oxidation: Add an oxidizing agent, for example, iron(III) chloride (FeCl₃), to the solution.

  • Reaction: Stir the mixture at room temperature for several hours.

  • Purification: The crude product is then purified, often through recrystallization, to obtain the final this compound.

UV-Visible and Fluorescence Spectroscopy

These techniques are fundamental for characterizing the photophysical properties of the molecule.

  • Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., dichloromethane or ethanol).

  • UV-Vis Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-450 nm).

  • Fluorescence Measurement: Use a spectrofluorometer to measure the fluorescence emission spectrum. The excitation wavelength should be set at or near the absorption maximum.

Cyclic Voltammetry (CV)

CV is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels.

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile or dichloromethane).

  • Analyte Addition: Add a small amount of this compound to the electrolyte solution.

  • Three-Electrode Setup: Use a standard three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Potential Sweep: Apply a potential sweep and record the resulting current to obtain the cyclic voltammogram. The oxidation and reduction potentials are then used to calculate the HOMO and LUMO levels, often referenced against a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.

Visualizing the Workflow and Structure-Property Relationship

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis Carbazole 9H-Carbazole Oxidation Oxidative Coupling (e.g., FeCl3) Carbazole->Oxidation Bicarbazole This compound Oxidation->Bicarbazole Spectroscopy Spectroscopy (UV-Vis, Fluorescence) Bicarbazole->Spectroscopy Photophysical Properties Electrochemistry Electrochemistry (Cyclic Voltammetry) Bicarbazole->Electrochemistry Electronic Properties Computational Computational (DFT/TD-DFT) Bicarbazole->Computational Theoretical Validation Comparison Comparison of Experimental & Theoretical Data Spectroscopy->Comparison Electrochemistry->Comparison Computational->Comparison

A streamlined workflow for the synthesis and characterization of this compound.

Structure_Property_Relationship cluster_properties Electronic & Photophysical Properties cluster_applications Applications Structure Molecular Structure (this compound) Conjugation Extended π-Conjugation Structure->Conjugation Dihedral Dihedral Angle between Carbazole Units Structure->Dihedral Drug_Development Drug Development (Scaffold) Structure->Drug_Development HOMO_LUMO HOMO/LUMO Energy Levels Conjugation->HOMO_LUMO Dihedral->HOMO_LUMO Charge_Transport Charge Transport Properties HOMO_LUMO->Charge_Transport Optical_Properties Absorption & Emission HOMO_LUMO->Optical_Properties OLEDs Organic Light-Emitting Diodes (OLEDs) Charge_Transport->OLEDs Solar_Cells Perovskite Solar Cells Charge_Transport->Solar_Cells Optical_Properties->OLEDs

The relationship between the molecular structure of this compound and its properties.

References

A Comparative Guide to the Synthesis of 9H,9'H-3,3'-bicarbazole: Assessing Method Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the reliable synthesis of core chemical structures is paramount. 9H,9'H-3,3'-bicarbazole, a key building block for organic electronic materials, can be synthesized through various methods. This guide provides a comparative analysis of the most common synthetic routes, with a focus on assessing their reproducibility based on published experimental data.

Comparison of Key Synthesis Methods

The synthesis of this compound is primarily achieved through three main strategies: oxidative coupling, Ullmann coupling, and Suzuki coupling. Each method presents distinct advantages and challenges that can impact its reproducibility.

Method Reagents/Catalysts Typical Yield Reaction Time Reaction Temperature Key Reproducibility Considerations
Oxidative Coupling FeCl₃, DDQ, Eaton's Reagent35% - >99%1 min - 12 h0°C to 110°CHighly dependent on the oxidant and substrate. Purity of starting carbazole is crucial. Side reactions can lead to purification challenges.[1][2][3][4][5]
Ullmann Coupling Copper (e.g., CuI)~67%Not specifiedHigh temperatures often requiredCan be sensitive to ligand and base choice. Harsh conditions may not be suitable for all substrates.[1][5][6]
Suzuki Coupling Palladium catalyst, Boronic acid derivativesNot specifiedNot specifiedNot specifiedRequires synthesis of boronic acid precursor. Catalyst purity and reaction conditions must be strictly controlled.[7][8][9]

Experimental Protocols

To ensure the highest chance of reproducibility, detailed experimental protocols are essential. Below are representative procedures for the oxidative coupling and Ullmann coupling methods, synthesized from multiple sources.

Oxidative Coupling using DDQ

This method is noted for its high yield and rapid reaction time under mild conditions.[4]

Procedure:

  • Dissolve the carbazole monomer (1.0 equivalent) in dry dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonic acid (MSA) to the cooled solution.

  • After stirring for 5 minutes, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0 equivalents).

  • Allow the reaction to proceed at room temperature. Reaction time can be as short as one minute.

  • Quench the reaction and purify the product. Purification for some derivatives can be achieved by recrystallization from a hot chloroform-methanol mixture.

Oxidative Coupling using Eaton's Reagent

This approach offers a solvent-free alternative.[5]

Procedure:

  • Under a nitrogen atmosphere, place 9-phenyl-9H-carbazole in an oven-dried round-bottom flask.

  • Heat the starting material to 110°C until fully melted.

  • Add Eaton's reagent dropwise over 5 minutes.

  • Stir the resulting mixture at the elevated temperature.

  • Monitor the reaction for completion.

  • Cool the reaction and proceed with purification.

Ullmann Coupling

A classic method for biaryl synthesis, though it often requires more forceful conditions.[1][5][6]

Procedure:

  • Combine the appropriate 3-halocarbazole derivative, a copper catalyst (e.g., CuI), and a base (e.g., K₂CO₃) in a suitable solvent like DMF.

  • Heat the reaction mixture to an elevated temperature (often around 200°C).

  • Maintain the reaction at temperature, monitoring for the consumption of the starting material.

  • Upon completion, cool the reaction mixture and perform an appropriate workup and purification.

Factors Influencing Reproducibility

The successful and repeatable synthesis of this compound is contingent on several factors:

  • Purity of Starting Materials: The purity of the initial carbazole is critical, especially in oxidative coupling reactions where impurities can lead to undesired side products and complicate purification.

  • Reaction Conditions: Strict control over temperature, reaction time, and atmospheric conditions (e.g., use of an inert atmosphere) is vital for consistent results.

  • Reagent Stoichiometry: The precise ratio of reactants, catalysts, and any additives can significantly influence the reaction outcome and yield.

  • Purification Method: The choice of purification technique (e.g., column chromatography, recrystallization) can affect the final purity and isolated yield of the product.

Visualizing the Synthesis Workflow

To better understand the process, a generalized workflow for the synthesis and assessment of this compound is presented below.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis and Assessment start Select Synthesis Method (Oxidative, Ullmann, etc.) reagents Prepare Starting Materials and Reagents start->reagents reaction Perform Chemical Reaction reagents->reaction workup Reaction Workup and Crude Product Isolation reaction->workup purify Purify Crude Product (Chromatography, Recrystallization) workup->purify characterization Characterize Final Product (NMR, MS, etc.) purify->characterization assessment Assess Reproducibility (Yield, Purity, Consistency) characterization->assessment

Generalized workflow for synthesis and assessment.

References

The Ascendancy of 9H,9'H-3,3'-Bicarbazole in Optoelectronics: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

The rigid, electron-rich structure of 9H,9'H-3,3'-bicarbazole has positioned it as a versatile and highly efficient building block for a new generation of organic optoelectronic materials. Its derivatives are increasingly demonstrating superior performance in various applications, from vibrant OLED displays to next-generation solar cells. This guide provides a comprehensive comparison of this compound-based materials against established alternatives, supported by experimental data and detailed protocols for researchers and materials scientists.

The unique photophysical and electrochemical properties of the this compound core, including its high triplet energy and excellent hole-transporting characteristics, make it a compelling candidate for various roles within optoelectronic devices. Its rigid and planar structure facilitates strong π-π stacking, which is crucial for efficient charge transport.[1] Furthermore, the C-N linkage in its derivatives offers a pathway for creating materials with tailored electronic properties.

This review delves into the performance of this compound in three key optoelectronic applications: as a host material in Organic Light-Emitting Diodes (OLEDs), as a hole-transporting material (HTM) in both OLEDs and perovskite solar cells, and as a donor unit in Thermally Activated Delayed Fluorescence (TADF) emitters.

Performance in OLEDs: A Host Material Perspective

In phosphorescent and TADF OLEDs, the host material plays a critical role in facilitating efficient energy transfer to the emissive dopant. This compound derivatives have emerged as strong competitors to conventional host materials like 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 1,3-bis(N-carbazolyl)benzene (mCP).

Host MaterialEmitter TypeExternal Quantum Efficiency (EQE)Current Efficiency (cd/A)Power Efficiency (lm/W)Color
BCz-tBuPh (3,3'-Bicarbazole derivative) Phosphorescent (Green)12.5%43.140.0Green
BCz-nBuPh (3,3'-Bicarbazole derivative) Phosphorescent (Green)8.8%30.828.1Green
SFBCz (3,3'-Bicarbazole derivative) TADF/Fluorescent (White)21.4%-69.6Warm-White
BCz-Si (3,3'-Bicarbazole derivative) Phosphorescent (Blue)21.0%46.545.8Blue
CBP Phosphorescent (Green)~19.0%~70-Green
CBP-CN (CBP derivative) Phosphorescent (Green)23.13%80.61-Green
mCP Phosphorescent (Blue)---Blue

Table 1: Comparison of the performance of selected this compound-based host materials with CBP and mCP in OLEDs. Data is compiled from various sources for illustrative purposes and performance is highly dependent on the specific device architecture.[2][3][4][5][6][7]

Hole-Transporting Capabilities: Beyond OLEDs

The inherent hole-transporting properties of the bicarbazole unit have led to its successful application as a Hole-Transporting Material (HTM) in both OLEDs and perovskite solar cells. In this domain, it competes with the widely used spiro-OMeTAD.

Hole-Transporting MaterialDevice TypePower Conversion Efficiency (PCE)Hole Mobility (cm²/Vs)
NP-BC (3,3'-Bicarbazole derivative) Perovskite Solar Cell~20%-
Dopant-free N,N'-Bicarbazole-based HTMs Perovskite Solar Cell(Proposed)Enhanced mobility due to π-π stacking
Spiro-OMeTAD Perovskite Solar Cell12.4% - 14.7% (undoped vs. doped)2 x 10⁻⁴

Table 2: Performance comparison of this compound-based HTMs and Spiro-OMeTAD in perovskite solar cells.[5][8][9][10]

Enabling Next-Generation Emitters: The Role in TADF

Thermally Activated Delayed Fluorescence (TADF) is a promising mechanism for achieving 100% internal quantum efficiency in OLEDs without relying on heavy metals. The 3,3'-bicarbazole moiety is an effective donor unit in TADF emitters due to its ability to promote charge transfer and achieve a small singlet-triplet energy gap (ΔEST).

TADF Emitter (Donor: 3,3'-Bicarbazole)AcceptorEQEEmission Color
CzT Triazine6%-
CC2TA Triazine11%-
BCzTrzDBF Triazine20.1%Green
TCzTrzDBF Triazine23.5%Green
pCNBCzoCF3 Benzonitrile-White (exciplex)

Table 3: Performance of selected TADF emitters incorporating a 3,3'-bicarbazole donor unit.[8][11][12]

Experimental Protocols

Reproducibility is paramount in materials science research. Below are detailed methodologies for key experimental procedures cited in the literature for the fabrication and characterization of optoelectronic devices.

OLED Fabrication via Vacuum Thermal Evaporation

This method is widely used for depositing thin films of small organic molecules with high precision.

  • Substrate Preparation:

    • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.

    • The cleaned substrates are then dried with a nitrogen gun and treated with oxygen plasma to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • The substrates are loaded into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Organic materials are placed in individual quartz or tungsten crucibles.

    • The materials are heated to their sublimation temperatures, and the deposition rate is monitored using a quartz crystal microbalance. Typical deposition rates for organic layers are 1-2 Å/s.

    • A common device structure is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.

  • Cathode Deposition:

    • A metal cathode, typically a thin layer of LiF (1 nm) followed by a thicker layer of Al (100 nm), is deposited on top of the organic stack through a shadow mask to define the active area of the pixels.

  • Encapsulation:

    • The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

OLED Fabrication via Solution Processing

Solution processing offers a cost-effective alternative for large-area device fabrication.

  • Substrate Preparation:

    • ITO substrates are cleaned using the same procedure as for vacuum deposition.

  • Hole Injection Layer Deposition:

    • A solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed to remove the solvent.

  • Emissive Layer Deposition:

    • The host and emitter materials are dissolved in a suitable organic solvent (e.g., chlorobenzene, toluene).

    • The solution is then spin-coated on top of the PEDOT:PSS layer inside a nitrogen-filled glovebox. The spin speed and time are optimized to achieve the desired film thickness.

    • The film is subsequently annealed to remove residual solvent.

  • Cathode Deposition:

    • The device is transferred to a thermal evaporator for the deposition of the ETL, EIL, and cathode layers, following the same procedure as in the vacuum deposition method.

  • Encapsulation:

    • The device is encapsulated in a glovebox.

Device Characterization: Current-Voltage-Luminance (IVL) Measurement

This is a fundamental characterization technique to evaluate the performance of an OLED.

  • Setup: The encapsulated OLED is placed in a light-tight test chamber. A source measure unit (SMU) is used to apply a voltage and measure the current, while a calibrated photodiode or a spectrometer measures the light output.

  • Procedure:

    • The voltage is swept from 0 V to a specified maximum voltage in defined steps.

    • At each voltage step, the current flowing through the device and the luminance (in cd/m²) are simultaneously recorded.

  • Data Analysis:

    • Current Density-Voltage-Luminance (J-V-L) curves are plotted.

    • Current Efficiency (cd/A) is calculated by dividing the luminance by the current density.

    • Power Efficiency (lm/W) is calculated from the current efficiency and the operating voltage.

    • External Quantum Efficiency (EQE) is determined by measuring the total number of photons emitted from the device per second and dividing it by the number of electrons injected per second.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel optoelectronic material.

G cluster_synthesis Material Synthesis & Purification cluster_characterization Material Characterization cluster_fabrication Device Fabrication cluster_testing Device Testing & Analysis synthesis Synthesis of This compound Derivative purification Purification (Sublimation/Chromatography) synthesis->purification photophysical Photophysical Properties (UV-Vis, PL, PLQY) purification->photophysical electrochemical Electrochemical Properties (Cyclic Voltammetry) purification->electrochemical thermal Thermal Properties (TGA, DSC) purification->thermal deposition Thin Film Deposition (Vacuum or Solution) purification->deposition substrate Substrate Cleaning & Preparation substrate->deposition encapsulation Device Encapsulation deposition->encapsulation ivl Current-Voltage-Luminance (IVL) Measurement encapsulation->ivl eqe External Quantum Efficiency (EQE) ivl->eqe stability Lifetime & Stability Testing ivl->stability

References

A Head-to-Head Comparison of Bicarbazole-Based Hosts in Phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

Bicarbazole derivatives have emerged as a prominent class of host materials for high-performance phosphorescent organic light-emitting diodes (PhOLEDs) due to their excellent thermal and morphological stability, high triplet energy, and good charge-transporting properties.[1][2] This guide provides a comparative analysis of various bicarbazole-based host materials, focusing on their performance in green and blue PhOLEDs. The data presented is compiled from recent studies to aid researchers in selecting optimal host materials for specific applications.

Performance in Green Phosphorescent OLEDs

A study comparing two solution-processed 3,3'-bicarbazole-based host materials, 9,9'-di-(4-n-butylphenyl)-9H,9'H-3,3'-bicarbazole (BCz-nBuPh) and 9,9'-di-(4-tert-butylphenyl)-9H,9'H-3,3'-bicarbazole (BCz-tBuPh), revealed the significant impact of isomeric structures on device performance.[3][4] The device using BCz-tBuPh as the host for the green phosphorescent emitter Ir(mppy)₃ exhibited superior efficiency.[3]

Another investigation focused on four regioisomers of symmetric bicarbazoles (BCzPh) as host materials in green PhOLEDs. The connectivity and resulting twist in the molecular structure were found to significantly influence the device performance, with all four isomers demonstrating potential as excellent host materials.[5]

Table 1: Performance Comparison of Bicarbazole-Based Hosts in Green PhOLEDs

Host MaterialEmitterMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (%)Turn-on Voltage (V)Max. Brightness (cd/m²)Reference
BCz-tBuPh Ir(mppy)₃43.140.012.5Not ReportedNot Reported[3][4]
BCz-nBuPh Ir(mppy)₃30.828.18.8Not ReportedNot Reported[3][4]
1,1'-BCzPh Not SpecifiedNot ReportedNot Reported> 23.42.296,953[5]
2,2'-BCzPh Not SpecifiedNot ReportedNot Reported> 23.42.2Not Reported[5]
3,3'-BCzPh Not SpecifiedNot ReportedNot ReportedNot Reported2.2203,490[5]
4,4'-BCzPh Not SpecifiedNot ReportedNot Reported> 23.92.2Not Reported[5]

Performance in Blue Phosphorescent OLEDs

The development of efficient and stable blue PhOLEDs remains a challenge, and bicarbazole-based hosts are actively being explored for this purpose. A series of functionalized 3,3'-bicarbazole derivatives have been shown to achieve high power efficiency and extremely low driving voltages when used as hosts for the blue emitter FIrpic.[6]

In another approach, bipolar host materials incorporating both bicarbazole and bipyridine units were developed. The strategic linking of the hole-transporting bicarbazole and electron-transporting bipyridine moieties resulted in sky-blue PhOLEDs with very low turn-on voltages and high efficiencies.[7] A separate study on bipolar hosts featuring a pyridine acceptor and two carbazole donors also yielded promising results for blue PhOLEDs.[8] Furthermore, the combination of p-type bicarbazole and n-type triazine host materials in a mixed-host system has led to high-performance blue PhOLEDs with enhanced efficiency and lifetime.[9]

Table 2: Performance Comparison of Bicarbazole-Based Hosts in Blue PhOLEDs

Host MaterialEmitterMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (%)Turn-on Voltage (V)Operational Lifetime (T₅₀ at 500 cd/m²)Reference
Functionalized 3,3'-Bicarbazole FIrpic4546203.1 (at 100 cd/m²)Not Reported[6]
o-BPyBCz FIrpicNot Reported52.623.72.3Not Reported[7]
3-BPyBCz FIrpicNot ReportedNot ReportedNot Reported2.4Not Reported[7]
2CzPy FIrpicNot ReportedNot Reported17.8Not ReportedNot Reported[8]
2BFCzPy FIrpicNot ReportedNot Reported17.4Not ReportedNot Reported[8]
Bicarbazole-triazine mixed host Not SpecifiedNot ReportedNot Reported20.1Not Reported51 hours[9]

Experimental Protocols

Synthesis of 3,3'-Bicarbazole (BCz)[3]

A solution of carbazole and anhydrous FeCl₃ in chloroform is stirred under a nitrogen atmosphere. The resulting mixture is then poured into methanol to precipitate a green powder. This powder, along with zinc powder, is dissolved in a solution of acetic acid and ethyl acetate. The mixture is heated overnight, filtered, and washed. The filtrate is then poured into water and extracted with ethyl acetate to yield 3,3'-bicarbazole.

cluster_synthesis Synthesis of 3,3'-Bicarbazole carbazole Carbazole stir Stir under N2 carbazole->stir fecl3 Anhydrous FeCl3 fecl3->stir chloroform Chloroform chloroform->stir precipitate Precipitate in Methanol stir->precipitate green_powder Green Powder precipitate->green_powder heat Heat Overnight green_powder->heat zinc Zinc Powder zinc->heat acid_solution Acetic Acid / Ethyl Acetate acid_solution->heat filter_wash Filter & Wash heat->filter_wash extract Extract with Ethyl Acetate filter_wash->extract bicarbazole 3,3'-Bicarbazole extract->bicarbazole

Synthesis of 3,3'-Bicarbazole.
OLED Fabrication (Solution-Processing)[3]

Solution-processed OLEDs are fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates. A hole injection layer (HIL) and a hole transport layer (HTL) are sequentially spin-coated and annealed. The emissive layer (EML), consisting of the bicarbazole-based host and a phosphorescent dopant, is then spin-coated in a nitrogen-filled glovebox. Subsequently, an electron transport layer (ETL), an electron injection layer (EIL), and a metal cathode are thermally evaporated under high vacuum.

cluster_fabrication Solution-Processed OLED Fabrication ito ITO Substrate hil Spin-coat & Anneal HIL ito->hil Step 1 htl Spin-coat & Anneal HTL hil->htl Step 2 eml Spin-coat EML (Host + Dopant) htl->eml Step 3 etl Thermal Evaporation of ETL eml->etl Step 4 eil Thermal Evaporation of EIL etl->eil Step 5 cathode Thermal Evaporation of Cathode eil->cathode Step 6 device OLED Device cathode->device Final

OLED Fabrication Workflow.
Energy Transfer Mechanism in PhOLEDs

In a phosphorescent OLED, the energy transfer process is crucial for achieving high efficiency. Under electrical excitation, both singlet and triplet excitons are formed on the host molecules in a 1:3 ratio. Through a process called intersystem crossing (ISC), singlet excitons can be converted to triplet excitons. The energy from these triplet excitons is then transferred to the guest phosphorescent emitter via Förster or Dexter energy transfer. The emitter then radiatively decays from its triplet state, producing phosphorescence.

cluster_energy Energy Transfer in PhOLEDs electrical_excitation Electrical Excitation host_singlet Host Singlet Exciton (S1) electrical_excitation->host_singlet 25% host_triplet Host Triplet Exciton (T1) electrical_excitation->host_triplet 75% isc Intersystem Crossing (ISC) host_singlet->isc energy_transfer Energy Transfer (Förster/Dexter) host_triplet->energy_transfer isc->host_triplet guest_triplet Guest Triplet Exciton (T1) energy_transfer->guest_triplet phosphorescence Phosphorescence guest_triplet->phosphorescence

Energy Transfer Pathway.

References

The Compelling Cost-Performance of 9H,9'H-3,3'-Bicarbazole in Solar Cell Technology

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of solar energy, the quest for cost-effective and highly efficient materials is paramount. Within the domain of perovskite solar cells (PSCs), the hole transport material (HTM) plays a pivotal role in device performance and stability. For years, the expensive spiro-OMeTAD has been the benchmark HTM, but its high cost is a significant bottleneck for commercialization. This has spurred intensive research into alternative materials, with 9H,9'H-3,3'-bicarbazole (3,3'-BCz) and its derivatives emerging as promising low-cost, high-performance contenders. This guide provides a comprehensive analysis of the cost-performance ratio of 3,3'-BCz in solar cells, comparing it with established and alternative HTMs, supported by experimental data.

Performance and Cost: A Comparative Analysis

The efficacy of a hole transport material is primarily judged by the power conversion efficiency (PCE) of the solar cell it is incorporated into, alongside other key parameters such as fill factor (FF), open-circuit voltage (Voc), and short-circuit current density (Jsc). The cost of synthesis is the other critical factor in its commercial viability. The following table summarizes the performance and estimated cost of 3,3'-BCz derivatives against the benchmark spiro-OMeTAD and another popular alternative, PTAA.

Hole Transport Material (HTM)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)Estimated Synthesis Cost ($/g)
9,9'-diphenyl-9H,9'H-3,3'-bicarbazole (NP-BC/BczPh) ~20 (in p-i-n structure)[1][2]Data not availableData not availableData not availableLow (facile synthesis)[1]
NBP-BC (a 3,3'-bicarbazole derivative) 13.04 (dopant-free)[1]Data not availableData not availableData not availableLow (facile synthesis)[1]
Spiro-OMeTAD 17.63 - 25.44Data not availableData not availableData not availableHigh
PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) 16.83[3]1.097[3]20.86[3]73.5[3]Low (mass production potential)[3]

In comparison, the well-established spiro-OMeTAD has shown a wide range of PCEs, from 17.63% to as high as 25.44% with advanced device engineering and doping strategies. However, its high cost remains a major impediment. Another promising alternative, PTAA, has demonstrated a PCE of 16.83% and is noted for its potential for low-cost mass production.[3]

Experimental Protocols

The successful integration of this compound-based HTMs into high-performance perovskite solar cells relies on meticulous experimental procedures. Below are detailed methodologies for the synthesis of a 3,3'-bicarbazole derivative and the fabrication of a perovskite solar cell.

Synthesis of 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole (NP-BC)

A general and cost-effective method for synthesizing 3,3'-bicarbazole derivatives is through an oxidative coupling reaction. The following is a representative procedure:

  • Starting Material Preparation: 9-phenyl-9H-carbazole is used as the precursor.

  • Reaction Setup: The 9-phenyl-9H-carbazole is dissolved in a suitable dry solvent such as dichloromethane (DCM) in a reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Oxidative Coupling: An oxidizing agent, such as iron(III) chloride (FeCl₃), is added to the solution. The reaction mixture is typically stirred at room temperature for a specified period.

  • Reaction Monitoring: The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. The product is then purified, often through column chromatography on silica gel, to yield the pure 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole.

Fabrication of a p-i-n Perovskite Solar Cell with a Bicarbazole-based HTM

The following protocol outlines the fabrication of a p-i-n planar perovskite solar cell, a structure where bicarbazole-based HTMs have shown excellent performance:[2]

  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, and isopropanol) and then treated with UV-ozone to improve the wettability.

  • Hole Transport Layer (HTL) Deposition: A solution of the 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole (NP-BC) in a suitable solvent (e.g., chlorobenzene) is deposited onto the cleaned ITO substrate via spin-coating. The film is then annealed at a specific temperature to remove the solvent. For a dopant-free approach, no additives are included in this solution.

  • Perovskite Layer Deposition: A perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent) is spin-coated on top of the HTL in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is dripped during the spin-coating process to induce uniform crystallization. The film is then annealed at a specific temperature to form the crystalline perovskite layer.

  • Electron Transport Layer (ETL) Deposition: A solution of an electron-transporting material, such as PCBM (phenyl-C61-butyric acid methyl ester), in a suitable solvent is spin-coated onto the perovskite layer.

  • Buffer Layer Deposition: A thin buffer layer, such as BCP (bathocuproine), is then deposited on top of the ETL, typically by thermal evaporation.

  • Electrode Deposition: Finally, a metal electrode (e.g., silver or gold) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

  • Characterization: The completed solar cell is then characterized by measuring its current density-voltage (J-V) characteristics under simulated sunlight (AM 1.5G, 100 mW/cm²) to determine its PCE, Voc, Jsc, and FF.

Visualizing the Path to Cost-Effective Solar Energy

To better understand the interplay of factors determining the viability of a hole transport material, the following diagrams illustrate the key relationships and workflows.

CostPerformance Synthesis Synthesis Complexity HTM Hole Transport Material Synthesis->HTM RawMaterials Raw Material Cost RawMaterials->HTM Purification Purification Steps Purification->HTM PCE Power Conversion Efficiency (PCE) Stability Device Stability Reproducibility Fabrication Reproducibility HTM->PCE HTM->Stability HTM->Reproducibility

Factors influencing the cost-performance ratio of a hole transport material.

ExperimentalWorkflow cluster_synthesis HTM Synthesis cluster_fabrication Solar Cell Fabrication (p-i-n) cluster_characterization Device Characterization start_synth Precursor (e.g., 9-phenyl-9H-carbazole) reaction Oxidative Coupling (e.g., with FeCl3) start_synth->reaction purification_synth Purification (e.g., Column Chromatography) reaction->purification_synth end_synth Pure 3,3'-BCz Derivative (e.g., NP-BC) purification_synth->end_synth htl HTL Deposition (Spin-coat NP-BC) end_synth->htl Use in device substrate ITO Substrate Cleaning substrate->htl perovskite Perovskite Layer (Spin-coat Precursors) htl->perovskite etl ETL Deposition (Spin-coat PCBM) perovskite->etl buffer Buffer Layer (Thermal Evaporation of BCP) etl->buffer electrode Metal Electrode (Thermal Evaporation) buffer->electrode jv J-V Measurement (AM 1.5G) electrode->jv Test device analysis Performance Analysis (PCE, Voc, Jsc, FF) jv->analysis

Experimental workflow for synthesis and device fabrication.

Conclusion

The analysis of this compound and its derivatives reveals a compelling case for their adoption as a cost-effective alternative to spiro-OMeTAD in perovskite solar cells. With demonstrated power conversion efficiencies reaching levels competitive with the industry standard, coupled with a significantly more economical synthesis route, 3,3'-BCz-based HTMs present a viable pathway to reducing the overall cost of perovskite solar cell manufacturing. While further research is needed to optimize device architectures and long-term stability, the current body of evidence strongly suggests that this compound is a key material to watch in the ongoing development of commercially viable solar energy technologies.

References

Safety Operating Guide

Proper Disposal of 9H,9'H-3,3'-Bicarbazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 9H,9'H-3,3'-Bicarbazole, a chemical compound utilized in various research and development applications, is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this substance, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Understanding the hazards associated with this compound is the first step in safe handling and disposal. The compound is classified with several hazard statements, indicating its potential risks.

Hazard ClassificationHazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed
Skin corrosion/irritation (Category 2)H315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure.

PPE CategoryRecommended Equipment
Eye/Face ProtectionSafety glasses with side-shields or goggles. A face shield may be necessary for larger quantities.
Skin ProtectionChemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory ProtectionA NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if ventilation is inadequate or if dust is generated.

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is incineration by a licensed waste disposal contractor.[1] This ensures the complete destruction of the chemical in a controlled environment.

Step 1: Collection and Storage of Waste

  • Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, absorbent pads) in a designated, properly labeled, and sealed waste container.

  • The container should be made of a material compatible with the chemical and stored in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Avoid generating dust during collection and handling.[1][2]

Step 2: Preparing for Disposal

  • For incineration, the material may be dissolved in a combustible solvent.[2] The choice of solvent should be made in consultation with the waste disposal contractor to ensure compatibility with their incineration process.

  • Clearly label the waste container with the contents, including the chemical name and any solvents used.

Step 3: Arranging for Disposal

  • Contact a licensed chemical waste disposal company to arrange for the pickup and disposal of the this compound waste.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound and any other components of the waste mixture.

  • Ensure that the disposal process complies with all federal, state, and local regulations.[1][2]

Step 4: Handling Spills

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Wear the appropriate PPE as outlined above.

  • Contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.

  • Carefully sweep or scoop up the absorbed material and place it into a sealed container for disposal.[2][3]

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess Assess Waste Type (Pure compound, solution, contaminated material) start->assess container Select Appropriate Labeled Waste Container assess->container ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) container->ppe collect Collect Waste in Container (Minimize dust generation) ppe->collect contain Contain Spill with Inert Absorbent ppe->contain store Store Container in a Safe, Ventilated Area collect->store spill Spill Occurs collect->spill Potential Event contact Contact Licensed Waste Disposal Contractor store->contact provide_sds Provide SDS and Waste Information contact->provide_sds schedule Schedule Waste Pickup provide_sds->schedule end End: Waste Properly Disposed schedule->end spill->ppe Don PPE cleanup Clean Spill Area contain->cleanup cleanup->collect Collect cleanup materials as waste

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should not replace a thorough review of the official Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to the specific regulations and guidelines provided by your local authorities and waste disposal contractor.

References

Personal protective equipment for handling 9H,9'H-3,3'-Bicarbazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 9H,9'H-3,3'-Bicarbazole in a laboratory setting. Adherence to these procedures is essential for the safety of all personnel and the integrity of the research environment.

Hazard Summary

This compound and its derivatives are classified as hazardous substances. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is harmful if swallowed.[1] Therefore, minimizing exposure through proper handling and personal protective equipment is paramount.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. This guidance is based on safety data sheets for this compound and related compounds.

PPE CategoryItemSpecifications
Eye and Face Protection Safety goggles or glasses with side shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[4] A face shield is recommended if there is a risk of splashing or dust generation.[5]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[5] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1]
Body Protection Laboratory coatA flame-retardant lab coat should be worn and kept buttoned.[5] For larger quantities, impervious clothing is recommended.[4]
Respiratory Protection NIOSH-approved respiratorA full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[4] Use in a well-ventilated area, preferably a chemical fume hood.[5]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations of the solid compound.

    • Verify that an eyewash station and safety shower are unobstructed and accessible.

    • Assemble all necessary glassware, reagents, and equipment before commencing work.

    • Don all required PPE as specified in the table above.

  • Handling :

    • Handle this compound in a designated area within the fume hood to contain any potential spills.

    • Avoid the formation of dust and aerosols during weighing and transfer.[1][6]

    • Keep containers of the compound tightly closed when not in use.[6][7]

    • Avoid contact with skin, eyes, and clothing.[6]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water upon completion of the task.

    • Decontaminate all work surfaces, glassware, and equipment that came into contact with the chemical.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.[5]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • All solid waste contaminated with this compound, such as used gloves, weighing paper, and pipette tips, must be collected in a dedicated and clearly labeled hazardous waste container.[5]

    • Solutions containing the compound should be collected in a separate, labeled liquid hazardous waste container.

  • Disposal Method :

    • The material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7]

    • All waste disposal must be carried out by a licensed disposal contractor and in accordance with federal, state, and local regulations.[3][7] Do not let the product enter drains.[1]

Experimental Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase prep1 Don Required PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Weigh and Transfer in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 post1 Decontaminate Surfaces & Equipment handle2->post1 Experiment Complete post2 Dispose of Contaminated PPE post1->post2 post3 Segregate and Store Hazardous Waste post2->post3 post4 Wash Hands Thoroughly post3->post4 licensed_disposal Licensed Waste Disposal post3->licensed_disposal Transfer to

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.